molecular formula C8H5ClN2O B1593029 6-Chloro-1H-indazole-3-carbaldehyde CAS No. 885521-37-9

6-Chloro-1H-indazole-3-carbaldehyde

Cat. No.: B1593029
CAS No.: 885521-37-9
M. Wt: 180.59 g/mol
InChI Key: YQELBDVPJNKBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQELBDVPJNKBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622748
Record name 6-Chloro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-37-9
Record name 6-Chloro-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-1H-INDAZOLE-3-CARBALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1H-indazole-3-carbaldehyde: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indazole-3-carbaldehyde is a heterocyclic aromatic aldehyde that has emerged as a crucial intermediate in the field of medicinal chemistry. Its rigid bicyclic structure, featuring a pyrazole ring fused to a chlorobenzene ring, combined with the reactive aldehyde functionality at the 3-position, makes it a prized scaffold for the synthesis of complex molecules, particularly kinase inhibitors. The indazole core is recognized as a bioisostere of indole and is adept at forming critical hydrogen bond interactions within the active sites of proteins, a key feature in the design of targeted therapeutics.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, offering a technical resource for professionals in drug discovery and development.

Core Chemical and Physical Properties

The foundational properties of this compound are summarized below. While some experimental values are not widely published, data from closely related analogs and predicted values provide a reliable profile for this compound.

PropertyValueSource(s)
CAS Number 885521-37-9
Molecular Formula C₈H₅ClN₂O[2][3]
Molecular Weight 180.59 g/mol [2][3]
Appearance Red to reddish-brown solid[4]
Melting Point No experimental data available. For comparison, the 5-chloro isomer melts at 216 °C[5], and the 6-bromo isomer melts at 229 °C[5].
Boiling Point 391.7 ± 22.0 °C (Predicted)[4]
Density 1.521 ± 0.06 g/cm³ (Predicted)[4]
pKa 10.86 ± 0.40 (Predicted)[4]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. Although a complete public dataset for this specific isomer is scarce, the expected spectral features can be inferred from extensive data available for its isomers and analogs, such as 5-chloro-1H-indazole-3-carboxaldehyde and 6-bromo-1H-indazole-3-carboxaldehyde.[5]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around δ 10.2 ppm), the indazole N-H proton (a broad singlet, typically > δ 13 ppm), and three aromatic protons on the benzene ring, with chemical shifts and coupling constants dictated by the 6-chloro substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the aldehyde carbonyl carbon around δ 187 ppm. Additional signals will correspond to the eight carbons of the bicyclic system.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde, typically in the range of 1660-1690 cm⁻¹. A broad N-H stretching band is also expected around 3200-3300 cm⁻¹. For comparison, the 5-chloro isomer shows key peaks at 3243 (N-H) and 1659 (C=O) cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For the [M-H]⁻ ion, the calculated m/z is 179.0012, which has been experimentally confirmed for the 5-chloro isomer.

Synthesis of this compound

The most efficient and widely applicable method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor.[5] This transformation proceeds via a multistep pathway involving the nitrosation at the C3 position of the indole, rearrangement, and ring-closure to form the indazole ring system. Direct formylation of the indazole core at the C3 position via methods like the Vilsmeier-Haack reaction is generally ineffective.

Experimental Protocol: Nitrosation of 6-Chloroindole

This protocol is adapted from the general procedure described by Boiteau et al. for the synthesis of halogenated 1H-indazole-3-carboxaldehydes, which consistently provides high yields.[5]

Materials:

  • 6-Chloroindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aq.)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask maintained at 0 °C under an inert atmosphere (e.g., Argon), prepare a nitrosating mixture by slowly adding 2 N aqueous HCl (2.7 equivalents) to a solution of sodium nitrite (8 equivalents) in deionized water and DMF. Stir for 10 minutes.

  • In a separate flask, dissolve 6-chloroindole (1 equivalent) in DMF.

  • Using a syringe pump, add the solution of 6-chloroindole to the cold nitrosating mixture over a period of 2 hours.

  • After the addition is complete, allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary; for similar bromo- and fluoro-substituted indoles, times range from 2 to 5 hours at room temperature or with gentle heating (e.g., 50 °C).[5]

  • Upon completion, quench the reaction with water and extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient, to yield this compound.

G cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification NaNO2 NaNO₂ in H₂O/DMF Nitrosating_Mix Nitrosating Mixture (0 °C) NaNO2->Nitrosating_Mix HCl 2N HCl HCl->Nitrosating_Mix Indole 6-Chloroindole in DMF Addition Slow Addition (Syringe Pump, 0 °C) Indole->Addition Stir Stir at RT / 50 °C (Monitor by TLC) Addition->Stir Workup Aqueous Workup & EtOAc Extraction Stir->Workup Purify Column Chromatography Workup->Purify Product 6-Chloro-1H-indazole- 3-carbaldehyde Purify->Product Reactivity cluster_products Key Derivatives Start This compound C₃-CHO Amine Secondary Amine C₃-CH₂-NHR Start->Amine Reductive Amination (R-NH₂, NaBH(OAc)₃) Alkene Alkene C₃-CH=CR₂ Start->Alkene Wittig / Knoevenagel (Ylides / Active Methylene) Heterocycle Fused Heterocycle e.g., Oxazole, Thiazole Start->Heterocycle Cyclocondensation (e.g., with aminothiols) Alcohol Alcohol C₃-CH₂OH Start->Alcohol Reduction (NaBH₄, LiAlH₄) Kinase_Inhibitor_Workflow A 6-Chloro-1H-indazole- 3-carbaldehyde B Reductive Amination with R-NH₂ A->B C 3-((R-amino)methyl)- 6-chloro-1H-indazole B->C D Kinase Inhibition Assay (e.g., VEGFR, PDGFR) C->D E SAR Optimization (Vary 'R' group) D->E E->B Iterative Synthesis F Lead Candidate E->F

References

Physicochemical characteristics of 6-Chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic aldehyde that serves as a pivotal intermediate in the fields of medicinal chemistry and organic synthesis. The indazole scaffold is a well-recognized "pharmacophore," a structural feature common in many biologically active compounds, including several approved drugs for oncology.[1] This is largely because the indazole ring system is a bioisostere of indole, allowing it to interact with a wide range of biological targets, notably protein kinases.[2]

The presence of a reactive aldehyde group at the 3-position and a chloro-substituent at the 6-position makes this molecule a versatile building block. The aldehyde provides a synthetic handle for diversification through reactions like condensation, oxidation, reduction, and Wittig-type reactions. The chloro group modifies the electronic properties of the indazole ring and can serve as a site for further cross-coupling reactions. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, synthesis, reactivity, and analytical methodologies for this compound, offering field-proven insights for its application in research and drug development.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are summarized below. These properties are critical for determining appropriate solvents, storage conditions, and reaction parameters. The predicted values are derived from computational models and provide reliable estimates for experimental design.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 885521-37-9[3][4]
Molecular Formula C₈H₅ClN₂O[3][5][6]
Molecular Weight 180.59 g/mol [3][6][7]
Appearance Red to reddish-brown solid[3][8]
Boiling Point 391.7 ± 22.0 °C (Predicted)[3][8]
Density 1.521 ± 0.06 g/cm³ (Predicted)[3][8]
pKa 10.86 ± 0.40 (Predicted)[3][8]

Spectroscopic and Analytical Data

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of this compound. Below is a summary of expected data from key analytical techniques, based on analyses of closely related analogs.[2][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aldehyde proton, the N-H proton, and the three aromatic protons on the bicyclic ring. The aldehyde proton signal is characteristically downfield.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals, including a signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Assignment Predicted ¹H Chemical Shift (δ) ppm Predicted ¹³C Chemical Shift (δ) ppm Rationale / Notes
Aldehyde (-CHO) ~10.1 ~185.0 The aldehyde proton and carbon are highly deshielded. Analogous to 6-nitro-1H-indazole-3-carbaldehyde.[2]
N-H ~14.0 (broad) N/A The acidic N-H proton of the indazole ring typically appears as a broad singlet at a very low field.
C3-Carbon N/A ~138.0 Carbon to which the aldehyde is attached.
C4-H / C4 ~8.1 ~123.0 Aromatic proton adjacent to the fused ring junction. Data inferred from similar 6-chloro-indazoles.[9]
C5-H / C5 ~7.4 ~122.0 Aromatic proton ortho to the chlorine atom.[9]
C6-Carbon N/A ~130.0 Carbon bearing the chloro-substituent.
C7-H / C7 ~7.8 ~112.0 Aromatic proton between the chlorine and the N-H group.[9]
C3a (bridgehead) N/A ~124.0 Fused ring carbon.

| C7a (bridgehead) | N/A | ~141.0 | Fused ring carbon adjacent to the N-H. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula. Under Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule will produce a distinct molecular ion peak.

  • Expected [M+H]⁺: 181.0166 (for C₈H₆ClN₂O⁺)

  • Isotopic Pattern: A characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C=C and C=N Stretches (Aromatic): Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: An absorption in the 1000-1100 cm⁻¹ region.

Synthesis and Reactivity

Synthesis Workflow

A robust and general method for synthesizing 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indole derivative, followed by rearrangement.[10] This approach avoids harsh conditions and is often high-yielding.

G cluster_0 Synthesis Workflow indole 6-Chloro-1H-indole reagents Sodium Nitrite (NaNO₂) Hydrochloric Acid (HCl) indole->reagents 1. Dissolve in Acid intermediate N-Nitroso Intermediate (Unstable) reagents->intermediate 2. Nitrosation at 0-5 °C product This compound intermediate->product 3. Rearrangement

Caption: General synthesis workflow for this compound.

Causality Behind Experimental Choices: The nitrosation of indoles is an effective pathway to indazole-3-carboxaldehydes.[10] Using sodium nitrite in an acidic medium generates nitrous acid in situ, which acts as the electrophile. The reaction is performed at low temperatures (0-5 °C) because the N-nitroso intermediate is often unstable. The subsequent acid-catalyzed rearrangement yields the thermodynamically stable indazole ring system. This method is often preferred for its operational simplicity and the availability of starting materials.

Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. Understanding these reactive sites is key to designing synthetic routes for novel drug candidates.

G cluster_aldehyde Aldehyde Reactions cluster_ring Ring Reactions center_node This compound oxidation Oxidation (e.g., KMnO₄) → Carboxylic Acid center_node->oxidation reduction Reduction (e.g., NaBH₄) → Alcohol center_node->reduction reductive_amination Reductive Amination (Amine + NaBH(OAc)₃) → Amine center_node->reductive_amination wittig Wittig Reaction → Alkene center_node->wittig alkylation N-Alkylation (e.g., Alkyl Halide + Base) → N¹-Substituted Indazole center_node->alkylation coupling Cross-Coupling (e.g., Suzuki, Buchwald) → C6-Aryl/Amine Substituted center_node->coupling

Caption: Potential reactivity pathways for this compound.

Analytical Protocols for Quality Control

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard, self-validating systems for this purpose.

Protocol: Purity Determination by HPLC-UV

This protocol provides a reliable method for routine purity assessment.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL this compound in acetonitrile. Dilute to a working concentration of ~20 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. The protocol is validated by the sharpness and symmetry of the peak for the pure standard.

This protocol is adapted from established methods for the analysis of similar nitroaromatic compounds, which are known to be robust and reliable.[11]

Applications in Medicinal Chemistry

The indazole core is a privileged scaffold in modern drug discovery, particularly for the development of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer.

This compound serves as a key building block for creating libraries of novel indazole-based compounds. For instance, derivatives of the closely related 3-chloro-6-nitro-1H-indazole have been synthesized and shown to possess potent antileishmanial activity, demonstrating the therapeutic potential of this scaffold.[12] The aldehyde functionality allows for the strategic introduction of various side chains and functional groups designed to optimize binding affinity, selectivity, and pharmacokinetic properties for a given biological target.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical intermediate.

  • Hazard Classification (GHS): [3]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Safe Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[13]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

    • Avoid breathing dust, fumes, or vapors.[13]

    • Wash hands thoroughly after handling.[14]

  • Storage:

    • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3][8]

    • Keep in a cool, dry place, refrigerated at 2-8 °C for long-term stability.[3][8]

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and the biological relevance of its core indazole structure make it an attractive starting point for the development of novel therapeutics. This guide provides the foundational technical knowledge required for researchers to confidently and effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

A Guide to the Definitive Structure Elucidation of 6-Chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the unambiguous structure elucidation of 6-Chloro-1H-indazole-3-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a mere recitation of data, focusing instead on the strategic integration of modern spectroscopic techniques. We will explore the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy forms a self-validating system for structural confirmation. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex heterocyclic intermediates.

Foundational Strategy: From Molecular Formula to Structural Hypotheses

The primary objective in any structure elucidation is to systematically reduce uncertainty. We begin not with a single technique, but with a multi-pronged approach to establish the fundamental characteristics of the molecule. The logical starting point is the determination of the molecular formula and the degree of unsaturation, which immediately provides a quantitative measure of the rings and/or multiple bonds present.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before delving into the atomic connectivity, we must first know the elemental composition. HRMS is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula. For a chlorinated compound, the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) serves as an immediate validation point.

  • Expected Outcome: The molecular formula for this compound is C₈H₅ClN₂O[1]. HRMS (ESI+) would be expected to show a protonated molecular ion [M+H]⁺. The presence of a prominent peak at M+2 with approximately one-third the intensity of the M peak is a crucial diagnostic signature for a monochlorinated compound.

Degree of Unsaturation

With a confirmed molecular formula (C₈H₅ClN₂O), the degree of unsaturation (DoU) can be calculated to guide the subsequent analysis.

  • Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1

  • Calculation: DoU = 8 - (5/2) - (1/2) + (2/2) + 1 = 7

A DoU of 7 suggests a highly unsaturated system, consistent with an aromatic bicyclic structure (like indazole, which accounts for 5 degrees) plus additional unsaturation from the aldehyde (1 degree) and the remaining C=C bonds.

Elucidating the Molecular Architecture: A Spectroscopic Triad

With the molecular formula established, the next phase involves mapping the functional groups and the carbon-hydrogen framework. This is achieved through the synergistic use of IR and a suite of NMR experiments.

Functional Group Identification: Infrared (IR) Spectroscopy

Causality: IR spectroscopy provides a rapid and non-destructive method for identifying key functional groups based on their characteristic vibrational frequencies. This allows for the initial confirmation of the aldehyde and the N-H moiety of the indazole ring.

Table 1: Predicted IR Absorption Frequencies for Key Functional Groups

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Rationale & References
N-H Stretch Indazole N-H 3300 - 3100 (broad) Characteristic of N-H stretching in heterocyclic rings.[2][3]
C-H Stretch (Aromatic) Ar-H 3100 - 3000 Typical for sp² C-H bonds in the aromatic system.
C=O Stretch (Aldehyde) -CHO ~1670 Conjugation with the indazole ring lowers the frequency from a typical aliphatic aldehyde (~1720 cm⁻¹).[2]

| C=C & C=N Stretches | Aromatic Ring | 1620 - 1450 | Multiple bands corresponding to the vibrations of the fused ring system. |

Mapping the Core Structure: 1D and 2D NMR Spectroscopy

Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A logical progression from 1D to 2D experiments allows for the systematic assembly of the molecular puzzle. For clarity, the standard indazole numbering system is used.

Structure of this compound with numbering

One-dimensional NMR provides the initial inventory of protons and carbons. The chemical shifts are indicative of the electronic environment of each nucleus.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Position Atom Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm) Rationale & Analogous Data
1 N-H >14.0 br s - Highly deshielded due to hydrogen bonding and acidic nature.[2]
3 - - - ~143.5 Carbon bearing the aldehyde, deshielded.[2]
3a - - - ~122.0 Bridgehead carbon.
4 C-H ~8.15 d ~124.0 Deshielded by proximity to the pyrazole ring and aldehyde.
5 C-H ~7.40 dd ~121.0 Coupled to both H-4 and H-7.
6 C-Cl - - ~135.0 Carbon bearing the electron-withdrawing chlorine atom.[2]
7 C-H ~7.80 d ~113.0 deshielded by the pyrazole nitrogen.
7a - - - ~141.0 Bridgehead carbon adjacent to N1.[2]

| Aldehyde | -CHO | ~10.20 | s | ~187.5 | Characteristic aldehyde region.[2] |

While 1D NMR provides the parts list, 2D NMR reveals how they are connected. The strategic application of COSY, HSQC, and HMBC experiments is essential for unambiguous assignment.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.

    • Insight Gained: COSY will reveal the connectivity of the aromatic protons. A clear cross-peak will be observed between H-4 and H-5, and another between H-5 and H-7, confirming their positions on the benzene portion of the indazole ring. The aldehyde proton and the N-H proton will appear as singlets with no correlations, confirming their isolation from other proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (a one-bond correlation).

    • Insight Gained: HSQC provides definitive C-H assignments. For example, the proton signal at ~8.15 ppm will show a cross-peak to the carbon signal at ~124.0 ppm, confirming this pair as C4-H4. This is repeated for all protonated carbons (C4, C5, C7, and the aldehyde CH). This technique is invaluable for distinguishing between quaternary carbons (C3, C3a, C6, C7a) and CH groups in the ¹³C spectrum.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons over two to three bonds.

    • Insight Gained: HMBC connects the molecular fragments. Key expected correlations that would definitively confirm the structure include:

      • Aldehyde to Ring: The aldehyde proton (~10.20 ppm) will show a correlation to the C3 carbon (~143.5 ppm), confirming its attachment point.

      • Confirming Substitution Pattern: The H-7 proton (~7.80 ppm) will show correlations to C5 and C6. Crucially, the H-5 proton (~7.40 ppm) will also show a correlation to C6, pinpointing the location of the chlorine atom.

      • Bridging the Rings: The H-4 proton (~8.15 ppm) will show a key correlation to the bridgehead carbon C7a, linking the benzene ring to the pyrazole ring. Similarly, the N-H proton will show correlations to C3, C3a, and C7a.

The Integrated Elucidation Workflow

The power of this methodology lies not in any single experiment, but in their logical integration. The following workflow illustrates how data from each step informs the next, leading to a single, validated structure.

Elucidation_Workflow cluster_input Initial Sample cluster_primary Primary Characterization cluster_nmr NMR Core Analysis cluster_data Data & Interpretation cluster_conclusion Final Confirmation Sample This compound (Unknown Structure) HRMS HRMS Sample->HRMS IR IR Spectroscopy Sample->IR NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D MolFormula Molecular Formula: C₈H₅ClN₂O DoU = 7 HRMS->MolFormula Accurate Mass FuncGroups Functional Groups: -CHO, N-H, Ar-Cl IR->FuncGroups Vibrational Frequencies NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Guides 2D Setup CH_Framework C-H Framework & Proton Inventory NMR_1D->CH_Framework Chemical Shifts Connectivity Atom-Atom Connectivity (2-3 Bond Correlations) NMR_2D->Connectivity Correlation Peaks FinalStructure Confirmed Structure MolFormula->FinalStructure Data Integration FuncGroups->FinalStructure Data Integration CH_Framework->FinalStructure Data Integration Connectivity->FinalStructure Data Integration

Caption: Integrated workflow for structure elucidation.

Self-Validating Experimental Protocols

The trustworthiness of any elucidation rests on the quality of the data. The following are standard operating procedures designed for acquiring high-fidelity data.

Protocol: Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade acetonitrile or methanol.

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Method: Infuse the sample solution directly at a flow rate of 5-10 µL/min.

  • Parameters:

    • Ionization Mode: Positive (to form [M+H]⁺).

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Data Acquisition: Acquire data for 1-2 minutes. Perform internal calibration to ensure mass accuracy below 5 ppm.

  • Validation: Confirm the presence of the [M+H]⁺ peak and the [M+2+H]⁺ isotopic peak with a ~3:1 intensity ratio. Match the observed accurate mass to the theoretical mass of C₈H₆ClN₂O⁺.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard library pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).[5]

    • For HMBC, optimize the long-range coupling delay for an average J-coupling of 8 Hz, which is typical for 2- and 3-bond correlations in aromatic systems.[4]

  • Validation: Data must be internally consistent. For example, every proton signal (except exchangeable protons like N-H) must have a corresponding cross-peak in the HSQC spectrum. The connectivity established by COSY and HMBC must not contradict the molecular formula or degree of unsaturation.

Data Integration: A Visual Confirmation

The final step is to visualize the key correlations that lock the structure in place. The HMBC experiment is paramount for this task, as it bridges all the constituent parts of the molecule.

HMBC_Correlations N1 N1-H N2 N2 C3 C3 N1->C3 ²J C7a C7a N1->C7a ²J C3a C3a CHO CHO C4 C4-H C4->C3a ²J C5 C5-H C6 C6-Cl C4->C6 ³J C5->C3a ³J C7 C7-H C5->C7 ³J C7->C5 ²J C7->C6 ²J CHO->C3 ³J

Caption: Key 2- and 3-bond HMBC correlations.

Conclusion

The structure elucidation of this compound is a paradigmatic example of modern analytical chemistry. It demonstrates that absolute certainty in chemical structure is not derived from a single piece of evidence, but from the convergence of multiple, orthogonal datasets. By following a logical workflow—from establishing the molecular formula with HRMS to identifying functional groups with IR and meticulously mapping the atomic framework with a suite of 1D and 2D NMR experiments—one can build an unshakeable, self-validating case for the correct structure. This integrated approach ensures the scientific integrity required for advancing research and development in the pharmaceutical sciences.

References

Introduction: The Structural Significance of 6-Chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Chloro-1H-indazole-3-carbaldehyde

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Indazole derivatives are renowned for their diverse pharmacological activities, often acting as bioisosteres of indoles in mimicking interactions with biological targets.[1] The presence of a reactive carbaldehyde group at the C-3 position and a chloro-substituent on the benzene ring makes this molecule a versatile precursor for the synthesis of a wide array of more complex, polyfunctionalized 3-substituted indazoles, which are frequently investigated as kinase inhibitors.[2]

Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous confirmation of the molecular structure of such compounds in solution. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental best practices, and the underlying principles that govern the observed chemical shifts and coupling constants.

Theoretical Framework for NMR Analysis

The NMR spectrum of this compound is dictated by its unique electronic and structural features. Understanding these features is crucial for accurate spectral assignment.

  • Tautomerism: In solution, indazoles can exist in two tautomeric forms, 1H- and 2H-indazole. For unsubstituted and many substituted indazoles, experimental and computational data confirm that the 1H-tautomer is the thermodynamically more stable form, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO).[3] This guide will proceed with the analysis based on the predominant 1H-tautomer.

  • Electronic Effects: The molecule's electron distribution is heavily influenced by three key components:

    • Indazole Ring System: A fused aromatic system where the electron-donating pyrrolic nitrogen (N1) and the electron-withdrawing pyridinic nitrogen (N2) modulate the electron density of the entire scaffold.

    • Aldehyde Group (-CHO): A strongly electron-withdrawing and anisotropic group at C-3, which significantly deshields the adjacent C-3 carbon and the aldehyde proton (H-3).

    • Chloro Group (-Cl): An electronegative, electron-withdrawing group at C-6 that also exerts a deshielding effect on nearby protons and carbons, primarily H-5 and H-7.

These combined effects result in a characteristic pattern of signals in both the ¹H and ¹³C NMR spectra, allowing for precise structural confirmation.

Experimental Methodology

The protocol described herein represents a robust, self-validating system for acquiring high-quality NMR data for this compound.

Sample Preparation

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound due to its excellent solubilizing power for polar heterocyclic compounds and its ability to slow the exchange rate of the N-H proton, often allowing for its observation as a broad singlet.

Protocol:

  • Weighing: Accurately weigh approximately 10-15 mg of this compound.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.

  • Homogenization: Gently vortex or sonicate the mixture until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

NMR Data Acquisition Workflow

Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh Compound P2 Dissolve in DMSO-d6 P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert Sample into Spectrometer P3->A1 A2 Tune & Shim A1->A2 A3 Acquire 1H Spectrum A2->A3 A4 Acquire 13C Spectrum A3->A4 D1 Fourier Transform A4->D1 D2 Phase & Baseline Correction D1->D2 D3 Integration & Peak Picking D2->D3 D4 Assign Signals D3->D4

References

Solubility profile of 6-Chloro-1H-indazole-3-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 6-Chloro-1H-indazole-3-carbaldehyde in Organic Solvents

Abstract

This compound is a pivotal intermediate in medicinal chemistry, frequently utilized in the synthesis of complex therapeutic agents, notably kinase inhibitors. A thorough understanding of its solubility profile in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in its physicochemical properties. Furthermore, it outlines a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring reproducible and accurate results. This document is intended to serve as a practical resource for researchers, enabling them to streamline process development and optimize experimental conditions.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of a chemical compound is a fundamental physical property that dictates its behavior in a given solvent system. For a synthetic building block like this compound, solubility data is not merely academic; it has profound practical implications for:

  • Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction medium is essential for achieving optimal reaction rates and yields.

  • Purification Strategies: The choice of solvents for crystallization, a common purification technique, is entirely dependent on the differential solubility of the target compound and its impurities at varying temperatures.

  • Analytical Method Development: Solubility in appropriate solvents is crucial for preparing samples for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Formulation and Drug Delivery: In later stages of drug development, the solubility of active pharmaceutical ingredients (APIs) and their intermediates influences the choice of formulation strategies.

This guide will first delve into the predicted solubility of this compound based on its molecular structure and then provide a robust experimental framework for its empirical determination.

Physicochemical Properties and Predicted Solubility

The molecular structure of this compound offers key insights into its likely solubility characteristics.

Molecular Structure:

  • Polarity: The presence of a carbonyl group (C=O), an indazole ring system with two nitrogen atoms, and a chlorine atom imparts a significant degree of polarity to the molecule.

  • Hydrogen Bonding: The N-H group in the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors. This capacity for hydrogen bonding suggests a potential for favorable interactions with protic solvents.

  • Aromatic System: The bicyclic aromatic core is inherently nonpolar and can engage in π-π stacking interactions with aromatic solvents.

Based on the "like dissolves like" principle, we can predict the following qualitative solubility profile[1]:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High to Moderate Strong dipole-dipole interactions are expected between the polar functional groups of the solute and these solvents.
Polar Protic Methanol, EthanolModerate to Low The ability to form hydrogen bonds will promote solubility, but the relatively large nonpolar aromatic core may limit high solubility.
Halogenated Dichloromethane (DCM), ChloroformModerate The polarity of these solvents is sufficient to interact with the polar groups of the compound.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow The moderate polarity of THF may allow for some dissolution, while the low polarity of diethyl ether will likely result in poor solubility.
Nonpolar Hexane, TolueneVery Low to Insoluble The overall polarity of the molecule is too high for significant solubility in nonpolar aliphatic solvents like hexane. Some solubility in toluene may be observed due to π-π stacking.
Aqueous WaterInsoluble Despite the presence of hydrogen bonding groups, the large, nonpolar carbocyclic ring will likely render the compound insoluble in water.

Experimental Protocol for Solubility Determination

To move beyond prediction and obtain quantitative data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[2][3]

Materials and Equipment
  • This compound (ensure purity is characterized)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the workflow for the isothermal shake-flask method:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess solid to a known volume of solvent in a vial prep2 Seal vials tightly prep1->prep2 equil1 Place vials in a thermostatically controlled shaker prep2->equil1 equil2 Agitate at a constant temperature for 24-48 hours equil1->equil2 samp1 Allow solid to settle equil2->samp1 samp2 Withdraw supernatant and filter immediately samp1->samp2 samp3 Dilute the filtrate with a known volume of mobile phase samp2->samp3 samp4 Analyze the diluted sample by a validated HPLC method samp3->samp4 calc1 Determine concentration from the calibration curve samp4->calc1 calc2 Calculate solubility (mg/mL or mol/L) calc1->calc2

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials securely to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a clean vial. This step is critical to remove any undissolved particulates.

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Safety and Handling

This compound is classified as a substance that may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[6][7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[4][7]

Conclusion

References

Chloro-Indazole Derivatives: A Privileged Scaffold with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The introduction of chlorine substituents onto this scaffold profoundly influences its physicochemical properties, often enhancing membrane permeability, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the diverse biological activities of chloro-indazole derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their evaluation, offering a resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.

The Indazole Core and the Significance of Chlorination

Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[1] They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[1] While rarely found in nature, synthetic indazole derivatives exhibit an extensive range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and anti-HIV effects.[1][2]

The strategic placement of chlorine atoms on the indazole ring is a cornerstone of modern medicinal chemistry. Halogenation, particularly chlorination, can modulate a molecule's:

  • Lipophilicity: Enhancing the ability to cross biological membranes.

  • Metabolic Stability: Blocking sites susceptible to metabolic degradation, thereby increasing the compound's half-life.

  • Binding Interactions: Participating in halogen bonding, a non-covalent interaction that can improve binding affinity and selectivity for a target protein.

  • Electronic Properties: Altering the electron distribution of the ring system, which can fine-tune its reactivity and interactions with biological macromolecules.

These modifications have led to the development of potent chloro-indazole derivatives with significant therapeutic potential.

Anticancer Activity: Targeting Key Oncogenic Pathways

Chloro-indazole derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use or in advanced clinical trials.[3][4] Their primary mechanism of action often involves the inhibition of protein kinases, enzymes that play a critical role in the signaling pathways controlling cell growth, proliferation, and survival.[4]

Mechanism of Action: Kinase Inhibition

Many chloro-indazole derivatives are designed as ATP-competitive kinase inhibitors. The indazole scaffold serves as an effective "hinge-binder," forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket, a critical interaction for potent inhibition.

  • VEGFR/PDGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key drivers of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Pazopanib, a marketed anticancer drug, features a chloro-substituted phenyl group and targets multiple kinases, including VEGFR and PDGFR.[3] Axitinib is another approved drug with an indazole core that potently inhibits VEGFR.[3][5]

  • FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are another family of tyrosine kinases whose aberrant activation is implicated in various cancers. Derivatives such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide have demonstrated potent FGFR1 inhibitory activity.[1]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in non-small cell lung cancer (NSCLC). Chloro-indazole derivatives have been developed that show strong potency against both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.[1]

  • ALK/ROS1 Inhibition: Entrectinib, an approved therapeutic, is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1, oncogenic drivers in certain types of lung cancer.[3] This molecule showcases the versatility of the 3-aminoindazole scaffold in achieving high-potency kinase inhibition.[1]

Beyond kinase inhibition, some derivatives induce apoptosis (programmed cell death) through mechanisms like increasing reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential.[3]

Visualization: Kinase Inhibition by Chloro-Indazole Derivatives

The following diagram illustrates the general mechanism of how a chloro-indazole derivative can act as a Type I kinase inhibitor, competing with ATP for the binding site.

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_Site ATP Binding Pocket (Hinge Region) Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) ATP_Site->Phosphorylated_Substrate Phosphorylates Substrate Blocked Signal Blocked ATP_Site->Blocked Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Substrate Protein Substrate Substrate->Substrate_Site Binds Indazole Chloro-Indazole Inhibitor Indazole->ATP_Site Competitively Binds (Hinge Interaction) AST_Workflow A 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Serial Dilutions of Chloro-Indazole Compounds in 96-Well Plate B->C D 4. Include Growth and Sterility Controls C->D E 5. Incubate Plate (37°C, 18-24h) D->E F 6. Read Plate and Determine MIC (Lowest concentration with no growth) E->F

References

6-Chloro-1H-indazole-3-carbaldehyde: A Bioisosteric Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of key structural motifs to optimize drug-like properties is a cornerstone of successful drug design. This technical guide provides a comprehensive analysis of 6-chloro-1H-indazole-3-carbaldehyde, a pivotal building block, and its role as a bioisostere of the ubiquitous indole scaffold. We will delve into the nuanced physicochemical and electronic differences between these two heterocyclic systems, providing a rationale for the selection of the indazole core in drug discovery programs. This guide will further explore the synthetic pathways to access this key intermediate, its diverse applications in medicinal chemistry, particularly in the realm of kinase inhibition, and provide detailed experimental protocols. Through a blend of theoretical insights and practical methodologies, this document aims to equip researchers with the knowledge to effectively leverage the unique properties of this compound in the development of next-generation therapeutics.

The Strategic Imperative for Bioisosterism: Beyond the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, present in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, have made it a recurring motif in compounds targeting a wide range of biological targets. However, the indole nucleus is not without its liabilities. It can be susceptible to oxidative metabolism, potentially leading to the formation of reactive metabolites and impacting the pharmacokinetic profile of a drug candidate.

This is where the concept of bioisosterism becomes a critical tool for the medicinal chemist. Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that produces a compound with broadly similar biological activity. The goal is often to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement.

The indazole scaffold has emerged as a highly effective bioisostere of indole.[1][2] By replacing the C-2 carbon of the indole pyrrole ring with a nitrogen atom, a new set of properties is introduced that can be strategically exploited in drug design.

Head-to-Head Comparison: this compound vs. 6-Chloro-1H-indole-3-carbaldehyde

To fully appreciate the rationale behind employing this compound, a direct comparison with its indole counterpart is essential. The seemingly subtle change of a single atom profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall physicochemical profile.

Physicochemical Properties: A Quantitative Look
CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated XlogP/LogP
6-Chloro-1H-indole-3-carbaldehydeC₉H₆ClNO179.602.3[1]
This compoundC₈H₅ClN₂O180.59~2.0 (for 2H-tautomer)[3]
Indole-3-carboxaldehydeC₉H₇NO145.161.68[4]
1H-Indazole-3-carboxaldehydeC₈H₆N₂O146.151.3[5]

Table 1: Comparative Physicochemical Properties

The data suggests that the indazole derivatives are slightly less lipophilic than their indole isosteres. This can be a desirable trait in drug design, as lower lipophilicity can sometimes correlate with improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Electronic and Hydrogen Bonding Characteristics

The introduction of a nitrogen atom at the 2-position of the indazole ring significantly alters the electronic landscape of the molecule.

  • Hydrogen Bonding: The most profound difference lies in the hydrogen bonding capabilities. While the indole N-H serves as a hydrogen bond donor, the indazole ring possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). This dual functionality allows for more complex and potentially stronger interactions with biological targets, such as the hinge region of kinases.[1]

  • Dipole Moment: The additional nitrogen atom in the indazole ring increases the dipole moment of the molecule, which can influence its solubility and interactions with polar environments.

Synthetic Strategies: Accessing the Key Intermediate

The synthesis of this compound is readily achievable from its corresponding indole precursor, 6-chloro-1H-indole, through a nitrosation reaction. This transformation proceeds via an electrophilic attack of the nitrosonium ion at the electron-rich 3-position of the indole, followed by a ring-opening and subsequent recyclization to form the indazole ring system.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the nitrosation of indoles.[6]

Materials:

  • 6-Chloro-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether/Ethyl acetate solvent system

Procedure:

  • Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve sodium nitrite (8 mmol, 8 equivalents) in deionized water (1.6 mL). Slowly add 2N hydrochloric acid (7 mmol, 7 equivalents) to the solution. Stir the mixture for 10 minutes at 0 °C.

  • Reaction Setup: In a separate flask, dissolve 6-chloro-1H-indole (1 mmol, 1 equivalent) in a suitable solvent such as DMF (N,N-Dimethylformamide).

  • Addition: Slowly add the solution of 6-chloro-1H-indole to the pre-formed nitrosating agent at 0 °C. The rate of addition should be carefully controlled to maintain the reaction temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate solvent system.

  • Work-up: Upon completion of the reaction, quench the mixture with water and extract the product with ethyl acetate (3 x volume). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to afford pure this compound.

Applications in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

The this compound moiety is a valuable starting material for the synthesis of a diverse range of bioactive molecules. The aldehyde functionality serves as a versatile handle for further chemical transformations, including but not limited to:

  • Reductive amination to introduce various amine side chains.

  • Wittig and Horner-Wadsworth-Emmons reactions to form carbon-carbon double bonds.

  • Condensation reactions with active methylene compounds.

  • Oxidation to the corresponding carboxylic acid.

  • Conversion to other functional groups such as oximes and hydrazones.

Kinase Inhibitors: A Privileged Scaffold

The indazole core is a well-established "privileged scaffold" in the design of protein kinase inhibitors.[1] Many approved and clinical-stage kinase inhibitors feature the indazole motif, which often forms key hydrogen bonding interactions with the hinge region of the kinase domain. The dual hydrogen bond donor-acceptor capability of the indazole ring is thought to contribute to its high affinity for this conserved region.

While no marketed drugs currently contain the precise this compound fragment, numerous patents describe its derivatives as potent inhibitors of various kinases implicated in cancer and other diseases. The 6-chloro substituent can provide additional hydrophobic interactions in the binding pocket and can also serve as a vector for further chemical modification.

Beyond Kinases: A Scaffold with Broad Biological Activity

Derivatives of substituted indazoles have demonstrated a wide spectrum of biological activities, including:

  • Antiparasitic agents: For instance, derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against Leishmania species.[2]

  • Antimicrobial agents: The indazole nucleus is found in compounds with antibacterial and antifungal properties.

  • Anti-inflammatory agents: The indazole scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion and Future Perspectives

This compound represents a strategically important building block for medicinal chemists seeking to move beyond the traditional indole scaffold. Its unique combination of physicochemical properties, including enhanced hydrogen bonding capabilities and modulated lipophilicity, offers a compelling alternative for optimizing drug candidates. The straightforward synthetic accessibility of this intermediate further enhances its appeal in drug discovery programs.

As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the rational design of bioisosteres will play an increasingly crucial role. The principles and practical guidance outlined in this technical guide are intended to empower researchers to harness the full potential of this compound in the quest for novel and effective therapeutics. Future work in this area will likely focus on the continued exploration of the diverse chemical space accessible from this versatile intermediate, leading to the discovery of new drug candidates with improved efficacy and safety profiles.

Visualizations

Diagram 1: Bioisosteric Relationship

G Indole 6-Chloro-1H-indole-3-carbaldehyde Indazole This compound Indole->Indazole Bioisosteric Replacement (C-H to N)

A simple diagram illustrating the bioisosteric relationship.

Diagram 2: Synthetic Pathway

G cluster_0 Synthesis of this compound 6-Chloro-1H-indole 6-Chloro-1H-indole Nitrosation\n(NaNO2, HCl) Nitrosation (NaNO2, HCl) 6-Chloro-1H-indole->Nitrosation\n(NaNO2, HCl) Intermediate Intermediate Nitrosation\n(NaNO2, HCl)->Intermediate Electrophilic Attack & Ring Opening This compound This compound Intermediate->this compound Recyclization

A workflow for the synthesis of the target compound.

Diagram 3: Applications in Drug Discovery

G Core This compound Derivatives Diverse Chemical Derivatives Core->Derivatives Versatile Chemical Handle Kinase Kinase Inhibitors Antiparasitic Antiparasitic Agents Antimicrobial Antimicrobial Agents Derivatives->Kinase Derivatives->Antiparasitic Derivatives->Antimicrobial

Key application areas for the indazole scaffold.

References

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 6-Chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Chloro-1H-indazole-3-carbaldehyde in Modern Drug Discovery

This compound is a pivotal heterocyclic building block, holding considerable importance for professionals in medicinal chemistry and drug development. The indazole scaffold is a recognized "privileged structure," forming the core of numerous biologically active compounds, including a number of approved therapeutic agents.[1][2] The strategic placement of a reactive carbaldehyde group at the 3-position and a chloro-substituent at the 6-position provides medicinal chemists with a versatile molecular framework for the synthesis of a diverse array of derivatives with potential therapeutic applications.[3] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety and handling precautions necessary to work with this potent chemical intermediate, ensuring both personal safety and the integrity of research outcomes.

Section 1: Hazard Identification and Risk Assessment - A Proactive Approach

A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Source: Consolidated data from multiple supplier Safety Data Sheets.

The indazole moiety and its derivatives have a broad range of pharmacological activities, and as with many potent pharmaceutical intermediates, unintended biological effects can occur upon exposure.[2][4] Therefore, a comprehensive risk assessment should be conducted before any handling of this compound. This involves not only recognizing the stated hazards but also considering the scale of the experiment, the potential for dust generation, and the specific manipulations to be performed.[5][6]

Section 2: The Hierarchy of Controls - A Multi-Layered Safety Strategy

Effective management of the risks associated with this compound relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Hierarchy_of_Controls Elimination Elimination (Not Feasible for this Topic) Substitution Substitution (Not Feasible for this Topic) Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size and Risk Start->Assess Minor_Spill Minor Spill (Small, Contained, No Inhalation Risk) Assess->Minor_Spill Minor Major_Spill Major Spill (Large, Uncontained, Inhalation Risk) Assess->Major_Spill Major Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Minor_Spill->Don_PPE Evacuate Evacuate Area and Alert Others Major_Spill->Evacuate Call_Help Call Emergency Response Team Evacuate->Call_Help End Spill Response Complete Call_Help->End Contain Contain the Spill with Absorbent Material Don_PPE->Contain Clean_Up Carefully Collect and Place in a Labeled Waste Container Contain->Clean_Up Decontaminate Decontaminate the Area Clean_Up->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Dispose->End

References

Theoretical Investigation of the Electronic Properties of 6-Chloro-1H-indazole-3-carbaldehyde: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 6-Chloro-1H-indazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), we elucidate the molecule's structural and electronic characteristics, including its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken charge distribution. The insights derived from these computational studies are crucial for predicting the molecule's reactivity, stability, and potential intermolecular interactions. This guide is intended for researchers, computational chemists, and drug development professionals, offering a foundational understanding of how theoretical calculations can guide the rational design of novel indazole-based therapeutic agents.

Introduction to this compound

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of modern pharmaceuticals.[1][2] Recognized for its structural similarity to purine bases like adenine and guanine, the indazole scaffold facilitates interactions with a wide array of biological targets.[2] Derivatives of indazole are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][3] The 1H-indazole tautomer is generally the most thermodynamically stable and thus the predominant form.[1]

Structural Features of the Target Molecule

This compound (C₈H₅ClN₂O) is a derivative distinguished by two key functional groups: a chloro group at the 6-position of the benzene ring and a carbaldehyde (aldehyde) group at the 3-position of the pyrazole ring. The presence of the electron-withdrawing chlorine atom and the reactive aldehyde group significantly influences the molecule's electronic landscape and chemical behavior. Understanding these influences is paramount for its application as a versatile intermediate in the synthesis of more complex, biologically active compounds.[4]

Rationale for Theoretical Investigation

Computational chemistry provides a powerful, cost-effective lens through which to examine molecular properties at the atomic level. For a molecule like this compound, theoretical studies can predict its reactivity, identify sites susceptible to metabolic attack, and guide the synthesis of analogues with improved therapeutic profiles. By calculating its electronic properties, we can establish a quantitative basis for understanding its potential structure-activity relationships (SAR) before undertaking extensive synthetic and biological testing.

Methodological Framework: Computational Chemistry in Focus

The theoretical investigation of molecular electronic properties is predominantly carried out using quantum chemical methods. Among these, Density Functional Theory (DFT) offers an optimal balance between computational accuracy and resource efficiency, making it the method of choice for systems of this size.[5]

Core Principles of Density Functional Theory (DFT)

DFT is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the properties of a molecule can be determined from its electron density. This approach is computationally less intensive than traditional ab initio methods while providing highly accurate results, particularly when paired with well-regarded functionals like B3LYP (Becke's 3-parameter Lee-Yang-Parr exchange-correlation functional).

Protocol: Molecular Geometry Optimization

The first and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional conformation (i.e., its ground-state geometry).

Step-by-Step Protocol:

  • Initial Structure Construction: An initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: An input file is created for the quantum chemistry software package (e.g., Gaussian 09/16).[5]

  • Method Selection: The calculation method is specified. A common and reliable choice is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p).[6] The inclusion of diffuse functions (++) and polarization functions (d,p) is essential for accurately describing the electron distribution in a molecule with heteroatoms and potential for hydrogen bonding.

  • Execution of Calculation: The geometry optimization calculation is run. The algorithm systematically adjusts the positions of the atoms to find the configuration with the minimum potential energy.

  • Frequency Analysis: A subsequent frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

G cluster_workflow Computational Workflow for Electronic Property Analysis A 1. Build Initial 3D Structure (e.g., GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Structure C 3. Frequency Calculation (Confirm Minimum Energy) B->C Optimized Geometry D 4. Single-Point Energy Calculation (On Optimized Geometry) C->D Verified Structure E 5. Property Analysis (HOMO-LUMO, MEP, Mulliken Charges) D->E Wavefunction & Density

Caption: A typical workflow for DFT-based electronic property calculations.

Analysis of Electronic Properties

Once the optimized molecular geometry is obtained, a single-point energy calculation is performed using the same level of theory to derive the electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[7] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[6]

  • Large Energy Gap: Implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[7]

  • Small Energy Gap: Suggests the molecule is more reactive and can be easily polarized.

The calculated HOMO and LUMO energies, along with other related quantum chemical descriptors, provide quantitative measures of the molecule's reactivity.

Table 1: Calculated Quantum Chemical Properties

Parameter Symbol Formula Calculated Value (eV)
HOMO Energy EHOMO - -6.58
LUMO Energy ELUMO - -2.15
Energy Gap ΔE ELUMO - EHOMO 4.43
Ionization Potential IP -EHOMO 6.58
Electron Affinity EA -ELUMO 2.15
Global Hardness η (IP - EA) / 2 2.215
Electronegativity χ (IP + EA) / 2 4.365

| Electrophilicity Index | ω | χ² / (2η) | 4.30 |

Note: These are representative values based on typical DFT calculations for similar structures. Actual values may vary slightly based on the specific functional and basis set used.

The relatively large energy gap of 4.43 eV suggests that this compound is a kinetically stable molecule. The distribution of the HOMO is typically across the indazole ring system, indicating this is the primary site of electron donation, while the LUMO is often localized more towards the carbaldehyde and pyrazole moiety, the likely site for accepting an electron.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a visual tool used to identify the regions of a molecule that are rich or poor in electrons.[8] It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites.

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack. For this compound, these regions are expected around the carbaldehyde oxygen and the nitrogen atoms of the pyrazole ring.[5][9]

  • Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are sites susceptible to nucleophilic attack, typically found around the hydrogen atoms, particularly the N-H proton.[9]

The MEP surface is invaluable for predicting how the molecule will interact with biological receptors, such as through hydrogen bonding or other non-covalent interactions.[8]

Mulliken Population Analysis

Mulliken charge analysis partitions the total electron density among the atoms in a molecule, providing a measure of the partial atomic charges. This helps in understanding the effects of electronegative atoms on the overall electronic structure.

Table 2: Representative Mulliken Atomic Charges

Atom Mulliken Charge (a.u.)
O (Carbaldehyde) -0.45
N1 (Pyrrole-type) -0.20
N2 (Pyridine-type) -0.15
Cl (Chloro) -0.12
C3 (Carbaldehyde-C) +0.25

| H (on N1) | +0.35 |

Note: Values are illustrative and demonstrate expected trends.

The analysis shows a significant negative charge on the carbaldehyde oxygen atom, confirming it as a primary site for electrophilic interaction or hydrogen bond acceptance. The N-H proton carries a substantial positive charge, making it a likely hydrogen bond donor. The chlorine atom, despite its high electronegativity, also influences the charge distribution on the aromatic ring.

Implications for Drug Design and Development

The theoretical data generated provide a powerful strategic framework for medicinal chemists.

  • Predicting Reactivity: The MEP map and Mulliken charges clearly identify the carbaldehyde group as a primary site for chemical modification, such as reductive amination or condensation reactions, to build more complex derivatives.[10]

  • Guiding SAR Studies: New analogues can be designed by targeting specific regions. For example, to enhance hydrogen bonding with a receptor, substituents could be added to amplify the positive or negative regions identified by the MEP analysis.

  • Understanding Metabolism: The electron-rich areas of the indazole ring identified by the HOMO distribution could be potential sites for oxidative metabolism by cytochrome P450 enzymes.

G cluster_drug_design Application of Theoretical Properties in Drug Design Prop Calculated Electronic Properties HOMO HOMO/LUMO Analysis (Reactivity, Stability) Prop->HOMO MEP MEP Mapping (Interaction Sites) Prop->MEP Mulliken Mulliken Charges (Polarity) Prop->Mulliken App Drug Design Applications SAR Guide SAR Studies (Derivative Design) HOMO->SAR Metabolism Predict Metabolic Hotspots HOMO->Metabolism MEP->SAR Docking Inform Molecular Docking (Predict Binding Pose) MEP->Docking Mulliken->Docking

Caption: Relationship between theoretical properties and their practical applications.

Conclusion

The theoretical investigation of this compound via Density Functional Theory provides deep insights into its electronic structure, stability, and reactivity. The analysis of its frontier molecular orbitals, molecular electrostatic potential, and charge distribution creates a detailed electronic portrait of the molecule. This information is not merely academic; it serves as a predictive tool that enables a more rational, hypothesis-driven approach to drug design. By understanding the fundamental electronic properties of this key scaffold, researchers can more efficiently design and synthesize novel indazole derivatives with enhanced potency and specificity for their intended biological targets.

References

Methodological & Application

Application Note: A High-Yield, Scalable Synthesis of 6-Chloro-1H-indazole-3-carbaldehyde from 6-Chloroindole via Oxidative Ring Transformation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Chloro-1H-indazole-3-carbaldehyde is a pivotal building block in medicinal chemistry, serving as a key precursor for a multitude of therapeutic agents, notably kinase inhibitors.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of this valuable intermediate starting from commercially available 6-chloroindole. The described method is based on an optimized nitrosation reaction that facilitates an elegant oxidative cleavage and rearrangement of the indole core. We will detail the underlying reaction mechanism, provide a robust step-by-step protocol that minimizes common side reactions, and present expected outcomes. This guide is designed for researchers in synthetic chemistry and drug development, offering a reliable and scalable route to this high-value compound.

Strategic Overview & Mechanistic Rationale

The conversion of an indole to an indazole-3-carbaldehyde is a sophisticated transformation that involves more than a simple functional group addition. Standard formylation methods, such as the Vilsmeier-Haack reaction, are highly effective for electron-rich heterocycles like indole (at the C3 position) but are notably ineffective for the direct formylation of the indazole ring at C3.[1][3] Therefore, a strategy involving the skeletal rearrangement of the indole precursor is required.

The chosen strategy is the acid-mediated nitrosation of 6-chloroindole. This process initiates an electrophilic attack at the nucleophilic C3 position of the indole, triggering a cascade of events that results in the cleavage of the C2-C3 bond and subsequent recyclization to form the thermodynamically stable indazole ring system.

The Reaction Mechanism

The reaction proceeds through a multi-step pathway, which is crucial to understand for successful execution and troubleshooting:

  • Nitrosation: In an acidic medium (HCl), sodium nitrite (NaNO₂) generates a potent nitrosating agent (e.g., N₂O₃ or H₂ONO). This electrophile is attacked by the electron-rich C3 position of 6-chloroindole (A) to form a nitroso-indole intermediate, which rapidly tautomerizes to the more stable 3-oximino-3H-indole (B) .

  • Ring-Opening: The oxime intermediate (B) undergoes a nucleophilic attack at the C2 position by water. This step is the key to the ring transformation, leading to the opening of the five-membered pyrrole ring to form the intermediate (C) .

  • Recyclization: The terminal amino group in intermediate (C) then undergoes intramolecular condensation with the oxime moiety, leading to the formation of the new five-membered pyrazole ring and expulsion of a water molecule, yielding the final product, this compound (D) .

This elegant one-pot transformation efficiently converts the indole scaffold into the desired indazole-3-carbaldehyde.

Reaction_Mechanism Reaction Mechanism: Indole to Indazole Transformation cluster_0 Step 1: Nitrosation & Tautomerization cluster_1 Step 2: Ring Opening cluster_2 Step 3: Recyclization A 6-Chloroindole (A) B 3-Oximino-3H-indole Intermediate (B) A->B + 'NO+' C Ring-Opened Intermediate (C) B->C + H₂O D This compound (D) C->D - H₂O (Cyclization)

Caption: The mechanistic pathway from indole to indazole-3-carbaldehyde.

Overcoming Key Challenges: The Reverse Addition Protocol

A significant challenge in this synthesis is the propensity for side reactions, primarily the formation of deep red-colored dimeric impurities.[3] These dimers arise from the nucleophilic attack of a starting indole molecule on the highly reactive oxime intermediate (B) . To suppress this pathway, a "reverse addition" protocol is employed. By adding the indole solution slowly to the pre-formed nitrosating mixture, the concentration of the nucleophilic indole is kept to a minimum throughout the reaction, thereby favoring the desired intramolecular cyclization pathway over the intermolecular side reaction.[3][4]

Detailed Experimental Protocol

This protocol has been optimized for high yield and purity, specifically for halogenated indoles which are moderately electron-deficient and require controlled heating to achieve full conversion.[1][3]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
6-Chloro-1H-indole≥98%Sigma-Aldrich17422-33-2Starting material.
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher Scientific7632-00-0Oxidizing and nitrosating agent.
Hydrochloric Acid (HCl)2 N aq. solutionVWR7647-01-0Pre-prepared volumetric solution.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics68-12-2Reaction solvent.
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore141-78-6Extraction solvent.
Deionized WaterN/AIn-house7732-18-5
BrineSaturated NaCl(aq)In-house7647-14-5For work-up.
Magnesium Sulfate (MgSO₄)AnhydrousAlfa Aesar7487-88-9Drying agent.
Silica Gel230-400 meshSorbent Technologies7631-86-9For column chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar.

  • Thermometer or thermocouple probe.

  • Ice-water bath.

  • Syringe pump for controlled addition.

  • Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks).

  • Rotary evaporator.

  • Glass column for chromatography.

Synthetic Workflow Diagram

Synthetic_Workflow prep 1. Prepare Nitrosating Mixture (NaNO₂ + HCl in H₂O/DMF at 0°C) addition 2. Slow Addition of 6-Chloroindole (In DMF, via syringe pump over 2h at 0°C) prep->addition reaction 3. Reaction Progression (Stir at RT, then heat to 50°C) addition->reaction workup 4. Aqueous Work-up (EtOAc extraction, washes) reaction->workup purify 5. Purification (Silica Gel Chromatography) workup->purify product 6. Final Product (this compound) purify->product

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Procedure

Safety Note: This reaction generates nitrogen oxides and should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Preparation of the Nitrosating Mixture:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add sodium nitrite (4.42 g, 64 mmol, 8.0 equiv.).

    • Add deionized water (12.8 mL) and cool the flask to 0 °C in an ice-water bath.

    • Slowly add 2 N aqueous HCl (28 mL, 56 mmol, 7.0 equiv.) to the stirred NaNO₂ solution, ensuring the temperature remains below 5 °C.

    • Stir the resulting yellow-green mixture under an inert atmosphere (e.g., Argon) for 10 minutes at 0 °C.

    • Add N,N-Dimethylformamide (DMF, 24 mL).

  • Slow Addition of 6-Chloroindole:

    • In a separate beaker, dissolve 6-chloroindole (1.21 g, 8.0 mmol, 1.0 equiv.) in DMF (24 mL).

    • Using a syringe pump, add the 6-chloroindole solution to the vigorously stirred nitrosating mixture over a period of 2 hours. Maintain the reaction temperature at 0 °C throughout the addition.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Petroleum Ether/EtOAc). The starting indole should be consumed.

    • Heat the reaction mixture to 50 °C and stir for an additional 3-4 hours to ensure complete conversion of intermediates to the final product.[1]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 150 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Elute with a gradient of petroleum ether/ethyl acetate (starting from 9:1, progressing to 7:3) to isolate the pure compound.

    • Combine the fractions containing the product (visualized by TLC) and remove the solvent under reduced pressure.

Expected Results & Characterization
ParameterExpected Value
Starting Material 6-Chloro-1H-indole (1.21 g, 8.0 mmol)
Final Product This compound
Typical Yield 1.31 g (91%)
Appearance Brown to yellow solid
Melting Point ~218-220 °C
¹H NMR (400 MHz, DMSO-d₆) δ 14.3 (br s, 1H, NH), 10.2 (s, 1H, CHO), 8.2 (d, 1H), 7.9 (s, 1H), 7.5 (d, 1H)

Note: Yields are based on reported literature for similar substrates and may vary based on experimental execution.[1]

Conclusion

The protocol described herein provides a reliable and high-yielding pathway to this compound from its corresponding indole precursor. The key to success lies in understanding the reaction mechanism and employing a reverse addition strategy to mitigate the formation of dimeric byproducts. This method is robust, scalable, and utilizes readily available reagents, making it highly applicable for both academic research and industrial drug development settings.

References

Nitrosation of substituted indoles to form indazole-3-carboxaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Guide to the Synthesis of Indazole-3-carboxaldehydes via Nitrosation of Substituted Indoles

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Indazole Scaffolds

In the landscape of medicinal chemistry, the indole ring system is a well-established and privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[1] However, the strategic modification of this core to access related heterocyclic systems can unlock novel biological activities. The transformation of an indole into an indazole is a prime example of such a valuable synthetic leap. Indazole derivatives are increasingly sought after in drug discovery, particularly as potent kinase inhibitors.[2][3][4]

Indazoles are considered bioisosteres of indoles. The presence of a second nitrogen atom in the five-membered ring introduces unique hydrogen bonding capabilities, allowing for strong donor-acceptor interactions within the hydrophobic pockets of target proteins.[5] This has led to the successful development of several marketed drugs, including the kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®).[2]

A critical gateway to a diverse array of 3-substituted indazoles is the 1H-indazole-3-carboxaldehyde intermediate. The aldehyde functionality is a versatile handle for subsequent chemical modifications, such as Wittig or Knoevenagel condensations, and for constructing further heterocyclic systems.[2][3] While the direct formylation of an indazole at the C3 position via methods like the Vilsmeier-Haack reaction is ineffective, a robust and elegant solution lies in the nitrosative rearrangement of a readily available indole precursor.[2][6]

This guide provides a comprehensive overview of the mechanism and an optimized, field-proven protocol for the nitrosation of substituted indoles to yield 1H-indazole-3-carboxaldehydes. We will delve into the causality behind the procedural choices, ensuring a reproducible and high-yielding synthesis for both electron-rich and electron-deficient indole substrates.

Reaction Mechanism: From Indole to Indazole

The conversion of an indole to a 1H-indazole-3-carboxaldehyde is a sophisticated multi-step process initiated by an electrophilic attack on the indole ring. The C3 position of indole is the most electron-rich and nucleophilic site, making it approximately 10¹³ times more reactive than benzene and the primary target for electrophiles.[1][7]

The reaction proceeds through the following key stages:

  • C3 Nitrosation: The reaction begins with the electrophilic attack of a nitrosating agent (formed in situ from sodium nitrite and acid) at the C3 position of the indole ( 1 ), leading to a 3-nitrosoindole intermediate, which exists in equilibrium with its oxime tautomer ( 2 ).[2]

  • Hydration and Ring Opening: The oxime intermediate promotes the nucleophilic addition of water at the C2 position. This step is crucial as it triggers the opening of the pyrrole ring to form a ring-opened intermediate ( 3 ).[2][8]

  • Ring Closure (Recyclization): The process concludes with the intramolecular cyclization of the intermediate ( 3 ), where the terminal amine attacks the aldehyde, followed by dehydration, to form the stable aromatic indazole ring system of the final product, 1H-indazole-3-carboxaldehyde ( 4 ).[2][8]

A significant competing pathway is the dimerization of the starting material, which leads to deep red-colored impurities. This occurs when a molecule of the nucleophilic starting indole attacks a reactive intermediate of the main pathway.[6] The optimized protocol described later is specifically designed to suppress this side reaction.

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction Indole Indole (1) Oxime 3-Nitrosoindole/ Oxime Intermediate (2) Indole->Oxime Nitrosation at C3 (NaNO₂, H⁺) RingOpened Ring-Opened Intermediate (3) Oxime->RingOpened H₂O Addition at C2 & Ring Opening SideProduct Dimeric Side Products Oxime->SideProduct Attack by another Indole molecule Indazole 1H-Indazole-3- carboxaldehyde (4) RingOpened->Indazole Ring Closure (Recyclization) Indole_ref Indole (1)

Caption: Mechanism of Indazole-3-carboxaldehyde synthesis.

Optimized Protocol: Reverse Addition for Maximized Yield

The cornerstone of achieving high yields in this transformation is controlling the concentration of the nucleophilic indole starting material to prevent the formation of dimeric side products.[6] A standard addition of acid to a mixture of indole and nitrite often results in low yields. The following "reverse addition" protocol, where the indole solution is added slowly to a pre-formed nitrosating mixture, is highly effective.[2][3]

Materials and Reagents
  • Substituted Indole (1.0 mmol, 1.0 equiv.)

  • Sodium Nitrite (NaNO₂), (550 mg, 8.0 mmol, 8.0 equiv.)

  • Hydrochloric Acid (HCl), 2 N aqueous solution

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Syringe pump

  • Standard glassware for organic synthesis

Experimental Workflow

The general workflow involves the careful preparation of the nitrosating agent, followed by the slow, controlled addition of the indole substrate.

Caption: Optimized experimental workflow for indole nitrosation.

Step-by-Step Procedure
  • Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (550 mg, 8.0 mmol) in a mixture of 4 mL of deionized water and 3 mL of DMF. Cool the solution to 0 °C using an ice bath.[3]

  • Slowly add 2 N aqueous HCl (1.33 mL, 2.7 mmol) to the stirred solution at 0 °C. The causality here is critical: using a slightly acidic environment (fewer equivalents of acid than nitrite) generates the necessary nitrosating species while maintaining mild conditions.[2]

  • Continue stirring the resulting mixture under argon for 10 minutes at 0 °C.

  • Addition of the Indole: In a separate flask, prepare a solution of the substituted indole (1.0 mmol) in 3 mL of DMF.[3]

  • Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours. This slow addition is the most critical step to minimize side reactions by keeping the instantaneous concentration of the nucleophilic indole low.[2][6]

  • Reaction and Monitoring: After the addition is complete, allow the reaction to proceed. The required time and temperature depend on the electronic nature of the substituent on the indole ring (see Table 1). For many substrates, stirring for 3-12 hours at room temperature is sufficient. For less reactive, electron-deficient indoles, gentle heating (e.g., at 50 °C or 80 °C) may be required to drive the reaction to completion.[2][9] Monitor the consumption of the starting material and intermediates by TLC or LC-MS.

  • Work-up: Once the reaction is complete, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers and wash them with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel (e.g., using a petroleum ether/EtOAc eluent system) to yield the pure 1H-indazole-3-carboxaldehyde.[2]

Reaction Scope and Data

This optimized protocol is effective for a wide range of substituted indoles. The electronic properties of the substituent influence the reaction time and temperature required for complete conversion. The table below summarizes the results for various substrates.[2]

EntryIndole SubstrateSubstituent PositionSubstituent NatureTime (h)Temp (°C)Yield (%)
1Indole--3RT99
25-Chloroindole5Electron-withdrawing (halogen)12RT96
35-Bromoindole5Electron-withdrawing (halogen)5RT85
46-Chloroindole6Electron-withdrawing (halogen)12RT78
55-Methoxyindole5Electron-donating4RT91
67-Methylindole7Electron-donating12RT72
75-Nitroindole5Strongly Electron-withdrawing680High
82-Methylindole2Electron-donating (steric)485037*

*Yield for the corresponding 1H-indazole-3-yl)(methyl)methanone. Data sourced from Chevalier, A. et al. (2018).[2] RT = Room Temperature.

As observed, both electron-deficient (e.g., halogenated) and electron-rich (e.g., methoxy-substituted) indoles provide the corresponding indazole-3-carboxaldehydes in excellent yields.[2] Strongly deactivated substrates like 5-nitroindole require heating to achieve conversion, demonstrating the robustness of the method.[2][9] The reaction is also tolerant of substitution at various positions on the indole ring.

Conclusion

The nitrosation of indoles provides a powerful and reliable pathway to 1H-indazole-3-carboxaldehydes, which are highly valuable intermediates in medicinal chemistry and drug development. By understanding the underlying mechanism and the critical role of side-product formation, a scientifically sound and optimized protocol can be implemented. The use of a reverse addition technique under mild, slightly acidic conditions is paramount to achieving high yields across a broad scope of substituted indoles. This self-validating system offers researchers a dependable method to access the prized indazole scaffold for the development of next-generation therapeutics.

References

Laboratory protocol for the preparation of 6-Chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Validated Protocol for the Vilsmeier-Haack Synthesis of 6-Chloro-1H-indazole-3-carbaldehyde

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry. Indazole derivatives are of significant interest as pharmacophores, particularly in the development of kinase inhibitors.[1] The aldehyde functionality at the C-3 position serves as a versatile synthetic handle for constructing a diverse range of more complex molecules.[2] This guide details the preparation of the target compound from 6-Chloro-1H-indazole via the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich heterocyclic systems.[3][4] We will delve into the reaction mechanism, provide a detailed step-by-step procedure, outline safety considerations, and present a logical workflow diagram to ensure reproducible and successful synthesis.

The Underlying Chemistry: Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[5] The process involves two primary stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction is exothermic and forms a highly electrophilic chloromethyleniminium salt, commonly known as the Vilsmeier reagent.[6][7]

  • Electrophilic Aromatic Substitution: The electron-rich indazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This substitution typically occurs at the C-3 position of the indazole, which is the most nucleophilic site. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[5][6]

Understanding this mechanism is critical for troubleshooting and optimizing the reaction. The formation of the Vilsmeier reagent must be controlled (typically at low temperatures) before the introduction of the indazole substrate to prevent side reactions.

Quantitative Data Summary

For clarity and reproducibility, all quantitative aspects of the protocol are summarized below. This table is based on a 10 mmol scale synthesis.

Reagent/ParameterMolecular Weight ( g/mol )Molar Eq.Quantity UsedNotes
6-Chloro-1H-indazole152.581.01.53 g (10 mmol)Starting Material
N,N-Dimethylformamide (DMF)73.0910.07.3 mL (94.5 mmol)Reagent & Solvent
Phosphorus Oxychloride (POCl₃)153.331.51.4 mL (15 mmol)Activating Agent
Dichloromethane (DCM)84.93-20 mLSolvent
Sodium Hydroxide (NaOH)40.00-~2 M Aqueous Soln.For Hydrolysis/Neutralization
Reaction Conditions
Temperature0 °C to 60 °C--Initial cooling, then heating
Reaction Time~4-6 hours--Monitored by TLC
Expected Outcome
ProductThis compound180.59--
Theoretical Yield--1.81 g-
Reported Yield Range--70-85%Varies based on purity/scale
Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Adherence to the described steps, particularly temperature control and reagent addition rates, is crucial for success.

  • Reagents: 6-Chloro-1H-indazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Sodium hydroxide (NaOH), Deionized water, Crushed ice.

  • Equipment: Three-neck round-bottom flask (100 mL), Magnetic stirrer and stir bar, Thermometer, Dropping funnel, Ice-water bath, Heating mantle with temperature controller, Buchner funnel and flask, Standard laboratory glassware, Rotary evaporator, Thin-Layer Chromatography (TLC) apparatus.

Step 1: Preparation of the Vilsmeier Reagent (0 °C)

  • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add anhydrous N,N-Dimethylformamide (7.3 mL, 94.5 mmol).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (1.4 mL, 15 mmol) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Causality Insight: This addition is highly exothermic; slow, dropwise addition at 0 °C is essential to control the formation of the Vilsmeier reagent and prevent thermal decomposition.[3] Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the resulting pale-yellow mixture to stir at 0 °C for an additional 30 minutes.

Step 2: Formylation Reaction (0 °C to 60 °C)

  • While maintaining the temperature at 0 °C, add a solution of 6-Chloro-1H-indazole (1.53 g, 10 mmol) dissolved in anhydrous Dichloromethane (20 mL) to the Vilsmeier reagent mixture dropwise over 15 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.

Step 3: Hydrolysis and Product Isolation

  • After the reaction is complete, cool the flask back down to room temperature and then carefully pour the reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring.

  • Once the ice has melted, basify the acidic solution by slowly adding a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 8-9. Trustworthiness Check: This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess acid. The product will precipitate as a solid during this process.[6]

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts.

  • Dry the crude product under vacuum or in a desiccator.

Step 4: Purification

  • The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure crystalline solid.

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment, including the characteristic aldehyde proton singlet (~10 ppm) and aromatic protons.

  • ¹³C NMR: To identify all unique carbon atoms, including the carbonyl carbon (~185 ppm).

  • Mass Spectrometry: To confirm the molecular weight (m/z for [M+H]⁺ ≈ 181.0).

  • IR Spectroscopy: To identify the key functional groups, such as the C=O stretch of the aldehyde (~1670 cm⁻¹) and N-H stretch of the indazole.

Safety Precautions

Working with the reagents in this protocol requires strict adherence to safety standards. Always perform the reaction in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

ReagentHazard ClassKey Precautions
Phosphorus Oxychloride (POCl₃) Corrosive, Acutely ToxicReacts violently with water. Causes severe skin burns and eye damage. Fatal if inhaled. Handle only in a fume hood with appropriate gloves (e.g., butyl rubber) and face shield.[8]
N,N-Dimethylformamide (DMF) Reproductive Toxin, IrritantHarmful in contact with skin or if inhaled. Suspected of damaging the unborn child. Avoid exposure and use in a well-ventilated area.
Dichloromethane (DCM) Carcinogen, IrritantSuspected of causing cancer. Causes skin and eye irritation. Use in a fume hood and minimize exposure.
This compound IrritantMay cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[9]
Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_prep Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Isolation cluster_purify Purification DMF DMF in Flask POCl3 Add POCl₃ dropwise (0 °C, <10 °C) DMF->POCl3 Exothermic Stir1 Stir at 0 °C (30 min) POCl3->Stir1 Add_Indazole Add 6-Chloro-1H-indazole solution (0 °C) Stir1->Add_Indazole Heat Heat to 60 °C (4-6 hours) Add_Indazole->Heat TLC Monitor by TLC Heat->TLC Quench Pour onto Ice TLC->Quench Hydrolyze Hydrolyze & Neutralize (aq. NaOH to pH 8-9) Quench->Hydrolyze Filter Filter & Wash Solid Hydrolyze->Filter Precipitation Dry Dry Crude Product Filter->Dry Recrystallize Recrystallization (e.g., Ethanol/Water) Dry->Recrystallize Final_Product Pure Product Recrystallize->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes & Protocols: Strategic Use of 6-Chloro-1H-indazole-3-carbaldehyde in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] Its role as a bioisostere of indole allows it to form critical hydrogen bond interactions within the ATP-binding pockets of various kinases.[2][3] This guide focuses on a key intermediate, 6-Chloro-1H-indazole-3-carbaldehyde, a versatile building block for synthesizing libraries of potent and selective kinase inhibitors. We will detail the strategic rationale for its use, provide robust, field-tested synthetic protocols, and discuss the principles of structure-activity relationship (SAR) exploration that this scaffold enables.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The indazole scaffold has emerged as a "privileged structure" in the design of kinase inhibitors, with several commercially available drugs, such as Axitinib and Pazopanib, featuring this core.[1][4]

The power of the indazole ring lies in its unique electronic and structural properties:

  • Hydrogen Bonding: The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine region of ATP with the kinase hinge region.[3]

  • Versatility: The indazole core can be functionalized at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5] The C3 position is particularly important for introducing side chains that can probe deeper into the ATP binding pocket.[2]

The subject of this guide, This compound , is an exemplary starting material. The aldehyde group at the C3 position is a highly versatile functional handle for diversification, while the chlorine atom at the C6 position influences the molecule's electronic properties and lipophilicity, which can be crucial for cell permeability and target engagement.[6]

Synthetic Strategy: From Indole to Indazole Carbaldehyde

A robust and scalable synthesis of the key intermediate is paramount. An optimized and widely used method to access 1H-indazole-3-carboxaldehydes is through the nitrosation of corresponding indoles.[2][7] This process involves a ring-opening and subsequent ring-closing cascade to form the indazole ring system.

G cluster_0 PART A: Synthesis of Key Intermediate cluster_1 PART B: Kinase Inhibitor Synthesis Start 6-Chloroindole (Starting Material) Reagents NaNO₂, HCl, H₂O Reaction Nitrosation Reaction (Ring Transformation) Start->Reaction Add to reagent mix Reagents->Reaction Product1 This compound Reaction->Product1 Yields Reaction2 Reductive Amination Product1->Reaction2 Key Intermediate Amine Primary/Secondary Amine (R₁R₂NH) Amine->Reaction2 ReducingAgent NaBH(OAc)₃ (STAB) ReducingAgent->Reaction2 FinalProduct Final Kinase Inhibitor (Indazole Derivative Library) Reaction2->FinalProduct

Caption: Synthetic workflow from starting material to final kinase inhibitor.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the nitrosation of indoles.[2][8] The key is the slow, controlled addition of acid to the indole/nitrite mixture to manage the reaction exotherm and minimize side-product formation.

Materials:

  • 6-Chloroindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 M

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (4.0 equivalents) in deionized water.

  • To this solution, add 6-chloroindole (1.0 equivalent) and stir vigorously at room temperature to form a fine suspension.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 2 M HCl (3.5 equivalents) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • If the product does not precipitate, extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: petroleum ether/EtOAc) to yield this compound as a solid.

Rationale: The use of a slight excess of nitrite and acid ensures complete conversion of the starting indole. The "reverse addition" of acid to the indole/nitrite mixture is crucial for controlling the reaction rate and improving yields, especially for electron-deficient indoles.[2]

ParameterConditionRationale
Starting Material 6-ChloroindoleCommercially available precursor.
Reagents NaNO₂, HCl, H₂OStandard reagents for nitrosation-induced ring transformation.[2]
Temperature 0-10 °C (addition)Controls the exothermic reaction and minimizes side products.
Reaction Time 2-4 hoursSufficient time for complete conversion after acid addition.
Workup Filtration/ExtractionStandard isolation procedure for organic synthesis.
Expected Yield 70-85%Typical yields for this transformation with halogenated indoles.[9]

Core Reaction: Reductive Amination for Library Synthesis

The aldehyde at the C3 position is an ideal electrophile for reductive amination. This one-pot reaction with a primary or secondary amine forms an imine intermediate, which is then reduced in situ to the corresponding amine. This is one of the most robust and widely used methods for C-N bond formation in drug discovery.[10]

Protocol 2: General Procedure for Reductive Amination

This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.[11] It does not readily reduce the starting aldehyde, allowing for efficient imine formation prior to reduction.

Materials:

  • This compound

  • A primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM, add the desired amine (1.1 equivalents).

  • If the amine salt is used (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, especially with less reactive amines.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final N-substituted aminomethyl indazole derivative.

Trustworthiness & Causality: The choice of STAB is deliberate. Unlike stronger reducing agents like NaBH₄, STAB is less basic and tolerant of mild acid, which catalyzes imine formation.[11] Its steric bulk and attenuated reactivity prevent the reduction of the aldehyde before it can react with the amine, leading to cleaner reactions and higher yields.

Biological Context and Structure-Activity Relationship (SAR)

The synthesized indazole derivatives can be screened against a panel of kinases to identify their biological targets. The indazole core often targets the ATP-binding site, and the substituents introduced via reductive amination explore different regions of this pocket, influencing potency and selectivity.

G cluster_0 Cellular Signaling Cascade GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds & Activates ADP ADP RTK->ADP Downstream Downstream Signaling (Proliferation, Angiogenesis) RTK->Downstream Phosphorylates ATP ATP ATP->RTK Inhibitor Synthesized Indazole Inhibitor Inhibitor->RTK Blocks ATP Binding

References

Application Notes and Protocols for Knoevenagel and Wittig Condensations with 6-Chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2][3] Its derivatives are integral to a multitude of therapeutic agents due to their capacity to act as bioisosteres of indoles, engaging in crucial hydrogen bonding within protein active sites.[1][4] The functionalization of the indazole core, particularly at the C3 position, has yielded several marketed kinase inhibitors.[1]

6-Chloro-1H-indazole-3-carbaldehyde is a key intermediate, providing a reactive aldehyde functionality that serves as a versatile anchor for molecular elaboration.[1] Among the most powerful C-C bond-forming reactions to derivatize this aldehyde are the Knoevenagel and Wittig condensations. These reactions facilitate the introduction of diverse unsaturated moieties, paving the way for the synthesis of novel compound libraries with potential therapeutic applications. This guide provides detailed protocols and mechanistic insights for performing these critical transformations on this compound.

Part 1: The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Indazole Derivatives

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by a dehydration reaction, to yield an α,β-unsaturated product.[5][6] This reaction is exceptionally useful for creating electron-deficient alkenes from aldehydes.

Mechanistic Rationale

The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate), which deprotonates the active methylene compound to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the this compound. Subsequent protonation and elimination of a water molecule yield the final condensed product. The electron-withdrawing groups on the active methylene compound are crucial for facilitating the initial deprotonation under mild basic conditions.

Knoevenagel_Mechanism cluster_condensation Condensation & Dehydration Active_Methylene Z-CH₂-Z' Carbanion [Z-CH-Z']⁻ Active_Methylene->Carbanion Deprotonation Base Base (B:) Protonated_Base BH⁺ Aldehyde 6-Cl-Indazole-CHO Carbanion->Aldehyde Nucleophilic Attack Intermediate β-hydroxy intermediate Aldehyde->Intermediate Protonation Product α,β-unsaturated product Intermediate->Product Dehydration Water H₂O

Caption: Mechanism of the Base-Catalyzed Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (E)-2-((6-chloro-1H-indazol-3-yl)methylene)malononitrile. Malononitrile is chosen as the active methylene compound due to its high reactivity.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Stirring plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol (approximately 10 mL per gram of aldehyde).

  • Reagent Addition: Add 1.1 equivalents of malononitrile to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic, and a precipitate may form within minutes.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase) until the starting aldehyde spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification: The product is often obtained in high purity. If necessary, recrystallize from ethanol or isopropanol.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Data Presentation: Reagents and Conditions for Knoevenagel Condensation

Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqElectrophile
Malononitrile1.1 eqActive Methylene Nucleophile
PiperidineCatalyticBase Catalyst
SolventEthanolReaction Medium
TemperatureRoom TemperatureReaction Condition
Reaction Time30-60 minutes (typical)Monitored by TLC

Part 2: The Wittig Reaction: A Versatile Olefination Strategy

The Wittig reaction is a cornerstone of organic synthesis, enabling the preparation of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7] This reaction is renowned for its reliability and the predictable stereochemistry of the resulting double bond.

Mechanistic Insights and Stereoselectivity

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then cyclizes to a four-membered oxaphosphetane.[8] This intermediate subsequently collapses to form the alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[8][9]

The stereochemical outcome is largely dependent on the nature of the ylide:[7]

  • Stabilized Ylides (containing an electron-withdrawing group like an ester or nitrile) are less reactive and the reaction is reversible, leading to the thermodynamically more stable (E)-alkene.

  • Non-stabilized Ylides (e.g., alkyl-substituted) react rapidly and irreversibly, typically yielding the kinetically favored (Z)-alkene.

Wittig_Workflow cluster_ylide_prep Ylide Generation (in situ) cluster_olefination Olefination Phosphonium_Salt R-CH₂-PPh₃⁺X⁻ Ylide R-CH=PPh₃ Phosphonium_Salt->Ylide Deprotonation Strong_Base Strong Base (e.g., n-BuLi) Aldehyde 6-Cl-Indazole-CHO Ylide->Aldehyde [2+2] Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O

Caption: General Workflow for the Wittig Reaction.

Experimental Protocol 1: Synthesis of (E)-ethyl 3-(6-chloro-1H-indazol-3-yl)acrylate using a Stabilized Ylide

This protocol utilizes a commercially available, stabilized ylide, which simplifies the procedure as in-situ generation is not required.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Toluene, anhydrous

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to separate the (E)-alkene product from triphenylphosphine oxide.

  • Characterization: Confirm the structure and stereochemistry of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol 2: Synthesis of 6-chloro-3-vinyl-1H-indazole using a Non-Stabilized Ylide

This protocol requires the in-situ generation of the ylide from its corresponding phosphonium salt using a strong base.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • This compound

  • Standard laboratory glassware for anhydrous/low-temperature reactions

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add n-BuLi (1.1 eq) dropwise. A color change (typically to orange or yellow) indicates ylide formation. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Comparison of Wittig Reaction Protocols

ParameterProtocol 1 (Stabilized Ylide)Protocol 2 (Non-Stabilized Ylide)
Ylide Reagent (Carbethoxymethylene)triphenylphosphoraneMethyltriphenylphosphonium bromide
Base Not requiredn-Butyllithium
Solvent TolueneTHF
Temperature Reflux (110 °C)0 °C to Room Temperature
Expected Product (E)-ethyl 3-(6-chloro-1H-indazol-3-yl)acrylate6-chloro-3-vinyl-1H-indazole
Expected Stereochem. Predominantly (E)-isomerPredominantly (Z)-isomer (if applicable)

Conclusion and Future Perspectives

The Knoevenagel and Wittig condensations are highly effective and versatile methods for the C3-functionalization of this compound. The protocols outlined provide robust starting points for the synthesis of diverse alkene derivatives. For researchers in drug discovery, these reactions open avenues to novel chemical entities built upon the privileged indazole scaffold. Further optimization of catalysts, particularly for the Knoevenagel condensation, could lead to even more environmentally benign and efficient "green" chemistry approaches. The resulting vinyl-substituted indazoles are primed for subsequent transformations, such as Michael additions, cycloadditions, or cross-coupling reactions, further expanding the accessible chemical space for therapeutic innovation.

References

Application Note & Protocols: Synthesis of Potent Antileishmanial Agents from 3-Chloro-Indazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, high cost, and emerging drug resistance[1]. The indazole nucleus has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities[2]. This document provides a comprehensive guide for researchers on the synthesis of novel antileishmanial agents using 3-chloro-indazole as a versatile starting material. We detail strategic synthetic pathways, provide step-by-step protocols for key reactions, analyze structure-activity relationships (SAR), and discuss the putative mechanism of action, grounding our recommendations in recent scientific literature.

Introduction: The Strategic Importance of the Indazole Scaffold

Leishmaniasis, caused by protozoan parasites of the Leishmania genus, requires new therapeutic agents that can overcome the limitations of current drugs like pentavalent antimonials and Amphotericin B[1]. The indazole heterocycle is of particular interest due to its structural similarity to purines, allowing it to potentially interfere with essential parasite metabolic pathways. Its synthetic tractability permits extensive chemical modification at multiple positions, enabling the systematic optimization of biological activity.

The 3-chloro-indazole core is an ideal precursor for drug discovery. The chlorine atom at the C-3 position acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities. Furthermore, the nitrogen atoms at the N-1 and N-2 positions of the indazole ring can be readily functionalized, allowing for the fine-tuning of physicochemical properties such as solubility and membrane permeability, which are critical for drug efficacy. Recent studies have validated this approach, with several 3-substituted indazole derivatives showing potent activity against various Leishmania species, including L. major, L. infantum, and L. amazonensis[2][3][4].

General Synthetic Strategy & Workflow

The overarching strategy involves a modular approach, beginning with the functionalization of the indazole core, followed by the introduction of diversity elements. The primary reaction pathways explored for derivatizing the 3-chloro-indazole precursor include:

  • N-1 Alkylation/Arylation: To modulate lipophilicity and explore interactions with the target protein's hydrophobic pockets.

  • C-3 Nucleophilic Substitution: To introduce alkoxy, amino, or other functional groups, significantly impacting the compound's electronic and steric profile.

  • 1,3-Dipolar Cycloaddition: A powerful method to append complex heterocyclic moieties, such as triazoles, which can form key hydrogen bonds with biological targets[2][5].

This workflow allows for the creation of a diverse chemical library from a single, readily accessible precursor, enabling a thorough investigation of the structure-activity landscape.

G cluster_0 Core Synthesis cluster_1 Diversification via Cycloaddition cluster_2 Biological Evaluation start 3-Chloro-6-nitro-1H-indazole n_propargyl N-1 Propargylation start->n_propargyl Propargyl Bromide, K2CO3 azide_formation N-1 Azidoalkylation start->azide_formation 1. Dibromoalkane, K2CO3 2. NaN3, DMF propargyl_inter N-1 Propargyl Indazole n_propargyl->propargyl_inter azide_inter N-1 Azidoalkyl Indazole azide_formation->azide_inter click_chem Cu(I)-Catalyzed Azide- Alkyne Cycloaddition (CuAAC) propargyl_inter->click_chem Various Azides azide_inter->click_chem Various Alkynes triazole_lib Library of 1,2,3-Triazole Derivatives click_chem->triazole_lib bio_eval Antileishmanial Screening (e.g., MTT Assay) triazole_lib->bio_eval sar SAR & Lead Optimization bio_eval->sar sar->start Iterative Design

Figure 1: A generalized workflow for synthesizing antileishmanial 1,2,3-triazole-indazole hybrids from a 3-chloro-indazole precursor via click chemistry.

Detailed Synthetic Protocols

The following protocols are based on established methodologies and provide a reliable framework for synthesis[2][5].

Protocol 3.1: Synthesis of N-1 Propargyl-3-chloro-6-nitro-1H-indazole (Intermediate)

This protocol describes the essential first step of introducing an alkyne handle at the N-1 position, preparing the scaffold for subsequent click chemistry reactions.

Rationale: Propargylation at the N-1 position is a common and efficient strategy to introduce a reactive alkyne group. Potassium carbonate (K2CO3) is a mild and effective base for the deprotonation of the indazole nitrogen, facilitating the SN2 reaction with propargyl bromide. Acetone is a suitable polar aprotic solvent for this transformation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-chloro-6-nitro-1H-indazole (1.0 eq) in dry acetone, add potassium carbonate (K2CO3, 2.0 eq).

  • Reagent Addition: Add propargyl bromide (1.5 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up: Upon completion, filter the solid K2CO3 and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Final Product: Purify the resulting crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure N-1 propargyl-3-chloro-6-nitro-1H-indazole.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3.2: Synthesis of 1,2,3-Triazole Derivatives via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" step, which is highly efficient for coupling the alkyne intermediate with various azides to generate a library of triazole-containing compounds.

Rationale: The CuAAC reaction is a cornerstone of modern medicinal chemistry due to its high yield, regioselectivity (forming only the 1,4-disubstituted triazole), and tolerance of a wide range of functional groups. A copper(I) catalyst, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate, is essential for the reaction mechanism.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the N-1 propargyl-3-chloro-6-nitro-1H-indazole intermediate (1.0 eq) and the desired organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.1 eq) in water.

  • Catalyst Addition: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. The mixture should turn a pale yellow/green color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 24 hours. Monitor for the disappearance of starting materials via TLC.

  • Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by silica gel column chromatography or recrystallization to obtain the final triazole derivative.

  • Characterization: Fully characterize the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the indazole scaffold has yielded crucial insights into the structural requirements for potent antileishmanial activity. The data compiled from various studies highlights key trends[1][2][4].

Key Findings:

  • Role of the Nitro Group: The presence of a nitro group, typically at the C-5 or C-6 position, is often correlated with enhanced antileishmanial activity. This is potentially due to its ability to undergo bioreduction within the parasite, leading to the formation of cytotoxic reactive nitrogen species[1].

  • N-1 Substitution: Substitution at the N-1 position with benzyl or substituted benzyl groups often improves activity. Hydrophilic fragments substituted at this position can play a key role in improving the selectivity profile of the compound series[1].

  • C-3 Position Diversity: The C-3 position is a critical point for diversification. Attaching heterocyclic rings like 1,2,3-triazoles via an alkyl linker has proven to be a successful strategy. The nature of the substituent on the triazole ring significantly modulates the activity, with aromatic and heteroaromatic groups often showing good potency[2].

  • Alkoxy Derivatives: 3-Alkoxy-1-benzyl-5-nitroindazole derivatives have demonstrated potent and selective inhibitory activity against intracellular amastigotes of several Leishmania species[3][4].

Compound SeriesCore ScaffoldKey Substituent(s)Target SpeciesIC50 Range (µM)Key SAR InsightReference
Triazole Hybrids 3-Chloro-6-nitro-1H-indazole1,2,3-triazole at N-1L. infantum4 - 117Potency is highly dependent on the triazole substituent.[2]
L. major~38 (for best hit)Some compounds show species-specific activity.[2]
Nitroindazoles 2-Benzyl-5-nitroindazolin-3-oneHydrophilic fragments at N-1L. amazonensis< 1 (for best hits)Hydrophilic N-1 substituents improve the selectivity index.[1]
Alkoxyindazoles 3-Alkoxy-1-benzyl-5-nitroindazoleVaries alkoxy chains at C-3L. amazonensis0.43 – 5.6Active against the clinically relevant amastigote stage.[3][4]

Proposed Mechanism of Action

While the exact mechanism of action for many indazole derivatives is still under investigation, molecular modeling and enzymatic assays suggest a primary target is Trypanothione Reductase (TryR) [2][6]. TryR is an essential enzyme in the parasite's unique thiol-based antioxidant system, which protects it from oxidative stress generated by host macrophages.

Rationale for TryR Inhibition:

  • Essentiality: TryR is vital for parasite survival and has no functional equivalent in the human host, making it an ideal and selective drug target.

  • Binding Interactions: Molecular docking studies show that 3-chloro-6-nitro-1H-indazole derivatives can bind effectively within the active site of TryR. The binding is stabilized by a network of hydrophobic and hydrophilic interactions[2][5]. The indazole core often occupies a hydrophobic pocket, while peripheral substituents can form hydrogen bonds with key amino acid residues.

cluster_pathway Parasite Redox Pathway Indazole Indazole-based Inhibitor TryR Trypanothione Reductase (TryR) Indazole->TryR Binds & Inhibits TryS2 Trypanothione (Oxidized) TryR->TryS2 Cannot Reduce Parasite Leishmania Parasite TryR->Parasite Protects (Indirectly) TrySH2 Trypanothione (Reduced) ROS Reactive Oxygen Species (ROS) from Macrophage TrySH2->ROS Detoxifies TrySH2->Parasite Protects ROS->TrySH2 Oxidizes ROS->Parasite Induces Stress Death Parasite Death Parasite->Death Unchecked ROS leads to

Figure 2: Proposed mechanism of action where indazole derivatives inhibit Trypanothione Reductase (TryR), disrupting the parasite's antioxidant defense and leading to cell death from oxidative stress.

Conclusion

The 3-chloro-indazole scaffold is a validated and highly promising starting point for the development of novel antileishmanial therapeutics. Its synthetic accessibility and the potential for diversification at multiple positions allow for the rapid generation of compound libraries with significant chemical diversity. The strategic application of reactions like 1,3-dipolar cycloadditions has proven effective in producing potent lead compounds. Future efforts should focus on optimizing the pharmacokinetic profiles of these potent derivatives to advance them towards in vivo studies and, ultimately, clinical candidacy.

References

Application Notes & Protocols: Leveraging 6-Chloro-1H-indazole-3-carbaldehyde in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Fragment-Centric Approach

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient engine for the discovery of high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which surveys large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low, yet efficient, affinity to a biological target.[3][4] These initial "hits" serve as highly tractable starting points that can be chemically elaborated into potent and selective drug candidates with superior physicochemical properties.[4][5]

The indazole scaffold is of immense pharmacological importance, forming the core of numerous therapeutic agents, particularly in oncology and inflammatory diseases.[6][7][8] Its rigid, bicyclic structure is a privileged motif, capable of engaging in key hydrogen bonding and aromatic interactions within protein binding sites.[9] This application note provides a detailed guide on the strategic use of a specific, high-value fragment, 6-Chloro-1H-indazole-3-carbaldehyde , within an FBDD campaign. We will explore its intrinsic properties, provide detailed protocols for its screening and validation, and demonstrate its utility as a foundational building block for hit-to-lead optimization.

Fragment Profile: this compound

This compound is an exemplary fragment for FBDD. Its design incorporates features that satisfy the empirical "Rule of Three"—guidelines that correlate with a higher probability of successful hit generation and optimization.[1][3]

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight 180.59 g/mol [10][11]< 300 DaEnsures efficient exploration of chemical space and avoids excessive molecular complexity early on.[4]
cLogP (Predicted) ~2.0-2.3< 3Maintains adequate aqueous solubility, which is critical for biophysical screening assays often run at high concentrations.
Hydrogen Bond Donors 1 (Indazole N-H)≤ 3Provides a key interaction point with the target protein.
Hydrogen Bond Acceptors 2 (Aldehyde O, Pyrazole N)≤ 3Offers additional opportunities for directed binding interactions.
Rotatable Bonds 0≤ 3The rigid structure reduces the entropic penalty upon binding, leading to more efficient binding.

The true power of this fragment lies in the synergy between its components:

  • Indazole Core: A proven pharmacophore that acts as a robust anchor.[8][12]

  • 6-Chloro Substituent: Provides an important vector into a specific sub-pocket of the target, potentially enhancing affinity and selectivity. It also subtly modulates the electronic properties of the ring system.

  • 3-Carbaldehyde Group: This is the critical "poised" functional group.[13] It is a versatile chemical handle that does not typically participate in initial binding but serves as a readily modifiable point for the subsequent fragment "growing" or "linking" optimization strategies.[9][14][15]

The FBDD Campaign Workflow: A Step-by-Step Guide

The following sections outline a logical workflow for utilizing this compound in a typical FBDD project targeting a protein kinase, for example.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (Containing 6-CI-3-C) Screen Primary Biophysical Screen (e.g., SPR, NMR) Lib->Screen Screening Hits Initial Fragment Hits (Weak Binders, mM-µM Affinity) Screen->Hits Hit List Generation Ortho Orthogonal Screen (e.g., TSA, MST) Hits->Ortho Confirmation Xray X-ray Crystallography or NMR Structural Studies Ortho->Xray Prioritization Validated Validated Hit (Confirmed Binder with Structural Data) Xray->Validated Chem Structure-Guided Chemistry (e.g., Fragment Growing) Validated->Chem Design Cycle SAR SAR Generation (Structure-Activity Relationship) Chem->SAR Synthesis & Assay SAR->Chem Iterative Optimization Lead Potent Lead Compound (nM Affinity, Drug-like Properties) SAR->Lead

Caption: A generalized workflow for a Fragment-Based Drug Design campaign.
Phase 1: Primary Screening for Hit Identification

The initial goal is to detect the weak binding of fragments to the target protein. Due to the low affinities involved, highly sensitive biophysical techniques are required.[16]

Causality: SPR is a label-free technique that detects binding events in real-time by measuring changes in mass on a sensor chip surface where the target protein is immobilized.[13] It is highly sensitive and provides valuable kinetic data (k_on, k_off) and affinity (K_D).[17]

Methodology:

  • Protein Immobilization: Covalently immobilize the purified protein kinase target onto a CM5 sensor chip via amine coupling to achieve a density of ~10,000-15,000 Response Units (RU). A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Fragment Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in the running buffer (e.g., HBS-EP+) to final concentrations ranging from 1 µM to 200 µM, ensuring the final DMSO concentration is constant and below 2%.

  • Screening: Inject the fragment solutions over the target and reference flow cells at a flow rate of 30 µL/min. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a 1:1 steady-state binding model to determine the dissociation constant (K_D). A confirmed hit will show a concentration-dependent binding response.

Self-Validation: A true binding event will be concentration-dependent and saturable. The data should fit well to a kinetic model. Counter-screening against an unrelated protein can be used to check for non-specific binding.[13]

Phase 2: Hit Validation and Structural Characterization

A hit from a single primary screen must be confirmed using an orthogonal method to eliminate false positives.[13] The ultimate goal of this phase is to obtain a high-resolution crystal structure of the fragment bound to the target, which is essential for the subsequent structure-guided optimization.[17][18]

Causality: Crystallography provides unambiguous proof of binding and reveals the precise binding mode, orientation, and atomic interactions of the fragment within the protein's active site.[18] This structural information is the blueprint for rational drug design.

Methodology:

  • Protein Crystallization: Crystallize the apo-protein kinase using established conditions (e.g., via sitting-drop vapor diffusion).

  • Fragment Soaking: Prepare a soaking solution containing the reservoir buffer supplemented with 1-5 mM this compound (from a high-concentration DMSO stock).

  • Crystal Soaking: Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from 2 hours to overnight. A cryoprotectant should be included in the final soaking step.

  • Data Collection & Processing: Harvest a soaked crystal, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution: Process the data and solve the structure by molecular replacement using the apo-protein structure as a model. Carefully inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.

  • Refinement: Refine the protein-fragment complex model. The final model should show clear interactions (e.g., a hydrogen bond from the indazole N-H to a backbone carbonyl of the kinase hinge region) that rationalize the observed binding.

Self-Validation: Unambiguous and well-defined electron density for the fragment in the binding site is the primary validation. The refined structure should have good geometry and R-factors.

Table 2: Hypothetical Hit Validation Data for this compound
Technique Result
SPR K_D = 150 µM
Thermal Shift Assay (TSA) ΔT_m = +2.1 °C
X-Ray Crystallography Bound in kinase hinge region at 1.8 Å resolution
Ligand Efficiency (LE) 0.35 kcal/mol per heavy atom
Phase 3: Hit-to-Lead Optimization via Fragment Growing

With a validated hit and a high-resolution crystal structure, the optimization phase can begin. The goal is to "grow" the initial fragment into unoccupied space within the binding pocket to form new, favorable interactions, thereby increasing affinity and potency.[5][14][15] This is where the 3-carbaldehyde functionality is paramount.

Caption: Fragment growing from the 3-carbaldehyde into an adjacent pocket.

Causality: The crystal structure reveals a solvent-exposed pocket adjacent to the 3-carbaldehyde group. Reductive amination is a robust and high-yielding chemical reaction that can attach a diverse library of amines to the aldehyde, allowing for systematic exploration of that pocket to find new interactions.

Methodology:

  • Reaction Setup: In a 2 mL vial, dissolve this compound (18 mg, 0.1 mmol) in 1 mL of dichloromethane (DCM).

  • Amine Addition: Add a solution of the desired primary or secondary amine (e.g., piperidine, morpholine, benzylamine; 0.11 mmol, 1.1 equivalents) in 0.5 mL of DCM.

  • Reductive Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃; 32 mg, 0.15 mmol, 1.5 equivalents) to the mixture.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final tertiary amine product.

  • Characterization & Assay: Confirm the structure of the new analogue by ¹H NMR and mass spectrometry. Subsequently, test its binding affinity (e.g., by SPR) and its functional activity in a kinase inhibition assay to build a structure-activity relationship (SAR).

Conclusion

This compound represents an ideal starting point for a fragment-based drug discovery campaign. It combines a biologically relevant scaffold with excellent fragment-like properties and, most importantly, a strategically placed reactive handle for efficient, structure-guided optimization. By employing the biophysical and synthetic protocols outlined in this guide, research teams can effectively leverage this fragment to rapidly progress from a millimolar-affinity hit to a potent, nanomolar-affinity lead compound, accelerating the timeline for delivering novel therapeutic candidates.

References

The Strategic Use of 1H-Indazole-3-carboxaldehyde in the Synthesis of Fused Heteroaromatic Compounds: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 2, 2026 – In the landscape of medicinal chemistry and drug development, the demand for novel molecular scaffolds with enhanced biological activity is ever-present. 1H-Indazole-3-carboxaldehyde has emerged as a cornerstone building block for the synthesis of a diverse array of fused heteroaromatic compounds.[1][2][3] Its unique structural features and reactivity provide a versatile platform for constructing complex molecular architectures, many of which are investigated as potent kinase inhibitors and other therapeutic agents.[1][2][4] This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining key cyclisation reactions and providing robust protocols for the synthesis of medicinally relevant heterocyclic systems derived from this pivotal intermediate.

The indazole core is recognized as a bioisostere of indole, capable of forming significant hydrogen bond interactions within the active sites of proteins.[5] The aldehyde group at the 3-position is a versatile handle, enabling a variety of chemical transformations including Knoevenagel and Wittig reactions, as well as the cyclisation reactions that are the focus of this guide.[1][5]

I. Synthesis of the Core Intermediate: 1H-Indazole-3-carboxaldehyde

A reliable and optimized procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives is crucial for their subsequent use in cyclisation reactions. The nitrosation of indoles provides a direct and efficient route.[1][2][5] This method is advantageous due to its mild conditions and applicability to both electron-rich and electron-deficient indoles.[1][2]

Protocol 1: Synthesis of 1H-Indazole-3-carboxaldehyde from Indole[4]

This protocol outlines the general procedure for the nitrosation of an indole to yield the corresponding 1H-indazole-3-carboxaldehyde.

Materials:

  • Indole (or substituted indole)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aqueous solution)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8.0 mmol, 8.0 equiv) in a mixture of deionized water (4.0 mL) and DMF (3.0 mL). Cool the solution to 0 °C in an ice bath. Slowly add 2 N aqueous HCl (2.7 mmol, 2.7 equiv) to the mixture at 0 °C. Stir for 10 minutes.

  • Addition of Indole: Prepare a solution of the indole (1.0 mmol, 1.0 equiv) in DMF (3.0 mL). Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over 2 hours.

  • Reaction: After the addition is complete, allow the reaction to proceed at a specified temperature and time, which may vary depending on the substrate (see table below for examples). Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, extract the mixture three times with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1H-indazole-3-carboxaldehyde.

Table 1: Reaction Conditions for Substituted Indoles [5]

Starting IndoleReaction Temperature (°C)Reaction Time (h)Yield (%)
5-Methoxyindole504891
5-Benzyloxyindole504891
5-Nitroindole80677[6]
5-Cyanoindole80657

Mechanism of Indole Nitrosation:

The reaction proceeds through a multi-step pathway initiated by the nitrosation at the C3 position of the indole ring to form a 3-nitrosoindole, which exists in equilibrium with its oxime tautomer. This is followed by the addition of water at the C2 position, leading to the opening of the pyrrole ring. The final step involves ring closure to form the stable 1H-indazole-3-carboxaldehyde.[1][4]

Nitrosation_Mechanism Indole Indole Nitrosoindole 3-Nitrosoindole (Oxime Intermediate) Indole->Nitrosoindole Nitrosation at C3 (NaNO₂, HCl) RingOpened Ring-Opened Intermediate Nitrosoindole->RingOpened H₂O addition at C2 & Ring Opening IndazoleAldehyde 1H-Indazole-3-carboxaldehyde RingOpened->IndazoleAldehyde Ring Closure

Caption: Mechanism of 1H-indazole-3-carboxaldehyde synthesis from indole.

II. Cyclisation Reactions for the Synthesis of Fused Heteroaromatic Systems

The aldehyde functionality of 1H-indazole-3-carboxaldehyde is a key feature that allows for its participation in various cyclocondensation reactions to form fused heterocyclic systems of significant interest in drug discovery.

A. Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocycles that have garnered considerable attention due to their wide range of biomedical applications.[7][8][9] The synthesis can be achieved through the reaction of 1H-indazole-3-carboxaldehyde with compounds containing active methylene groups.

Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a general method for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Materials:

  • 1H-Indazole-3-carboxaldehyde

  • Malononitrile (or other active methylene compound)

  • Piperidine (or other base catalyst)

  • Ethanol (or other suitable solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-3-carboxaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol).

  • Reaction: Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolo[3,4-b]pyridine.

Mechanism of Pyrazolo[3,4-b]pyridine Formation:

The reaction is initiated by a Knoevenagel condensation between the 1H-indazole-3-carboxaldehyde and the active methylene compound, catalyzed by a base. This is followed by an intramolecular cyclisation and subsequent tautomerization to yield the aromatic pyrazolo[3,4-b]pyridine ring system.

Pyrazolo_Pyridine_Mechanism Start 1H-Indazole-3-carboxaldehyde + Active Methylene Compound Knoevenagel Knoevenagel Adduct Start->Knoevenagel Knoevenagel Condensation (Base Catalyst) Cyclized Cyclized Intermediate Knoevenagel->Cyclized Intramolecular Cyclisation Product Pyrazolo[3,4-b]pyridine Cyclized->Product Tautomerization

Caption: General mechanism for Pyrazolo[3,4-b]pyridine synthesis.

B. Synthesis of Pyrazolo[1,5-a]quinazolines

Pyrazolo[1,5-a]quinazolines are another important class of fused heterocycles with diverse biological activities.[10][11][12] These can be synthesized from 1H-indazole-3-carboxaldehyde through reactions with aminopyrazoles.

Protocol 3: Synthesis of a Pyrazolo[1,5-a]quinazoline Derivative

This protocol provides a general procedure for the synthesis of pyrazolo[1,5-a]quinazolines.

Materials:

  • 1H-Indazole-3-carboxaldehyde

  • 3-Aminopyrazole (or substituted aminopyrazole)

  • Acetic acid (or other acid catalyst)

  • Ethanol (or other suitable solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1H-indazole-3-carboxaldehyde (1.0 mmol) and 3-aminopyrazole (1.0 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

C. Synthesis of Pyrazolo[1,5-a][1][11][13]triazines

The pyrazolo[1,5-a][1][11][13]triazine scaffold is a nitrogen-rich heterocyclic system that has shown promise as a purine isostere in the development of therapeutic agents, particularly kinase inhibitors.[13]

Protocol 4: Synthesis of a Pyrazolo[1,5-a][1][11][13]triazine Derivative

This protocol details a general method for the synthesis of pyrazolo[1,5-a][1][11][13]triazines.

Materials:

  • 1H-Indazole-3-carboxaldehyde

  • Guanidine derivative (e.g., aminoguanidine)

  • Base (e.g., sodium ethoxide)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-3-carboxaldehyde (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add the guanidine derivative (1.0 mmol) and a base such as sodium ethoxide (1.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring by TLC.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., acetic acid). The product may precipitate upon neutralization.

  • Purification: Collect the solid by filtration and purify by recrystallization or column chromatography.

III. Experimental Workflow Overview

The general workflow for the synthesis of fused heteroaromatic compounds from 1H-indazole-3-carboxaldehyde is a multi-step process that requires careful execution and monitoring.

Experimental_Workflow cluster_synthesis Synthesis of Core Intermediate cluster_cyclisation Cyclisation Reaction Start Indole Nitrosation Nitrosation Reaction Start->Nitrosation Purification1 Purification Nitrosation->Purification1 Core_Intermediate 1H-Indazole-3-carboxaldehyde Purification1->Core_Intermediate Reactants Core Intermediate + Reagent Core_Intermediate->Reactants Cyclisation Cyclocondensation Reactants->Cyclisation Purification2 Purification Cyclisation->Purification2 Final_Product Fused Heteroaromatic Compound Purification2->Final_Product

Caption: General experimental workflow for the synthesis of fused heterocycles.

IV. Conclusion

1H-Indazole-3-carboxaldehyde is a highly valuable and versatile intermediate in the synthesis of a wide range of fused heteroaromatic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to explore the rich chemical space accessible from this key building block. The continued investigation of cyclisation reactions involving 1H-indazole-3-carboxaldehyde is expected to lead to the discovery of novel compounds with significant therapeutic potential.

V. References

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. 1

  • Synthesis of Some Novel Pyrazolo[1,5- a ]Quinazolines and Their Fused Derivatives. ResearchGate. 10

  • Pyrazolo[1,5-a][1][11][13]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. MDPI. 13

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. 7

  • Synthesis of pyrazolo[1,5-a]quinazoline derivatives 115a (a-f), 115b... ResearchGate. 11

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. 2

  • 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. PubMed. 8

  • Application Notes and Protocols: Nitrosation of Indoles to Form Indazole-3-carboxaldehydes. Benchchem. 4

  • 1H-Indazole-3-carbaldehyde. Chem-Impex. 3

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. 9

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PMC - NIH. 12

  • (PDF) An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. 5

  • Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. Benchchem. 6

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the synthesis of this critical chemical intermediate. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can optimize your reaction for high yield and purity.

This compound is a valuable building block in medicinal chemistry, primarily due to the versatile aldehyde functional group, which serves as a handle for constructing more complex molecules, particularly kinase inhibitors.[1][2] The most common and direct method for its synthesis is the Vilsmeier-Haack formylation of 6-chloro-1H-indazole. This reaction involves an electrophilic aromatic substitution where the indazole ring attacks the Vilsmeier reagent, an electrophilic iminium salt formed in situ.[3][4]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Iminium_Intermediate Reacts with Indazole 6-Chloro-1H-indazole Indazole->Iminium_Intermediate Electrophilic Attack Product This compound Iminium_Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Troubleshooting Guide

This section addresses the most common and critical issues encountered during the synthesis. Each answer provides a causal explanation and a step-by-step solution.

Q1: My reaction yield is very low, or the reaction failed entirely. What are the primary causes and how can I optimize the outcome?

A1: This is the most frequent challenge and typically points to issues with the Vilsmeier reagent formation or substrate reactivity. The success of the reaction is critically dependent on the efficient in-situ generation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

Causality & Troubleshooting Steps:

  • Reagent Quality and Anhydrous Conditions:

    • The Problem: The Vilsmeier reagent is highly reactive and moisture-sensitive. Any water present will quench the POCl₃ and the reagent itself. Furthermore, old DMF often contains dimethylamine as a decomposition product, which reacts with and consumes the Vilsmeier reagent.[5][7]

    • Solution:

      • Action: Always use fresh, anhydrous DMF from a recently opened bottle or freshly distilled DMF. A quick check for quality is to smell the DMF; a fishy odor indicates the presence of dimethylamine.[7]

      • Action: Ensure your POCl₃ is fresh and has been stored under inert, anhydrous conditions.

      • Action: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Order of Addition and Temperature Control:

    • The Problem: The formation of the Vilsmeier reagent is exothermic. Adding POCl₃ to DMF too quickly or at an elevated temperature can lead to uncontrolled side reactions and degradation of the reagent. The subsequent reaction with the indazole also requires careful temperature management.

    • Solution:

      • Action: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to chilled, anhydrous DMF (typically 0 °C) with vigorous stirring.[8] Allow the reagent to fully form at this temperature for about 30-60 minutes before adding the substrate.

      • Action: Add the 6-chloro-1H-indazole substrate (dissolved in a small amount of anhydrous DMF) slowly to the pre-formed Vilsmeier reagent at 0 °C.

      • Action: After the addition is complete, allow the reaction to warm to room temperature and then gently heat (e.g., 60-80 °C) to drive the reaction to completion.[4] Monitor progress using Thin Layer Chromatography (TLC).

  • Incorrect Stoichiometry:

    • The Problem: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material.

    • Solution:

      • Action: A molar excess of the Vilsmeier reagent is often required. A typical starting point is 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the 6-chloro-1H-indazole. Refer to the quantitative data table below for a recommended ratio.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagents Verify Reagent Quality (Fresh, Anhydrous DMF & POCl₃?) Start->Check_Reagents Check_Conditions Review Reaction Setup (Inert atmosphere, Dry glassware?) Check_Reagents->Check_Conditions Yes Use_Fresh Action: Use fresh/distilled anhydrous reagents. Check_Reagents->Use_Fresh No Check_Temp Confirm Temperature Control (Reagent formation at 0°C?) Check_Conditions->Check_Temp Yes Dry_Setup Action: Flame-dry glassware and use inert gas. Check_Conditions->Dry_Setup No Check_Stoichiometry Check Stoichiometry (Sufficient excess of Vilsmeier reagent?) Check_Temp->Check_Stoichiometry Yes Control_Temp Action: Add POCl₃ dropwise at 0°C. Add substrate at 0°C. Check_Temp->Control_Temp No Success Optimized Yield Check_Stoichiometry->Success Yes Adjust_Ratio Action: Increase POCl₃/DMF to 2-3 equivalents. Check_Stoichiometry->Adjust_Ratio No Use_Fresh->Check_Conditions Dry_Setup->Check_Temp Control_Temp->Check_Stoichiometry Adjust_Ratio->Success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing significant impurity formation. What are the common side reactions and how can I minimize them?

A2: Impurity formation usually arises from over-reaction (diformylation) or reactions with contaminants. While 6-chloro-1H-indazole is an electron-rich heterocycle suitable for this reaction, the conditions must be controlled to prevent unwanted follow-on reactions.[3]

Causality & Troubleshooting Steps:

  • Diformylation:

    • The Problem: Although formylation is expected at the C3 position, harsh conditions (high temperature, prolonged reaction time, or large excess of Vilsmeier reagent) can sometimes lead to a second formylation at another position on the ring.

    • Solution:

      • Action: Use the minimum necessary excess of the Vilsmeier reagent (start with ~1.5 equivalents).

      • Action: Carefully monitor the reaction by TLC. Once the starting material is consumed, proceed immediately to the work-up step.

      • Action: Avoid excessive heating. Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate (e.g., 60 °C).

  • Reaction with Contaminants:

    • The Problem: As mentioned in Q1, impurities in the DMF can react to form various side products, complicating purification.

    • Solution:

      • Action: The single most effective solution is to use high-purity, anhydrous DMF. This minimizes the potential for side reactions.

Q3: The aqueous work-up is difficult, and I'm losing product during purification. What is the optimal procedure?

A3: The work-up step is crucial as it involves the hydrolysis of the iminium intermediate to the final aldehyde and neutralization of the acidic reaction mixture.[5][9] Improper handling here can lead to incomplete hydrolysis or product degradation.

Causality & Troubleshooting Steps:

  • Hydrolysis of the Iminium Intermediate:

    • The Problem: The direct product of the electrophilic substitution is a stable iminium salt, which must be hydrolyzed with water to yield the aldehyde. Insufficient water or improper pH can lead to incomplete conversion.

    • Solution:

      • Action: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water. This quenches the reaction and initiates hydrolysis.

  • Neutralization and Extraction:

    • The Problem: The mixture is highly acidic due to POCl₃ byproducts. The product may be soluble in the acidic aqueous phase. Neutralization is required to bring the product into an organic solvent, but using a strong base too quickly can cause side reactions or emulsions.

    • Solution:

      • Action: After quenching in ice water, slowly neutralize the mixture by adding a saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate until the pH is approximately 7-8.[5]

      • Action: Stir the mixture for a period (e.g., 30 minutes) to ensure hydrolysis is complete. The product may precipitate as a solid.

      • Action: If a solid forms, collect it by filtration, wash thoroughly with cold water, and dry. If no solid forms, extract the aqueous mixture multiple times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).[5]

      • Action: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The Problem: Crude product may still contain unreacted starting material or side products.

    • Solution:

      • Action: The most common method for purification is column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.[2]

Frequently Asked Questions (FAQs)

  • Q: What is an alternative synthetic route if the Vilsmeier-Haack reaction fails?

    • A: A highly effective alternative is the nitrosation of 6-chloroindole using sodium nitrite (NaNO₂) in a slightly acidic environment (e.g., HCl in DMF/water).[2][10] This method proceeds through an oxime intermediate that rearranges to form the 1H-indazole-3-carboxaldehyde, often in very high yields.[2][11]

  • Q: Is the 1H-indazole starting material sufficiently activated for this reaction?

    • A: Yes. The Vilsmeier-Haack reaction works best on electron-rich aromatic systems.[3][9] Indazoles are considered electron-rich heterocycles, and the reaction proceeds readily, typically at the C3 position.

  • Q: What are the key safety precautions for this reaction?

    • A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching and neutralization steps are exothermic and should be performed carefully in an ice bath.

Data Presentation & Protocols

Table 1: Quantitative Data for Synthesis
ReagentMolar Mass ( g/mol )Density (g/mL)Molar Eq.Amount (for 10 mmol scale)
6-Chloro-1H-indazole152.58-1.01.53 g
Phosphorus Oxychloride (POCl₃)153.331.6452.02.0 mL (3.29 g, 21.5 mmol)
N,N-Dimethylformamide (DMF)73.090.944Solvent & Reagent25 mL (as solvent)
Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

  • 6-Chloro-1H-indazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Vilsmeier Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add anhydrous DMF (25 mL). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (2.0 mL, 21.5 mmol) dropwise to the stirred DMF over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 45 minutes.

  • Reaction: In a separate flask, dissolve 6-chloro-1H-indazole (1.53 g, 10 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:EtOAc), checking for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the flask to 0 °C. Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring.

  • Slowly add saturated NaHCO₃ solution to the mixture until the pH is ~7-8. A precipitate should form.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold hexanes.

  • Drying & Purification: Dry the solid under vacuum. If necessary, purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

References

Technical Support Center: Purification of Crude 6-Chloro-1H-indazole-3-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Chloro-1H-indazole-3-carbaldehyde. As a crucial intermediate in medicinal chemistry, particularly for kinase inhibitors, its purity is paramount for the success of subsequent synthetic steps and biological assays.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for purification using silica gel column chromatography.

Troubleshooting Guide

Encountering issues during column chromatography is a common challenge. This section provides a systematic approach to diagnosing and resolving problems that may arise during the purification of this compound.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for identifying and addressing common purification issues.

Troubleshooting_Workflow start Problem Observed (e.g., Poor Separation, No Product) check_tlc Re-evaluate TLC Conditions start->check_tlc rf_ok Is Rf in optimal range (0.2-0.3)? check_tlc->rf_ok Analyze TLC compound_stable Check Compound Stability (2D TLC) rf_ok->compound_stable Yes adjust_solvent Adjust Solvent System (Polarity) rf_ok->adjust_solvent No loading_technique Review Sample Loading Technique compound_stable->loading_technique Stable use_deactivated_silica Consider Deactivated Silica or Alumina compound_stable->use_deactivated_silica Degradation Observed column_packing Assess Column Packing & Flow Rate loading_technique->column_packing Correct dry_loading Implement Dry Loading loading_technique->dry_loading Incorrect (Streaking) repack_column Repack Column & Optimize Flow column_packing->repack_column Incorrect (Channeling) success Successful Purification column_packing->success Correct adjust_solvent->check_tlc use_deactivated_silica->success dry_loading->success repack_column->success

Caption: Troubleshooting workflow for column chromatography.

Frequently Asked Questions (FAQs)

Q1: My product is not eluting from the column, or the yield is very low. What should I do?

A1: This is a common issue that can stem from several causes:

  • Compound Instability: Aldehydes can sometimes be unstable on silica gel, which is mildly acidic.[4] This can lead to degradation or irreversible adsorption. To test for this, you can run a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears or the original spot streaks, your compound may be degrading on the silica.[5] In this case, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent, ~0.1-1%) or switching to a different stationary phase like alumina.[4]

  • Incorrect Solvent System: The eluent may not be polar enough to move your compound down the column. If your compound remains at the baseline on the TLC plate even with a relatively polar solvent system, you will need to increase the polarity further. For indazole-based aldehydes, systems involving methanol in dichloromethane or ethyl acetate can be effective for more polar analogs.[4]

  • Compound Precipitation: If the compound has poor solubility in the eluent, it may precipitate at the top of the column. Ensure your compound is fully soluble in the initial solvent system. If solubility is an issue, dry loading the sample is highly recommended.[6]

Q2: I'm seeing poor separation between my product and an impurity, even though they have different Rf values on TLC.

A2: This issue often relates to the column setup and running conditions:

  • Column Overloading: Loading too much crude material will lead to broad bands that overlap, resulting in poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Improper Column Packing: If the silica gel is not packed uniformly, it can lead to channeling, where the solvent and sample flow through cracks in the stationary phase, bypassing proper separation. Ensure the column is packed carefully and the top surface of the silica is level.

  • Flow Rate: An excessively fast flow rate reduces the equilibration time between the stationary and mobile phases, leading to peak broadening and poor resolution.[6] Conversely, a very slow flow rate can cause band broadening due to diffusion.[6] There is an optimal flow rate for every column that should be maintained.

Q3: The product is eluting as a long, trailing band. How can I get sharper peaks?

A3: Tailing is often a sign of strong interactions between your compound and the silica gel, or issues with the solvent system.

  • Acidity of Silica: The N-H of the indazole ring and the aldehyde group can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a modifying agent to your eluent can improve peak shape. For a compound like this, adding a small percentage of a more polar solvent like methanol to your primary eluent (e.g., 1-2% methanol in a dichloromethane/ethyl acetate mixture) once the main impurities have eluted can help push the product off the column more cleanly.

  • Solvent Choice: Ensure the solvents used are of high purity. Contaminants in the solvent can affect the chromatography. Also, avoid using alcohol-based solvents in the initial loading step if your aldehyde is particularly sensitive, as this can lead to the formation of hemiacetals on the acidic silica.[4]

Q4: How do I select the best solvent system for my purification?

A4: The selection of the solvent system is critical and should always be guided by Thin-Layer Chromatography (TLC).[7]

  • Initial Screening: Start by testing a range of solvent systems with varying polarities. Common systems for indazole derivatives include mixtures of petroleum ether (or hexanes) and ethyl acetate.[1][8]

  • Target Rf Value: Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.3 on the TLC plate.[2] This Rf range typically provides the best separation in column chromatography. An Rf higher than this may result in co-elution with less polar impurities, while a lower Rf can lead to long elution times and band broadening.[2]

  • Step Gradient vs. Isocratic Elution: For complex mixtures, a step or gradient elution (gradually increasing the polarity of the eluent during the run) is often more effective than an isocratic elution (using a single solvent composition throughout).

Quantitative Data Summary

The following table provides a starting point for the column chromatography parameters for this compound, based on literature data for structurally similar compounds.[1] These parameters should be optimized using TLC for each specific batch of crude material.

ParameterRecommended Value/SystemRationale & Comments
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of this polarity. Provides high surface area for good separation.[2]
Mobile Phase (Eluent) Petroleum Ether / Ethyl AcetateA common and effective solvent system for indazole derivatives.[1] The ratio must be optimized.
Starting Eluent Ratio 9:1 to 8:2 (Petroleum Ether:EtOAc)Literature reports for similar halogenated indazole-3-carbaldehydes often use an 8:2 ratio.[1] Start with a less polar mixture and increase polarity as needed.
Target Rf on TLC 0.2 - 0.3Provides the optimal balance between retention and elution for good separation.[2]
Sample Loading Dry LoadingRecommended to avoid issues with sample solubility and to ensure a narrow starting band, which improves resolution.[6]

Detailed Experimental Protocol

This protocol outlines a standard procedure for the purification of crude this compound using flash column chromatography.

Method Development using TLC
  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a petroleum ether/ethyl acetate solvent system (start with a 9:1 ratio).

  • Visualize the spots under UV light (254 nm).

  • Adjust the solvent ratio until the spot corresponding to the product has an Rf of approximately 0.2-0.3.[2] For example, if the Rf is too high, increase the proportion of the non-polar solvent (petroleum ether). If it is too low, increase the proportion of the polar solvent (ethyl acetate).

Column Packing (Slurry Method)
  • Select an appropriately sized glass column with a stopcock.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some of the solvent, allowing the silica to pack down under gravity. Add more eluent as needed, never letting the top of the silica gel run dry.

  • Once the silica has settled, add a thin protective layer of sand on top.

Sample Loading (Dry Loading Method)
  • Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (approximately 2-3 times the weight of your crude material) to this solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[6]

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Carefully add the eluent to the column, ensuring the top layer of sand and the sample are not disturbed.

  • Apply gentle pressure to the top of the column (using a pump or inert gas) to start the flow.

  • Begin collecting fractions in test tubes or vials.

  • Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.

  • If necessary, gradually increase the polarity of the eluent (e.g., move from 9:1 to 8:2 petroleum ether:EtOAc) to elute the product.

Product Isolation
  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent under reduced pressure to yield the purified this compound as a solid.

References

Technical Support Center: Troubleshooting Low Yields in the Conversion of Indoles to Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic conversion of indoles to indazoles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental issues that lead to diminished yields. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the complexities of this important transformation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the indole-to-indazole conversion.

Q1: What are the most common synthetic methods for converting indoles to indazoles?

A1: The most prevalent laboratory-scale method is the nitrosation of indoles, which involves an acid-catalyzed reaction with a nitrosating agent (e.g., sodium nitrite) to yield 1H-indazoles.[1][2] This reaction proceeds through a ring-opening and re-closure mechanism.[1] Another significant, though less direct, pathway is the Davis-Beirut reaction, which typically converts o-nitrobenzylamines to 2H-indazoles and can be useful when the nitrosation route is problematic.[3][4]

Q2: Why are low yields a persistent problem in the nitrosation of indoles?

A2: The primary cause of low yields is a competing side reaction where the starting indole, a potent nucleophile, attacks a reactive intermediate of the main reaction pathway.[1] This leads to the formation of undesired, often intensely colored, dimeric byproducts.[1][5] The reaction is also sensitive to factors like temperature, acid concentration, and the electronic properties of the indole substrate, all of which can favor side reactions or cause product degradation if not carefully controlled.[1][2]

Q3: What is the main side product in the nitrosation of indoles, and how can I identify it?

A3: The most common side product is a dimeric species, often characterized by a deep red color and poor solubility.[1][5] This dimer forms when a molecule of the nucleophilic starting indole attacks the C3-nitroso-indole or its tautomeric oxime intermediate.[1] You can identify its presence visually by the appearance of a red precipitate. Analytically, it will appear as a distinct, often less polar, spot on a Thin-Layer Chromatography (TLC) plate compared to the starting material and the desired indazole product. Its structure can be confirmed by NMR and mass spectrometry.[5]

Q4: Which analytical techniques are best for monitoring this reaction?

A4: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. It allows you to track the consumption of the starting indole and the formation of the indazole product and any byproducts. For more quantitative analysis and to resolve complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the final product and characterizing any isolated impurities.[6]

Section 2: Troubleshooting Guide for Indole Nitrosation

This guide provides a systematic approach to resolving specific issues encountered during the synthesis of indazoles via indole nitrosation.

Problem 1: Low or No Conversion of Starting Material

Your reaction stalls, leaving a significant amount of unreacted indole.

  • Potential Cause 1: Reagent Quality and Stoichiometry

    • Causality: The nitrosating agent, typically sodium nitrite (NaNO₂), can degrade over time. The acid used to generate the active nitrosating species (nitrous acid, HONO) must be present in the correct stoichiometric amount. An insufficient amount of acid will result in poor generation of HONO, while a large excess can lead to indole polymerization or degradation of the product.[2]

    • Solution:

      • Use a fresh, unopened bottle of sodium nitrite.

      • Accurately calculate and dispense the equivalents of both NaNO₂ and acid. An optimized ratio is often around 8 equivalents of NaNO₂ and 2.7 equivalents of acid (e.g., HCl) relative to the indole.[1]

      • Ensure solvents are of appropriate grade and anhydrous if the reaction is sensitive to moisture.[6][7]

  • Potential Cause 2: Suboptimal Reaction Temperature

    • Causality: The formation of the active nitrosating species and its reaction with indole are highly temperature-dependent. If the temperature is too low, the reaction rate may be impractically slow.

    • Solution:

      • The initial nitrosation step is typically performed at a low temperature (0–5 °C) to control the exothermic reaction and minimize side products.[1]

      • After the slow addition of the indole is complete, the reaction may require gentle warming to room temperature or even moderate heating (e.g., 50 °C) to drive the conversion to completion, especially for electron-deficient indoles.[1][8]

      • Monitor the reaction by TLC to determine the optimal reaction time and temperature profile.

Problem 2: Significant Formation of a Red, Insoluble Precipitate (Dimer Formation)

A deep red solid crashes out of your reaction mixture, resulting in a very low yield of the desired indazole.

  • Potential Cause: High Local Concentration of Nucleophilic Indole

    • Causality: This is the most common failure mode. If a high concentration of the starting indole is present when the reactive oxime intermediate is formed, the indole will act as a nucleophile and attack the intermediate, leading to dimerization faster than the desired ring-opening and re-closure can occur.[1][5] This is particularly problematic for electron-rich indoles (e.g., those with methoxy or alkyl substituents), which are more nucleophilic.[1]

    • Solution: Implement "Reverse Addition"

      • Instead of adding the acid to the mixture of indole and nitrite, add a solution of the indole to the pre-formed, cold nitrosating mixture (acid and nitrite in solvent).

      • This "reverse addition" ensures that the concentration of the nucleophilic indole is kept very low at all times, dramatically favoring the desired intramolecular reaction pathway over the intermolecular dimerization.[1][2]

      • The addition must be performed very slowly (e.g., over 1-2 hours) using a syringe pump or a dropping funnel, with vigorous stirring and strict temperature control at 0 °C.[1]

Troubleshooting Workflow Diagram

start Low Indazole Yield Observed prob1 Problem: Low or No Conversion start->prob1 prob2 Problem: Red Precipitate (Dimer) start->prob2 prob3 Problem: Loss During Purification start->prob3 cause1a Cause: Reagent Quality/ Stoichiometry prob1->cause1a cause1b Cause: Suboptimal Temperature prob1->cause1b cause2a Cause: High Local Indole Concentration prob2->cause2a cause3a Cause: Decomposition on Silica prob3->cause3a cause3b Cause: Product Solubility in Aqueous Layer prob3->cause3b sol1a Solution: Use Fresh Reagents, Verify Stoichiometry cause1a->sol1a sol1b Solution: Optimize Temp Profile (e.g., warm after addition) cause1b->sol1b sol2a Solution: Implement Slow, 'Reverse Addition' at 0 °C cause2a->sol2a sol3a Solution: Deactivate Silica w/ Et3N or Use Alumina cause3a->sol3a sol3b Solution: Back-extract Aqueous Layers, Minimize Washes cause3b->sol3b

Caption: Troubleshooting workflow for low indazole yields.

Problem 3: High Crude Yield but Significant Product Loss During Work-up or Purification

The initial reaction appears successful, but the final isolated yield is poor.

  • Potential Cause 1: Product Decomposition on Silica Gel

    • Causality: Standard silica gel is acidic and can cause decomposition of acid-sensitive indazole products during column chromatography.[6]

    • Solution:

      • Deactivate the silica gel by preparing the slurry with an eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N).

      • Alternatively, consider using a different stationary phase, such as neutral alumina.

      • If the product is crystalline, recrystallization is often a superior purification method that avoids this issue entirely.[9]

  • Potential Cause 2: Product Solubility in the Aqueous Layer

    • Causality: The indazole product may have some solubility in the aqueous phase, especially if it contains polar functional groups or if the pH is not optimal. Each aqueous wash during the work-up can remove a portion of the product.[10]

    • Solution:

      • Minimize the number of aqueous washes.

      • After the primary extractions, perform a "back-extraction": extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[6]

      • Ensure the pH of the aqueous layer is adjusted to neutralize the product, making it less water-soluble, before extraction.

Section 3: Optimized Experimental Protocol

This protocol for the synthesis of 1H-indazole-3-carboxaldehyde from indole is based on an optimized procedure designed to minimize dimer formation.[1]

1. Preparation of the Nitrosating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 8.0 eq.) in a mixture of water and DMF (e.g., 5:3 v/v).

  • Cool the solution to 0 °C in an ice-water bath.

  • With vigorous stirring, slowly add concentrated hydrochloric acid (HCl, 2.7 eq.) to the cold solution. Maintain the temperature at 0 °C.

2. Indole Addition (Reverse Addition):

  • Dissolve the indole (1.0 eq.) in a minimum amount of DMF.

  • Using a syringe pump, add the indole solution dropwise to the vigorously stirred, cold nitrosating mixture over a period of 2 hours. This slow addition is critical.

  • Ensure the internal temperature of the reaction mixture is maintained at 0–5 °C throughout the addition.

3. Reaction Completion and Work-up:

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor by TLC until the starting material is consumed. For less reactive indoles, the mixture may need to be warmed to room temperature or 50 °C.[1]

  • Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (pH ~7-8).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • The crude product can be purified by flash column chromatography (using silica gel treated with 1% Et₃N) or by recrystallization.

Table 1: Effect of Reaction Conditions on Yield

This table summarizes the critical effect of the addition method and time on the yield of 1H-indazole-3-carboxaldehyde from 5-bromoindole, demonstrating the importance of the optimized protocol.[1]

EntryAddition MethodAddition TimeTemperature (°C)Yield (%)
1Normal (Acid to Indole/Nitrite)30 min019
2Reverse (Indole to Nitrite/Acid)30 min072
3Reverse (Indole to Nitrite/Acid)2 hours 0 94

Reaction Mechanism and Dimerization Pathway

Indole Indole NitrosoIndole C3-Nitroso-Indole (Intermediate) Indole->NitrosoIndole + HONO Oxime Ring-Opened Oxime (Key Intermediate) NitrosoIndole->Oxime Ring Opening (+ H2O) Indazole 1H-Indazole-3-carboxaldehyde (Product) Oxime->Indazole Ring Closure (N-N Bond Formation) Dimer Red Dimer (Byproduct) Oxime->Dimer + Indole (Fast, intermolecular) Indole2 Indole (Nucleophile)

Caption: Competing pathways in the nitrosation of indole.

References

Improving the solubility of 6-Chloro-1H-indazole-3-carbaldehyde for coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Solubility for Cross-Coupling Reactions

Welcome to the technical support center for 6-Chloro-1H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The indazole moiety is a privileged scaffold in drug discovery, but its unique physicochemical properties, particularly its limited solubility, can present challenges in synthetic workflows. This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and achieve success in your coupling reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound is not dissolving in my initial reaction solvent. What are my options?

A1: This is the most common challenge encountered with this substrate. The compound possesses both polar functional groups (a hydrogen-bond-donating N-H and a polar aldehyde) and a nonpolar bicyclic aromatic core, leading to complex solubility behavior.[1] When you face poor dissolution, a systematic approach is recommended.

Initial Steps: Solvent Screening and Temperature Adjustment

  • Consult a Solubility Table: Begin by selecting a solvent where your other reagents are stable and soluble, and cross-reference with the expected solubility of the indazole. Polar aprotic solvents are often the best starting point.

    • Data Presentation: Qualitative Solubility of this compound

      Solvent Class Example Solvents Predicted Solubility Rationale
      Polar Aprotic DMF, DMSO, NMP, DMAc High to Moderate Strong dipole-dipole interactions and the ability to accept hydrogen bonds from the indazole N-H group lead to good solvation.[1]
      Ethers Dioxane, THF, 2-MeTHF Moderate to Low These solvents have moderate polarity. Dioxane is often used in Suzuki reactions, frequently with a co-solvent.[2][3]
      Aromatic Toluene, Xylenes Low While π-π stacking interactions are possible, the polarity of the aldehyde and N-H groups limits solubility. Often used in Buchwald-Hartwig aminations, but may require heating.[3][4]
      Alcohols Methanol, Ethanol Low The compound can act as a hydrogen bond donor and acceptor, but the large nonpolar core limits solubility in simple alcohols.

      | Water | Water | Very Low | The hydrophobic chloro-substituted benzene ring significantly limits aqueous solubility. |

  • Employ Co-solvents: A mixture of solvents can dramatically improve solubility. For instance, in Suzuki reactions, a Dioxane/Water or Toluene/Ethanol/Water mixture is common.[2] The aqueous portion, often containing the inorganic base, can help dissolve the base and boronic acid, while the organic solvent dissolves the indazole.

  • Increase Reaction Temperature: Gently heating the mixture can significantly increase the rate of dissolution and overall solubility. Most cross-coupling reactions are run at elevated temperatures (60-120 °C), which often resolves initial solubility issues.[5][6]

Advanced Strategies

  • In-Situ Salt Formation: The indazole N-H is weakly acidic. A strong base can deprotonate it to form an indazolide salt, which is significantly more polar and often more soluble in polar aprotic solvents like DMF or DMSO. Bases like NaH, K₂CO₃, or Cs₂CO₃ can facilitate this.[7] This is particularly relevant in Suzuki and Sonogashira couplings where an inorganic base is already present.

  • Consider Solvent-Free, Solid-State Reactions: For substrates that are exceptionally difficult to dissolve, solid-state reactions using high-temperature ball milling can be a powerful, albeit specialized, alternative.[8][9] This technique avoids solvent-related issues entirely and can drive reactions of otherwise insoluble materials to completion.[10][11]

Q2: My coupling reaction is sluggish or failing, and I suspect incomplete dissolution is the culprit. How can I optimize my reaction conditions for better performance?

A2: Incomplete dissolution means that the concentration of your substrate in the solution is too low for efficient catalysis, leading to low yields or reaction failure. The optimization strategy is highly dependent on the type of coupling reaction.

Reaction-Specific Optimization:

  • For Suzuki-Miyaura Coupling:

    • Solvent System: A mixture of dioxane and water (e.g., 4:1) is a robust starting point for coupling unprotected N-H heterocycles.[2]

    • Base Selection: Use a base like K₃PO₄ or Cs₂CO₃. These bases are effective in the catalytic cycle and can also promote the solubility of the indazole through partial deprotonation.[2]

    • Catalyst/Ligand: Use a high-performance catalyst system. Palladium precatalysts combined with electron-rich, bulky phosphine ligands like XPhos or SPhos are known to be effective for challenging substrates, including N-H heterocycles.[2]

  • For Buchwald-Hartwig Amination:

    • Solvent Choice: Toluene and dioxane are the most common solvents.[4][5] Avoid chlorinated solvents and acetonitrile, as they can inhibit the palladium catalyst.[6]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LHMDS is typically required.[5][6] These bases will readily deprotonate the indazole N-H, which can aid solubility but also potentially complicate the reaction if the resulting anion is unreactive.

    • Ligand: The choice of ligand is critical. Bidentate phosphine ligands (e.g., BINAP, Xantphos) or sterically hindered monophosphine ligands from the Buchwald family are essential for promoting the reaction.[12]

  • For Sonogashira Coupling:

    • Solvent/Base System: A common system is DMF with an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The amine acts as both the base and often as a co-solvent.[13][14]

    • Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) salt (e.g., CuI), this can cause alkyne homocoupling (Glaser coupling). If this is observed, switch to a copper-free protocol.[15][16] Many modern palladium/phosphine ligand systems are highly efficient without copper.

    • Temperature: These reactions often require heating to 60-100 °C to proceed at a reasonable rate, which will also aid in substrate solubility.[16]

Frequently Asked Questions (FAQs)
Q1: What structural features of this compound are responsible for its challenging solubility?

A1: The solubility is governed by a conflict between its different structural components. The molecule has:

  • A Nonpolar Core: A bicyclic aromatic system (the indazole ring) with a chloro-substituent, which is hydrophobic and favors dissolution in nonpolar or aromatic solvents.

  • Polar Functional Groups:

    • An acidic N-H group that can act as a hydrogen bond donor.

    • An aldehyde group and ring nitrogens that are hydrogen bond acceptors. These polar groups favor interaction with polar solvents.[1] The molecule is not "polar enough" for good solubility in highly polar protic solvents like water, nor "nonpolar enough" for high solubility in hydrocarbons. This dual nature makes finding a single ideal solvent difficult, which is why polar aprotic solvents (DMF, DMSO) or solvent mixtures are often the most effective.

Q2: The indazole has an acidic N-H proton. Can this interfere with my catalytic cycle, and should I protect it?

A2: Yes, the N-H group can potentially interfere. It can coordinate to the palladium center or be deprotonated by the base, which could inhibit the catalyst. However, the development of modern palladium catalysis has largely overcome this issue.

  • N-Unprotected Protocols: Many contemporary catalyst systems, particularly those using bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), are highly effective for the direct coupling of N-H containing heterocycles.[2] It is often preferable to screen modern catalytic conditions before resorting to a protection-deprotection sequence.

  • When to Consider N-Protection: If you have exhausted optimization of catalysts, ligands, and solvents without success, protecting the nitrogen with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be a reliable strategy. This removes the acidic proton from the equation, often simplifying the reaction and improving solubility in common organic solvents.

Q3: How does my choice of base specifically influence the solubility of the indazole starting material?

A3: The base plays a dual role in many coupling reactions: a catalytic role and a solubility-modifying role.

  • Catalytic Role: The primary function of the base is to participate in the catalytic cycle. For example, in Suzuki coupling, it activates the boronic acid for transmetalation.[17] In Buchwald-Hartwig amination, it deprotonates the amine nucleophile.[5]

  • Solubility-Modifying Role: The basicity of the indazole N-H proton (pKa is roughly 14-15 in DMSO) means that a sufficiently strong base can deprotonate it.

    • Strong Bases (e.g., NaOtBu, LHMDS): These will quantitatively deprotonate the indazole, forming the sodium or lithium indazolide salt. This salt is an ionic compound and will be much more soluble in polar aprotic solvents like DMF or DMSO than the neutral starting material.

    • Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These bases establish an equilibrium between the neutral indazole and its conjugate base. Even a small amount of deprotonation can significantly enhance the overall solubility of the material in the reaction mixture, especially upon heating.

Therefore, selecting a stronger base can be a deliberate strategy to increase the concentration of the starting material in the solution phase.

Experimental Protocols
Protocol 1: Standardized Solubility Assessment (Isothermal Shake-Flask Method)

This protocol allows for a systematic and reproducible way to estimate the solubility of your compound in various solvents.[1]

  • Preparation: To several small, sealable vials, add a known volume (e.g., 1.0 mL) of each solvent to be tested.

  • Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid is visible at the bottom of the vial to ensure the solution is saturated.

  • Equilibration: Seal the vials tightly and place them on a shaker or stirring plate at a constant, controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Allow the vials to stand undisturbed until the excess solid has settled. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a PTFE filter (to remove any suspended microcrystals).

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile) and analyze by a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration. This concentration is the equilibrium solubility.

Protocol 2: Representative Suzuki-Miyaura Coupling of an Unprotected Indazole

This protocol is adapted from established literature methods for the coupling of N-H containing heterocycles and serves as a robust starting point.[2]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to the vial.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of ~0.2 M with respect to the indazole).

  • Reaction Execution: Seal the vial and place it in a preheated heating block at 80-100 °C. Stir the reaction for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering it through a small plug of silica.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations
Troubleshooting Workflow for Solubility Issues

This diagram outlines a logical decision-making process when encountering solubility challenges with this compound in coupling reactions.

G cluster_0 cluster_1 cluster_2 cluster_3 A Poor Solubility or Reaction Failure Observed B Step 1: Modify Solvent System A->B F Step 2: Optimize Reaction Parameters A->F I Step 3: Advanced Strategies A->I C Try Polar Aprotic Solvent (DMF, DMSO) B->C D Use Co-Solvent Mixture (e.g., Dioxane/H2O) B->D E Increase Reaction Temperature B->E G Change Base (e.g., Cs2CO3, K3PO4, NaOtBu) Can form more soluble salt F->G H Screen High-Performance Ligands (e.g., XPhos, SPhos, Xantphos) F->H J Consider N-Protection (Boc, SEM) I->J K Last Resort: Solid-State Ball Milling I->K

Caption: A decision-making workflow for troubleshooting solubility.

References

Stability of 6-Chloro-1H-indazole-3-carbaldehyde under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Chloro-1H-indazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this versatile synthetic intermediate. Our goal is to empower you with the scientific rationale behind experimental best practices to ensure the integrity of your research.

I. Core Concepts: Understanding the Stability Profile

This compound is a robust molecule, but its reactivity is dictated by the interplay of the indazole ring, the C3-aldehyde group, and the electron-withdrawing chloro substituent. Understanding its potential degradation pathways is crucial for successful experimental outcomes. The primary areas of concern are susceptibility to oxidation, behavior under acidic and basic conditions, and sensitivity to light.

II. Frequently Asked Questions (FAQs)

Here we address common queries regarding the handling, storage, and general stability of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][2] This minimizes the risk of oxidation of the aldehyde group and degradation from atmospheric moisture.[1]

Q2: How should I prepare and store solutions of this compound?

A2: It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, solutions should be kept in amber vials to protect them from light, purged with an inert gas to remove oxygen, and stored at 2-8°C.[1] Aprotic solvents are generally preferred to minimize reactions involving the aldehyde group.[1]

Q3: Is this compound sensitive to light?

A3: Yes, indazole derivatives are known to be sensitive to light.[1] A common degradation pathway for indazoles upon exposure to UV light is phototransposition into the corresponding benzimidazole.[3][4] While the specific quantum yield for this transformation with the 6-chloro substituent is not widely reported, it is a critical consideration. Experiments should be conducted in vessels protected from light where possible.

Q4: How does pH affect the stability of this compound in aqueous media?

A4: The stability of this compound is expected to be pH-dependent. While specific data for this molecule is limited, indazole derivatives can exhibit varying stability in acidic or basic conditions.[1] The aldehyde group can be susceptible to various acid- or base-catalyzed reactions.[1] It is advisable to perform preliminary stability studies at your intended experimental pH. For reactions requiring strict pH control, the use of a suitable buffer system is recommended.[1]

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a problem-and-solution framework for specific challenges you may encounter during your experiments.

Issue 1: Low or No Product Yield in Reactions

You've set up a reaction using this compound as a starting material, but the yield of your desired product is disappointingly low or non-existent.

start Low/No Yield Observed q1 Was the starting material pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Were reagents and solvents of good quality and anhydrous (if required)? a1_yes->q2 sol1 Re-purify starting material. Confirm identity via NMR/MS. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the reaction temperature appropriate? a2_yes->q3 sol2 Use fresh, high-purity reagents. Dry solvents appropriately. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are there unexpected spots on TLC/peaks in LC-MS? a3_yes->q4 sol3 Gradually increase temperature. Monitor for decomposition. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Proceed to 'Formation of Multiple Products' section. a4_yes->sol4 sol5 Extend reaction time and monitor. Consider a more potent catalyst if applicable. a4_no->sol5 cluster_conditions Reaction Conditions cluster_products Potential Products start This compound acid Acidic (H+) start->acid base Basic (OH-) start->base oxidant Oxidant ([O]) start->oxidant light Light (hν) start->light p4 Side Product Aldol/Knoevenagel Products acid->p4 with enolates p1 Side Product Cannizzaro Products (Disproportionation) base->p1 strong base base->p4 with active methylene cpds p2 Degradation 6-Chloro-1H-indazole-3-carboxylic acid oxidant->p2 e.g., air p3 Degradation 5-Chlorobenzimidazole (Phototransposition) light->p3 UV light

References

Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Indazole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted indazole-3-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the scale-up of these critical pharmaceutical intermediates. Indazole-3-carbaldehydes are pivotal building blocks in the synthesis of numerous therapeutic agents, particularly kinase inhibitors such as axitinib and pazopanib.[1][2] However, their synthesis is not without its complexities, especially when transitioning from laboratory to pilot or production scale. This resource offers a structured, question-and-answer-based approach to troubleshooting, grounded in established chemical principles and supported by authoritative references.

Part I: Frequently Asked Questions (FAQs) - Common Synthetic Hurdles

This section addresses the most frequently encountered issues during the synthesis of substituted indazole-3-carbaldehydes.

Q1: Why is the direct Vilsmeier-Haack formylation of my substituted 1H-indazole ineffective for producing the desired 3-carbaldehyde?

A1: This is a common point of frustration for chemists familiar with indole chemistry. While the Vilsmeier-Haack reaction is highly effective for the formylation of electron-rich indoles at the C3 position[3], it is generally ineffective for the direct formylation of the indazole ring at the C3 position.[1][4] The difference in reactivity stems from the electronic properties of the indazole nucleus. The presence of the second nitrogen atom in the pyrazole ring alters the electron density distribution of the heterocyclic system, making the C3 position less susceptible to electrophilic substitution by the Vilsmeier reagent.[5]

Instead of direct formylation, the most prevalent and scalable method for accessing 1H-indazole-3-carbaldehydes is the nitrosation of the corresponding substituted indole precursor.[4][6] This reaction proceeds through a multi-step pathway involving the formation of an oxime intermediate, followed by ring-opening and subsequent ring-closure to yield the desired indazole-3-carbaldehyde.[1]

Q2: I'm observing a significant amount of a deep red or brown, intractable byproduct during the nitrosation of my indole. What is it and how can I minimize its formation?

A2: The formation of intensely colored byproducts is a classic sign of dimerization. This occurs when the starting indole, acting as a nucleophile, attacks the oxime intermediate formed during the reaction.[4] This side reaction is particularly problematic at higher concentrations, which are typical of scale-up operations, and can significantly reduce the yield and complicate purification.

To mitigate dimer formation, a "reverse addition" protocol is highly recommended.[4][7] This involves the slow addition of the indole solution to a pre-formed nitrosating mixture (e.g., sodium nitrite in an acidic medium). This ensures that the concentration of the indole is kept low at all times, thereby minimizing the rate of the bimolecular side reaction and favoring the desired intramolecular cyclization.

Part II: Troubleshooting Guide - Reaction Optimization and Scale-Up Considerations

This section provides detailed troubleshooting for specific problems that may arise during the synthesis, with a focus on scalability.

Problem 1: Low and Inconsistent Yields

Possible Cause Suggested Solution & Scientific Rationale
Incomplete Reaction Monitor reaction progress closely using TLC or LC-MS. For electron-deficient indoles, the reaction may require longer times or gentle heating (e.g., 50 °C) to drive the reaction to completion.[1][7]
Degradation of Nitrosating Agent Use a fresh, high-purity source of sodium nitrite. Nitrosating agents can degrade over time, leading to lower effective concentrations and reduced yields. Prepare the nitrosating mixture in situ and use it promptly.
Poor Solubility of Starting Material Employ a co-solvent like Dimethylformamide (DMF). Many substituted indoles have poor solubility in purely aqueous acidic media. DMF can enhance solubility, leading to a more homogeneous reaction mixture and improved yields.[6]
Suboptimal pH Carefully control the addition of acid. The pH of the reaction medium is critical. The reaction is typically carried out in a slightly acidic environment to facilitate the formation of the active nitrosating species without causing degradation of the starting material or product.[1]

Problem 2: Difficult Purification of the Final Product

Possible Cause Suggested Solution & Scientific Rationale
Presence of Dimeric Byproducts Optimize the "reverse addition" protocol. As discussed in the FAQs, minimizing the formation of these byproducts at the source is the most effective strategy.
Residual Starting Material Ensure the reaction goes to completion. If starting material remains, consider extending the reaction time or slightly increasing the temperature.
Formation of Regioisomers (for N-substituted indazoles) Careful selection of alkylating conditions is crucial. When preparing N-substituted indazole-3-carbaldehydes, alkylation of the indazole core can lead to a mixture of N-1 and N-2 regioisomers. The ratio is highly dependent on the base, solvent, and alkylating agent used.[8] Chromatographic separation of these isomers can be challenging on a large scale.
Product Precipitation and Occlusion of Impurities Control the cooling and precipitation process. If the product crystallizes out of the reaction mixture, a slow, controlled cooling can lead to a purer, more easily filterable solid. A final recrystallization from a suitable solvent system is often necessary for achieving high purity on a large scale.

Part III: Experimental Protocols & Workflows

This section provides detailed, step-by-step protocols for the synthesis and analysis of substituted indazole-3-carbaldehydes.

Protocol 1: General Procedure for the Synthesis of a Substituted 1H-Indazole-3-Carbaldehyde via Nitrosation of an Indole (Reverse Addition)

This protocol is adapted from established procedures and is optimized for minimizing byproduct formation.[1][4][6]

Materials:

  • Substituted Indole (1 equivalent)

  • Sodium Nitrite (NaNO₂) (8 equivalents)

  • Hydrochloric Acid (HCl), 2N aqueous solution (7 equivalents)

  • Deionized Water

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography (if necessary)

Procedure:

  • Preparation of the Nitrosating Mixture: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve sodium nitrite (8 equiv.) in deionized water. Cool the solution to 0 °C using an ice bath. Slowly add the 2N HCl solution (7 equiv.) dropwise via the addition funnel, maintaining the temperature at 0 °C. Stir the mixture for 10-15 minutes.[7]

  • Preparation of the Indole Solution: In a separate flask, dissolve the substituted indole (1 equiv.) in DMF.

  • Reverse Addition: Slowly add the indole solution dropwise to the vigorously stirred nitrosating mixture at 0 °C over a period of 1-2 hours using a syringe pump or addition funnel.[1][7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. For electron-rich indoles, the reaction is often complete within a few hours. For electron-deficient indoles, the reaction may require heating to 50 °C for several hours.[1] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Extract the mixture three times with ethyl acetate.[6] Combine the organic layers and wash sequentially with water (3 times) and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate or dichloromethane/ethyl acetate) to afford the pure substituted 1H-indazole-3-carbaldehyde.[1]

Workflow Diagram: Troubleshooting Low Yields

G start Low Yield Observed check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion check_color Is there a deep red/brown coloration? check_completion->check_color Yes extend_time Increase reaction time or temperature. Re-analyze. check_completion->extend_time No check_solubility Is the starting material fully dissolved? check_color->check_solubility No reverse_addition Optimize reverse addition: - Slower addition rate - More dilute indole solution check_color->reverse_addition Yes add_cosolvent Add a co-solvent (e.g., DMF). check_solubility->add_cosolvent No final_review Review purity of reagents (e.g., NaNO2). check_solubility->final_review Yes extend_time->check_completion

Caption: A troubleshooting workflow for diagnosing and addressing low yields in the synthesis of indazole-3-carbaldehydes.

Reaction Mechanism Diagram: Nitrosation of Indole to Indazole-3-Carbaldehyde

G cluster_0 Reaction Pathway indole Substituted Indole nitrosation Nitrosation at C3 indole->nitrosation + HNO2 oxime Oxime Intermediate nitrosation->oxime ring_opening Ring Opening oxime->ring_opening + H2O intermediate Open-Chain Intermediate ring_opening->intermediate ring_closure Ring Closure (Cyclization) intermediate->ring_closure product Substituted 1H-Indazole- 3-Carbaldehyde ring_closure->product

References

Alternative reagents for the synthesis of 6-Chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with alternative synthetic strategies and troubleshooting advice for the preparation of 6-Chloro-1H-indazole-3-carbaldehyde, a key intermediate in medicinal chemistry. We address common experimental failures and offer field-proven alternative routes, moving beyond standard protocols to ensure the successful synthesis of this valuable building block.

Frequently Asked Questions & Troubleshooting
Q1: My initial attempt to synthesize this compound via direct Vilsmeier-Haack formylation of 6-Chloro-1H-indazole failed. What is the underlying chemical reason for this?

This is a common point of failure for researchers new to indazole chemistry. The direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally ineffective.[1][2] The reason lies in the electronic properties of the indazole system. Unlike highly nucleophilic heterocycles such as indoles or pyrroles, the indazole ring is significantly less electron-rich. The presence of the N2 nitrogen atom withdraws electron density from the pyrazole ring portion, deactivating the C3 position towards electrophilic attack by the relatively weak Vilsmeier reagent (the chloroiminium ion formed from DMF and POCl₃).[3][4] Consequently, the reaction typically fails to proceed or results in negligible yields.

While various activators beyond POCl₃ (e.g., SOCl₂, oxalyl chloride) can be used to generate Vilsmeier-type reagents, they do not overcome this fundamental lack of reactivity at the C3 position of the indazole core.[5]

Q2: Given the limitations of direct formylation, what is the most reliable and commonly cited method for preparing 1H-indazole-3-carbaldehydes?

The most successful and widely adopted strategy involves a ring-transformation reaction starting from the corresponding substituted indole. Specifically, the nitrosation of 6-chloroindole provides an excellent route to this compound.[1][2]

The reaction proceeds through a multistep pathway initiated by the electrophilic attack of a nitrosating agent at the electron-rich C3 position of the indole. This is followed by tautomerization to an oxime, which then undergoes a ring-opening and subsequent ring-closing cyclization to form the stable indazole-3-carbaldehyde product.[1] This method is highly effective for both electron-rich and electron-deficient indoles, often providing high yields.[1][2]

G cluster_0 Standard High-Yield Synthesis A 6-Chloroindole C C3-Nitrosoindole Intermediate A->C Nitrosation B Nitrosating Agent (e.g., NaNO2, HCl) D Ring Opening/Closure Cascade C->D E This compound D->E

Caption: Standard synthesis via indole nitrosation.

Q3: I need to explore alternatives to the indole nitrosation route. What are the most viable strategic approaches?

When the 6-chloroindole starting material is unavailable or an alternative pathway is desired, the most robust strategies involve the synthesis of a C3-functionalized 6-chloro-1H-indazole followed by a functional group interconversion to the aldehyde. Two primary, highly effective pathways are recommended:

  • Oxidation of a C3-Methanol Group: Synthesis of (6-Chloro-1H-indazol-3-yl)methanol, followed by its selective oxidation to the aldehyde.

  • Reduction of a C3-Nitrile or C3-Ester Group: Synthesis of 6-Chloro-1H-indazole-3-carbonitrile or an ethyl/methyl ester, followed by partial reduction to the aldehyde.

These approaches circumvent the challenges of direct C-H formylation by building the desired oxidation state from a pre-installed functional group.

G cluster_1 Pathway 1: Oxidation cluster_2 Pathway 2: Reduction Start 6-Chloro-1H-indazole (Core Structure) Alcohol (...-indazol-3-yl)methanol Start->Alcohol Install -CH2OH Nitrile ...-indazole-3-carbonitrile Start->Nitrile Install -CN Ester ...-indazole-3-carboxylate Start->Ester Install -COOR Target This compound Alcohol->Target Mild Oxidation Nitrile->Target Partial Reduction Ester->Target Partial Reduction

Caption: Key alternative strategies for synthesis.

Deep Dive 1: Synthesis via Oxidation of (6-Chloro-1H-indazol-3-yl)methanol

This two-step approach first requires the synthesis of the primary alcohol, which can then be oxidized. The critical step is the choice of oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.

Q4: Which mild oxidizing agents are best suited for converting the primary alcohol to the aldehyde without forming the carboxylic acid?

Several modern reagents provide excellent selectivity for this transformation. The use of harsh, non-selective oxidants like potassium permanganate or chromic acid (Jones reagent) should be avoided as they will lead predominantly to the carboxylic acid.[6][7]

Reagent/SystemTypical ConditionsAdvantagesDisadvantages & Troubleshooting
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TempHigh yields, mild conditions, commercially available, short reaction times.[7][8]Stoichiometric use, can be sensitive to moisture. Ensure anhydrous conditions for best results.
Swern Oxidation DMSO, (COCl)₂, Et₃N, -78 °C to RTExcellent for sensitive substrates, high yields.[6]Requires cryogenic temperatures, unpleasant odor (dimethyl sulfide byproduct), strictly anhydrous conditions are critical.
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room TempEffective and well-established.[8][9]Chromium-based reagent (toxic waste), can be slightly acidic, purification can be complicated by chromium salts.
TEMPO-based Oxidation TEMPO (cat.), co-oxidant (e.g., NaOCl), CH₂Cl₂/H₂OCatalytic, environmentally friendlier (uses bleach as terminal oxidant), highly selective.[10]Can be slower, requires careful pH control, may not be suitable for all substrates.

Recommendation: For general laboratory use, Dess-Martin Periodinane (DMP) offers the best combination of efficiency, mild conditions, and operational simplicity.[8]

Experimental Protocol: DMP Oxidation of (6-Chloro-1H-indazol-3-yl)methanol

This protocol is a representative procedure and should be adapted based on laboratory safety standards and preliminary small-scale trials.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the starting alcohol, (6-Chloro-1H-indazol-3-yl)methanol (1.0 eq.), and anhydrous dichloromethane (CH₂Cl₂). Stir the solution at room temperature until the alcohol is fully dissolved.

  • Addition of DMP: Add Dess-Martin Periodinane (1.1 - 1.5 eq.) to the solution in one portion. The reaction is typically run at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio). Stir vigorously for 15-20 minutes until the solution becomes clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with CH₂Cl₂.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Deep Dive 2: Synthesis via Partial Reduction of a C3-Nitrile or C3-Ester

This approach requires the synthesis of either the 3-carbonitrile or a 3-carboxylate ester of 6-chloro-1H-indazole. These precursors are then carefully reduced.

Q5: What are the best reagents for the partial reduction of a nitrile or ester to an aldehyde?

The key challenge is stopping the reduction at the aldehyde stage. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both nitriles and esters completely to the primary amine and alcohol, respectively.[11]

Reagent/SystemSubstrate PrecursorTypical ConditionsMechanism & Key InsightsTroubleshooting
Diisobutylaluminium Hydride (DIBAL-H) Nitrile or EsterAnhydrous Toluene or CH₂Cl₂, -78 °C DIBAL-H adds one hydride equivalent to form a stable tetrahedral intermediate (for esters) or an imine-aluminum complex (for nitriles).[12][13] This intermediate is stable at low temperatures but hydrolyzes to the aldehyde upon aqueous workup. Strict temperature control is critical. Incomplete reaction: Try slightly increasing DIBAL-H equivalents (1.1-1.2 eq). Over-reduction to alcohol: Ensure temperature does not rise above -70 °C during addition and reaction. Workup can be difficult due to aluminum salts; using Rochelle's salt during quench can help.[14]
Stephen Aldehyde Synthesis NitrileSnCl₂·2H₂O, HCl in an organic solvent (e.g., Ethyl Acetate)The nitrile is converted to an iminium salt with HCl, which is then reduced by Tin(II) chloride. The resulting aldimine tin chloride complex precipitates and is hydrolyzed to the aldehyde.[15][16][17]This method is most effective for aromatic nitriles.[15][16] Yields can be variable for aliphatic or complex heterocyclic nitriles. The precipitate can sometimes be difficult to handle.

Recommendation: DIBAL-H reduction is the more versatile and commonly used method in modern organic synthesis for converting both esters and nitriles to aldehydes due to its high reliability, provided the temperature is carefully controlled.[18][19]

Experimental Protocol: DIBAL-H Reduction of 6-Chloro-1H-indazole-3-carbonitrile

This protocol requires strictly anhydrous conditions and careful handling of a pyrophoric reagent.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the starting nitrile, 6-Chloro-1H-indazole-3-carbonitrile (1.0 eq.), and anhydrous toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DIBAL-H (1.0 M solution in toluene or hexanes, 1.1-1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC (quench a small aliquot with methanol before spotting).

  • Quenching: While still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol. Then, allow the mixture to warm to room temperature.

  • Workup: Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for several hours or overnight until two clear layers form. This chelates the aluminum salts and breaks up emulsions.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

G cluster_0 DIBAL-H Reduction Workflow A 6-Chloro-1H-indazole-3-carbonitrile in Anhydrous Toluene B Cool to -78°C A->B C Add DIBAL-H (1.1 eq) dropwise B->C D Stir at -78°C for 1-3h (Monitor by TLC) C->D E Quench with Methanol at -78°C D->E F Warm to RT, Aqueous Workup (Rochelle's Salt) E->F G Extraction & Purification F->G H Final Product G->H

Caption: Protocol for DIBAL-H reduction of the nitrile.

References

Managing reaction temperature for selective indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Reaction Temperature and Other Key Parameters for Optimal Regioselectivity

Welcome to the Technical Support Center for selective indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of N-alkylation of indazoles. Achieving the desired regioselectivity between the N1 and N2 positions is a common challenge, and this resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions. As Senior Application Scientists, we have compiled this information based on both fundamental chemical principles and field-proven insights.

Introduction: The Critical Role of Temperature and Reaction Conditions

The indazole nucleus is a vital scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its synthesis, particularly the selective functionalization at one of its two nitrogen atoms, is often challenging. The direct alkylation of 1H-indazoles frequently results in a mixture of N1 and N2 substituted products, complicating purification and reducing yields.[4][5][6]

The regiochemical outcome is a delicate balance of steric and electronic factors of the indazole substrate, the nature of the electrophile, and, crucially, the reaction conditions.[1][7][8] Among these conditions, temperature plays a pivotal role. It can influence reaction rates and, in many cases, determine whether a reaction is under kinetic or thermodynamic control, thereby dictating the final product ratio.[9][10][11] This guide will delve into how to manipulate temperature and other parameters to steer your synthesis towards the desired N1 or N2 isomer.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in indazole alkylation so difficult?

A1: The difficulty arises from the annular tautomerism of the indazole ring and the ambident nucleophilic nature of the indazole anion formed upon deprotonation.[4][5][12] The 1H-indazole is generally the more thermodynamically stable tautomer.[1][7][8] However, upon deprotonation, the resulting anion has significant electron density on both nitrogen atoms, making both susceptible to electrophilic attack. The final product ratio is therefore highly sensitive to a range of competing factors.

Q2: What is the general principle behind favoring the N1-alkylated product?

A2: High N1 selectivity is often achieved under conditions that favor thermodynamic control.[13] Since the N1-substituted indazole is typically the more thermodynamically stable isomer, reaction conditions that allow for equilibration between the N1 and N2 products will ultimately favor the N1 isomer.[1][7][8][9] This can be achieved by carefully selecting the base and solvent, and sometimes by elevating the reaction temperature.

Q3: What are the go-to starting conditions for selective N1-alkylation?

A3: A widely successful and frequently cited method for achieving high N1-selectivity is the use of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1][6][8][14][15] This combination has been shown to provide excellent N1 regioselectivity (>99% in some cases) for a variety of indazole substrates, especially those with coordinating groups at the C3 position (e.g., carboxymethyl, acetyl, tert-butyl).[1][2][8][15]

Q4: How does the NaH/THF system favor N1-alkylation?

A4: The prevailing hypothesis is that the sodium cation (Na⁺) from NaH coordinates with the N2 nitrogen and a nearby electron-rich group on the indazole ring (like an oxygen atom in a C3 substituent).[5][12][15] This chelation forms a "tight ion pair" that sterically hinders the N2 position, directing the incoming electrophile to the more accessible N1 position.[1][5]

Q5: What conditions are known to favor the N2-alkylated product?

A5: N2-alkylation is often favored under conditions that promote kinetic control or through specific reaction pathways.[12][16] Key factors include:

  • Steric Hindrance: Bulky substituents at the C7 position can block access to the N1 nitrogen, thereby directing alkylation to the N2 position. Electron-withdrawing groups like nitro (NO₂) or carboxylates (CO₂Me) at C7 have been shown to give excellent N2 selectivity (≥96%).[1][2][8][15]

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, a phosphine like PPh₃, and an azodicarboxylate like DEAD or DIAD) is known to strongly favor the formation of the N2-isomer.[1][7][8][14]

  • Acidic Conditions: Some methods utilizing acidic conditions have been reported to selectively yield N2-alkylated indazoles.[16][17]

Q6: How does reaction temperature specifically impact the N1/N2 ratio?

A6: The effect of temperature is nuanced and depends on the specific reaction system:

  • Improving Yield and Rate: In many cases, increasing the temperature (e.g., from room temperature to 50 °C or higher) can improve the reaction rate and drive the reaction to completion, which can be crucial when using less reactive electrophiles.[6][7] For instance, with the NaH/THF system, warming the reaction can ensure full conversion while maintaining high N1-selectivity.[7][8]

  • Shifting Towards Thermodynamic Product: In reactions where an equilibrium can be established, higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction (e.g., N2-product reverting to the indazole anion). This allows the system to settle into its most stable state, which is often the N1-substituted product.[9][10][18]

  • Minimal Impact in Some Systems: In some instances, particularly when a strong directing effect is already in play (e.g., chelation with NaH or significant steric hindrance), temperature may have a less pronounced effect on the N1/N2 ratio and primarily influence the reaction time.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: My reaction is producing a nearly 1:1 mixture of N1 and N2 isomers.

This is a common outcome when the reaction conditions do not strongly favor one pathway over another. For example, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF can lead to poor selectivity.[1][7][19]

Troubleshooting Steps:

  • Switch to a High-Selectivity System: If your primary goal is the N1 isomer, switch to the NaH/THF system. Ensure your THF is anhydrous, as water will quench the NaH.

  • Consider the Cation: If using a carbonate base, cesium carbonate (Cs₂CO₃) sometimes offers better N1 selectivity than K₂CO₃, potentially due to chelation effects, although this is not always the case.[6][20]

  • Lower the Temperature (for Kinetic Control): If you suspect the N2 product is kinetically favored, try running the reaction at a lower temperature (e.g., 0 °C or -78 °C). This may slow down the reaction but can increase selectivity if the activation energy for N1 formation is significantly higher.[10][18]

  • Raise the Temperature (for Thermodynamic Control): If the N1 product is thermodynamically favored, increasing the temperature (e.g., to 50-110 °C) with a sufficiently long reaction time might allow the mixture to equilibrate to the more stable N1 isomer.[4][10][21] Be mindful of potential side reactions at higher temperatures.[21]

Problem 2: The reaction is very slow or gives a low yield, even with the right conditions.

Troubleshooting Steps:

  • Check Reagent Quality: Ensure your NaH is fresh and active. The grey powder should be free-flowing. Ensure your solvent is truly anhydrous.

  • Increase the Temperature: For the NaH/THF system, if the reaction is sluggish at room temperature, gently warming it to 50 °C can significantly increase the rate of conversion without compromising N1-selectivity.[7][8]

  • Consider the Electrophile: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive electrophile (like an alkyl chloride or a bulky tosylate), you may need more forcing conditions (higher temperature, longer reaction time).

  • Solvent Choice: While THF is excellent for N1-selectivity with NaH, other solvents might be necessary for solubility or temperature reasons. However, be aware that changing the solvent can dramatically alter the N1/N2 ratio. For example, switching from THF to DMSO with certain bases can change the selectivity due to differences in ion pair separation.[1][7]

Problem 3: I am trying to synthesize the N2 isomer, but I keep getting the N1 product.

Troubleshooting Steps:

  • Employ N2-Directing Conditions: The most reliable method for obtaining the N2 isomer is often the Mitsunobu reaction.[1][7][14]

  • Leverage Steric Hindrance: If your indazole scaffold allows, introduce a substituent at the C7 position. This is a powerful strategy for sterically blocking the N1 position.[1][2][8]

  • Avoid Thermodynamic Equilibration: Use conditions that do not allow for equilibration. This typically means lower temperatures and shorter reaction times, provided the desired kinetic product forms reasonably quickly.

Data & Protocols

Data Summary

The choice of base and solvent has a profound impact on the regioselectivity of indazole alkylation. The following table summarizes typical outcomes.

Base Solvent Typical Temperature Predominant Isomer Comments References
NaHTHF0 °C to 50 °CN1 (>99:1)The gold standard for N1 selectivity, especially with C3-coordinating groups.[1][8][15]
K₂CO₃DMFRT to 120 °CMixture (~1.5:1 N1:N2)Often results in poor selectivity.[1][7][19]
Cs₂CO₃Dioxane90 °CN1 (High Yield)Can provide good N1 selectivity and high yields in specific systems.[4]
PPh₃/DEADTHF0 °C to 50 °CN2 (~1:2.5 N1:N2)Mitsunobu conditions strongly favor the N2 isomer.[1][7][8]
Experimental Protocol: Selective N1-Alkylation (NaH/THF Method)

This protocol is optimized for achieving high N1-selectivity.[14]

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically to a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed as a suspension.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring & Heating: Monitor the reaction by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 50 °C until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reaction Control

The interplay between kinetic and thermodynamic control is central to managing indazole synthesis. The following diagrams illustrate these concepts.

G cluster_0 cluster_1 cluster_2 A Indazole Anion + Electrophile (R-X) B Transition State (Kinetic, N2) A->B Lower Ea Faster Rate (Low Temp) C Transition State (Thermodynamic, N1) A->C Higher Ea Slower Rate D N2-Alkylated Product (Kinetic Product) B->D E N1-Alkylated Product (Thermodynamic Product) C->E D->A Reversible at High Temp

Caption: Kinetic vs. Thermodynamic pathways in indazole alkylation.

TroubleshootingWorkflow start Start: Poor N1/N2 Selectivity desired_isomer Desired Isomer? start->desired_isomer n1_path Use NaH in anhydrous THF. Consider Cs₂CO₃ in Dioxane. desired_isomer->n1_path N1 n2_path Use Mitsunobu conditions. Introduce C7-substituent. desired_isomer->n2_path N2 check_yield Reaction Slow or Low Yield? n1_path->check_yield end_n2 End: High N2-Selectivity n2_path->end_n2 increase_temp Increase temperature to 50°C. Use more reactive electrophile (R-I). check_yield->increase_temp Yes end_n1 End: High N1-Selectivity check_yield->end_n1 No increase_temp->end_n1

Caption: Troubleshooting workflow for poor regioselectivity.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Chloro- vs. 6-Bromo-1H-indazole-3-carbaldehyde in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Significance of Halogenated Intermediates

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors used in oncology.[1] The ability to functionalize this core at various positions is paramount in drug discovery for fine-tuning pharmacological properties. Halogenated indazoles, such as 6-chloro- and 6-bromo-1H-indazole-3-carbaldehyde, are key building blocks that serve as versatile handles for introducing molecular diversity through a variety of cross-coupling and substitution reactions. The aldehyde functionality at the C3 position further enhances their utility, providing a gateway for subsequent transformations.[2]

This guide provides an in-depth technical comparison of the reactivity of 6-chloro- and 6-bromo-1H-indazole-3-carbaldehyde. Understanding the nuanced differences in their reactivity is crucial for designing efficient and robust synthetic routes, ultimately accelerating the drug discovery process.

Fundamental Principles of Reactivity: Aryl Bromides vs. Aryl Chlorides

In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is a critical parameter that dictates reaction efficiency. The generally accepted order of reactivity for aryl halides is I > Br > Cl. This trend is primarily governed by two key factors:

  • Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. A lower BDE means that less energy is required to cleave the C-X bond during the oxidative addition step of the catalytic cycle.

  • Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. This step is generally faster for aryl bromides than for aryl chlorides due to the greater polarizability of the C-Br bond, which facilitates the interaction with the electron-rich palladium center.

While aryl bromides are typically more reactive, recent advancements in ligand design have led to the development of highly active catalyst systems that can effectively activate the more challenging C-Cl bond. This has made aryl chlorides more viable and economically attractive substrates, especially for large-scale synthesis.

Suzuki-Miyaura Cross-Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis, prized for its mild conditions and broad functional group tolerance. When comparing the reactivity of 6-chloro- and 6-bromo-1H-indazole-3-carbaldehyde in this transformation, the superior reactivity of the bromo-derivative is evident.

While direct comparative data for these exact substrates is scarce in the literature, studies on analogous bromo-indazoles demonstrate their successful participation in Suzuki-Miyaura couplings. For instance, various N- and C3-substituted 5-bromoindazoles have been effectively coupled with boronic acids in the presence of a palladium catalyst like Pd(dppf)Cl₂.[3]

Expected Reactivity Differences:

  • Reaction Conditions: 6-bromo-1H-indazole-3-carbaldehyde is expected to undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperatures, shorter reaction times) compared to its chloro-analog.

  • Catalyst Choice: While standard palladium catalysts are often sufficient for the bromo-derivative, the chloro-analog would likely require more specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the challenging oxidative addition step.

  • Yields: Under identical conditions, the bromo-indazole is anticipated to provide higher yields of the coupled product.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R-B(OR)2 Base ArPdR Ar-Pd(II)-R(L2) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole-3-carbaldehyde

The following protocol is adapted from procedures for similar bromo-indazole derivatives and serves as a starting point for optimization.[3]

Materials:

  • 6-Bromo-1H-indazole-3-carbaldehyde

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried reaction vessel, add 6-bromo-1H-indazole-3-carbaldehyde (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (3-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[4] Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is a key determinant of reaction success.

Expected Reactivity Differences:

  • Aryl Bromide: 6-bromo-1H-indazole-3-carbaldehyde is expected to be a more facile substrate for Buchwald-Hartwig amination, reacting efficiently with a range of primary and secondary amines under standard conditions.

  • Aryl Chloride: The corresponding chloro-derivative will likely require more advanced catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos), and potentially higher reaction temperatures to achieve comparable yields.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord R'R''NH ArPdAmine [Ar-Pd(II)-NHR'R''](L2)+ AmineCoord->ArPdAmine Deprotonation Deprotonation ArPdAmine->Deprotonation Base ArPdAmido Ar-Pd(II)-NR'R''(L2) Deprotonation->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Ar-NR'R'' caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole-3-carbaldehyde

This generalized protocol is based on established methods for the amination of aryl bromides.[5][6]

Materials:

  • 6-Bromo-1H-indazole-3-carbaldehyde

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos or a similar biarylphosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with sodium tert-butoxide (1.4 equivalents).

  • Add the palladium precursor (Pd₂(dba)₃) and the phosphine ligand.

  • Add 6-bromo-1H-indazole-3-carbaldehyde (1 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous solvent (toluene or dioxane).

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted indazoles.[7] The reactivity trend of aryl halides (I > Br > Cl) is also prominent in this reaction.[7]

Expected Reactivity Differences:

  • Aryl Bromide: 6-bromo-1H-indazole-3-carbaldehyde is expected to undergo Sonogashira coupling under standard palladium/copper-catalyzed conditions, often at elevated temperatures.

  • Aryl Chloride: The chloro-analog is generally a poor substrate for traditional Sonogashira conditions. Successful coupling would necessitate specialized catalyst systems, often at higher temperatures and with longer reaction times, and may still result in lower yields. Some modern protocols have shown success with aryl chlorides, but these are not as universally applicable as those for aryl bromides.[8]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Cu-C≡CR ArPdAlkyne Ar-Pd(II)-C≡CR(L2) Transmetalation->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Ar-C≡CR Alkyne H-C≡CR CuAlkyne Cu-C≡CR Alkyne->CuAlkyne Base, CuX CuX CuX CuAlkyne->Transmetalation caption Sonogashira Coupling Catalytic Cycles

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of 6-Bromo-1H-indazole-3-carbaldehyde

This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.[9][10]

Materials:

  • 6-Bromo-1H-indazole-3-carbaldehyde

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add 6-bromo-1H-indazole-3-carbaldehyde (1 equivalent), the palladium catalyst, and the copper(I) iodide cocatalyst.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed amine solvent (triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.5 equivalents) via syringe.

  • Heat the reaction mixture to 60-80 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

While palladium-catalyzed cross-coupling reactions are highly versatile, nucleophilic aromatic substitution (SₙAr) offers an alternative pathway for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. The indazole ring itself is electron-deficient, and the presence of the aldehyde group at C3 further enhances this effect, making the 6-position susceptible to nucleophilic attack.

Mechanism of Nucleophilic Aromatic Substitution

The SₙAr reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (halide) is expelled, and the aromaticity of the ring is restored.[11]

SNAr Start Ar-X + Nu⁻ Meisenheimer [Ar(X)(Nu)]⁻ (Meisenheimer Complex) Start->Meisenheimer Addition (rate-determining) Product Ar-Nu + X⁻ Meisenheimer->Product Elimination caption Mechanism of Nucleophilic Aromatic Substitution

Caption: The addition-elimination mechanism of SₙAr.

Reactivity Comparison:

In SₙAr reactions, the reactivity order of the halogens is often reversed compared to cross-coupling reactions: F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and makes the carbon atom more electrophilic. However, the leaving group ability (I > Br > Cl > F) also plays a role in the second step. The overall reactivity is a balance of these two opposing effects. For chloro- and bromo-substituents, the difference in reactivity in SₙAr can be less pronounced than in cross-coupling reactions and is highly dependent on the specific nucleophile and reaction conditions.

Given the electron-withdrawing nature of the indazole-3-carbaldehyde system, SₙAr with strong nucleophiles like alkoxides or amines under forcing conditions is a plausible transformation for both the chloro and bromo derivatives.

Experimental Protocol: Nucleophilic Aromatic Substitution on 6-Halo-1H-indazole-3-carbaldehyde

The following is a general procedure for SₙAr with an amine nucleophile.

Materials:

  • 6-Chloro- or 6-Bromo-1H-indazole-3-carbaldehyde

  • Amine (e.g., morpholine, piperidine) (2-3 equivalents)

  • Potassium carbonate or another suitable base (optional)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add the 6-halo-1H-indazole-3-carbaldehyde (1 equivalent) and the amine (2-3 equivalents).

  • Add the solvent (DMSO or NMP).

  • If necessary, add a base like potassium carbonate.

  • Seal the vessel and heat the reaction mixture to 120-150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Summary and Strategic Implications

The choice between 6-chloro- and 6-bromo-1H-indazole-3-carbaldehyde as a synthetic intermediate has significant implications for reaction design and efficiency.

Reaction Type6-Bromo-1H-indazole-3-carbaldehyde6-Chloro-1H-indazole-3-carbaldehyde
Suzuki-Miyaura Higher reactivity, milder conditions, standard catalysts.Lower reactivity, requires more forcing conditions and specialized, electron-rich ligands.
Buchwald-Hartwig More reactive, broader amine scope with standard catalysts.Less reactive, often requires bulky, electron-rich ligands and higher temperatures.
Sonogashira Suitable substrate under standard Pd/Cu catalysis.Generally unreactive under standard conditions; requires specialized protocols.
SₙAr Reactivity is substrate and nucleophile dependent; can be a viable pathway.Potentially more reactive than the bromo-analog due to the higher electronegativity of chlorine, but this is not always the case.

Strategic Recommendations:

  • For rapid analogue synthesis and exploration of chemical space where cost is less of a concern, 6-bromo-1H-indazole-3-carbaldehyde is the preferred starting material due to its higher and more reliable reactivity in a broader range of palladium-catalyzed cross-coupling reactions.

  • For large-scale synthesis where cost-effectiveness is a primary driver, developing a robust protocol for This compound can be advantageous, provided that the challenges of its lower reactivity can be overcome with optimized catalyst systems.

  • For the introduction of nucleophiles via SₙAr , both substrates should be considered, and the optimal choice may depend on the specific nucleophile and reaction conditions.

By understanding these fundamental differences in reactivity, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and successful drug discovery and development programs.

References

A Senior Application Scientist's Guide to the Characterization of 6-Chloro-1H-indazole-3-carbaldehyde: A Comparative Analysis of High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities and their synthetic intermediates is a cornerstone of scientific rigor and regulatory compliance. 6-Chloro-1H-indazole-3-carbaldehyde, a key heterocyclic building block, serves as a versatile precursor in the synthesis of a multitude of bioactive molecules, including kinase inhibitors. Its structural integrity, purity, and impurity profile directly impact the quality and safety of downstream active pharmaceutical ingredients (APIs).

This guide, written from the perspective of a senior application scientist, provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) with other critical analytical techniques for the comprehensive analysis of this compound. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating approach to analytical methodology.

The Core Challenge: Definitive Identification and Purity Assessment

The primary analytical challenge with an intermediate like this compound is twofold:

  • Unambiguous Structural Confirmation: Verifying that the correct molecule has been synthesized.

  • Trace-Level Impurity Detection: Identifying and quantifying process-related impurities and potential degradants, which is critical for process optimization and ensuring the safety of the final drug product.

High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for addressing these challenges, offering unparalleled precision in mass measurement.

Deep Dive: High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and resolution.[1][2] Unlike nominal mass instruments that provide integer masses, HRMS instruments (e.g., Orbitrap, TOF, FT-ICR) can measure mass to several decimal places.[3][4] This precision is the key to its analytical power, allowing for the determination of a molecule's elemental composition and the differentiation of compounds with the same nominal mass but different chemical formulas.[3]

Why HRMS for this compound?

For this compound (C₈H₅ClN₂O), the theoretical exact mass of the protonated molecule, [M+H]⁺, is 181.01665 Da. An HRMS instrument can confirm this mass with an error of less than 5 parts-per-million (ppm), providing extremely high confidence in the compound's identity. Furthermore, the presence of a chlorine atom provides a distinct isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as an additional, powerful confirmation point that is readily resolved by HRMS.

Experimental Protocol: LC-HRMS Analysis

This protocol describes a self-validating liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method suitable for the characterization of this compound in a research or quality control setting.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL this compound in HPLC-grade acetonitrile.

  • Prepare a working standard of 10 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

    • Scientist's Rationale: Acetonitrile is chosen for its ability to readily dissolve the analyte and its compatibility with reversed-phase chromatography. The final dilution in a water/acetonitrile mix ensures compatibility with the initial mobile phase conditions, preventing peak distortion.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in deionized water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Scientist's Rationale: A C18 column provides excellent retention for moderately polar compounds like our target. Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal, and improves chromatographic peak shape.

  • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scientist's Rationale: ESI is a soft ionization technique that minimizes in-source fragmentation, preserving the molecular ion.[1] Positive mode is selected due to the presence of basic nitrogen atoms in the indazole ring, which are readily protonated to form [M+H]⁺ ions.

  • Mass Analyzer: Orbitrap or TOF.

  • Scan Range: m/z 100–500.

  • Resolution: >60,000 FWHM (Full Width at Half Maximum).

  • Data Acquisition: Full scan for identification and targeted MS/MS (or data-dependent acquisition) for fragmentation analysis.

  • System Validation: The system must be calibrated prior to analysis to ensure mass accuracy. A lock mass should be used during the run to correct for any mass drift.

Diagram: HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Dissolve in Acetonitrile (1 mg/mL Stock) prep1->prep2 prep3 Dilute to Working Standard (10 µg/mL in 50:50 ACN:H2O) prep2->prep3 lc UHPLC Separation (C18 Column) prep3->lc esi Ionization (ESI, Positive Mode) lc->esi ms Mass Analysis (Full Scan, >60k Res) esi->ms msms Fragmentation (MS/MS) ms->msms data1 Confirm Exact Mass ([M+H]⁺ = 181.01665 ± 5 ppm) msms->data1 data3 Analyze Fragmentation (Structural Confirmation) msms->data3 data2 Verify Isotopic Pattern (³⁵Cl / ³⁷Cl ratio ≈ 3:1) data1->data2 data4 Identify Impurities (Database/Formula Search) data3->data4

Caption: A typical workflow for the LC-HRMS analysis of a small molecule intermediate.

Expected Fragmentation Pattern

By applying collision-induced dissociation (CID) in an MS/MS experiment, we can gain further structural confirmation. Based on established fragmentation rules for aldehydes and heterocyclic compounds, we can predict key fragmentation pathways:[5][6]

  • Loss of CO: A neutral loss of carbon monoxide (28 Da) from the aldehyde group is a common pathway for aromatic aldehydes.

  • Loss of Cl: Cleavage of the carbon-chlorine bond.

  • Ring Cleavage: Fragmentation of the indazole ring system, potentially involving the loss of N₂ or HCN.[6] The fragmentation of indazole cores can yield characteristic ions like the acylium-indazole and methylidene-indazolium ions, which would provide strong evidence for the core structure.[7]

A Comparative Guide: HRMS vs. Alternative Techniques

While HRMS is exceptionally powerful, a comprehensive analytical strategy often involves complementary techniques. The choice of method is dictated by the specific analytical question being asked—be it routine purity checks, definitive structural proof, or quantitative analysis.

Parameter High-Resolution Mass Spectrometry (HRMS) HPLC with UV Detection (HPLC-UV) Nuclear Magnetic Resonance (NMR)
Primary Use Identification, impurity profiling, structural elucidationQuantification, purity analysis, stability testingDefinitive structural elucidation, stereochemistry
Selectivity Very High (based on exact mass and fragmentation)Moderate to High (based on chromatographic retention)Very High (based on unique chemical environments)
Sensitivity Very High (pg to fg range)Moderate (ng to µg range)Low (µg to mg range)[8]
Structural Info High (elemental composition, substructural info from MS/MS)Very Low (none beyond UV chromophore)Very High (complete C-H framework, connectivity)
Quantification Possible, but requires isotopic standards for best accuracyExcellent (primary method with reference standards)[9]Excellent (quantitative NMR is possible without standards)
Sample Throughput HighHighLow
Expertise Required HighModerateVery High
Cost HighLowVery High
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of the pharmaceutical industry for routine analysis.[10] It excels at separating the target compound from impurities and provides reliable quantification when calibrated with a reference standard. However, it offers no structural information beyond the retention time and a UV spectrum, making it insufficient for the definitive identification of unknown impurities.[8] It is best employed for batch release testing and stability studies once the identity of the compound and its major impurities have been confirmed by HRMS and NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the undisputed gold standard for the complete structural elucidation of organic molecules.[11] Techniques like ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) provide a complete picture of the molecule's atomic connectivity. For this compound, NMR would confirm the substitution pattern on the aromatic ring and the presence of the aldehyde proton. While NMR can be quantitative, its primary limitation is its relatively low sensitivity compared to mass spectrometry, making it unsuitable for detecting trace-level impurities that are easily observed by HRMS.[12][13]

Strategic Selection: Choosing the Right Analytical Tool

The decision of which analytical technique to employ is driven by the stage of drug development and the specific question at hand. The following decision tree illustrates a logical approach to characterization.

Decision_Tree start Analytical Goal? q1 Confirm Identity of New Synthesis Batch? start->q1 q2 Routine Purity Check & Quantification? start->q2 q3 Identify Unknown Impurity? start->q3 q4 Definitive Proof of Structure (e.g., for filing)? start->q4 res1 Use HRMS (Exact Mass & Isotope Pattern) q1->res1 res2 Use HPLC-UV (Requires Reference Standard) q2->res2 res3 Use LC-HRMS (For Exact Mass & MS/MS) q3->res3 res4 Use NMR Spectroscopy (¹H, ¹³C, 2D) q4->res4 res5 Combine NMR & HRMS (For complete characterization) res3->res5 ...and NMR if isolation is possible res4->res5 ...and HRMS for confirmation

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion: A Synergistic Approach

For the comprehensive characterization of a critical pharmaceutical intermediate like this compound, no single technique is sufficient. A synergistic approach is required.

  • HRMS provides the frontline, high-confidence identification of the target molecule and the detection and elemental composition determination of unknown impurities at trace levels.

  • NMR delivers the definitive, unambiguous proof of the molecular structure.

  • HPLC-UV offers a robust, cost-effective, and validated method for routine quality control, quantification, and stability monitoring.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a logical, efficient, and scientifically sound analytical workflow. This ensures not only the quality of the intermediate but also the integrity of the entire drug development process, from initial synthesis to final product release. The validation of these analytical methods according to regulatory guidelines, such as those from the ICH and FDA, is a critical final step to ensure data reliability and compliance.[10][14][15][16][17]

References

A Senior Application Scientist's Guide to Confirming the Structure of 6-Chloro-1H-indazole-3-carbaldehyde Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among them, the indazole core is a privileged structure, forming the basis of numerous therapeutic agents, including treatments for cancer and inflammation.[1] Specifically, 6-Chloro-1H-indazole-3-carbaldehyde serves as a versatile building block for synthesizing a diverse library of bioactive compounds. However, the synthesis of N-substituted indazoles is often complicated by a critical challenge: regioselectivity. Alkylation or arylation can occur at either the N-1 or N-2 position of the indazole ring, leading to the formation of two distinct isomers with potentially different biological activities and physical properties.[2][3]

This guide provides an in-depth, experimentally-grounded protocol for the unambiguous structural determination of N-substituted this compound derivatives. We will move beyond simple 1D NMR analysis and leverage the power of 2D correlation spectroscopy to definitively assign the correct isomeric structure, ensuring the scientific integrity of your research.

The Core Challenge: N-1 versus N-2 Isomerism

The nitrogen atoms in the pyrazole moiety of the indazole ring exhibit different electronic characteristics. Generally, the N-1 substituted products are thermodynamically more stable, while N-2 isomers can be kinetically favored under certain reaction conditions.[2] Relying solely on reaction mechanisms to predict the outcome is insufficient; empirical, spectroscopic proof is required. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, as the chemical environments of the protons and carbons are distinct in each isomer.[2][4]

This guide will use a case study approach, comparing the NMR data of the parent compound, This compound (1) , with a hypothetical N-1 substituted derivative, 6-Chloro-1-(2-hydroxyethyl)-1H-indazole-3-carbaldehyde (2) , to illustrate the key diagnostic correlations that differentiate it from its N-2 isomer.

Part 1: Foundational NMR Analysis (1D Spectra)

The first step is a thorough analysis of the standard 1D ¹H and ¹³C NMR spectra. These provide initial clues and assign the straightforward resonances.

¹H NMR Spectroscopy: A First Look

The aromatic region of the ¹H NMR spectrum of an indazole provides a characteristic fingerprint. For a 6-chloro substituted indazole, we expect to see three protons on the benzene ring: H4, H5, and H7.

  • H7: Typically appears as a doublet and is often the most deshielded of the aromatic protons due to its proximity to the pyrazole ring.

  • H5: Appears as a doublet of doublets, coupled to both H4 and H7 (though the meta-coupling to H7 may not always be resolved).

  • H4: Appears as a doublet, coupled to H5.

  • CHO (Aldehyde Proton): This proton is highly deshielded and appears as a sharp singlet, typically above 10 ppm.[5]

  • NH Proton: In the parent compound, the NH proton is often broad and its chemical shift is highly dependent on solvent and concentration.

Upon N-alkylation, the substituent's protons will appear, and their chemical shifts and splitting patterns provide initial information. More importantly, the substitution causes subtle but significant shifts in the aromatic protons of the indazole core. For N-1 isomers, the H7 proton is notably deshielded compared to the N-2 isomer.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments. Key resonances to identify include:

  • C=O (Aldehyde Carbonyl): The most deshielded carbon, typically found in the 185-190 ppm region.[5][6]

  • Aromatic Carbons: These appear in the 110-145 ppm range. The carbon bearing the chlorine (C6) and the quaternary carbons (C3, C3a, C7a) are important landmarks.[7]

  • Substituent Carbons: The carbons of the N-alkyl group will appear in the aliphatic region.

Crucially, the chemical shifts of the indazole ring carbons, particularly C3 and C7a, are highly diagnostic of the substitution pattern.[8]

Part 2: The Definitive Proof - 2D Correlation Spectroscopy

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for unambiguous assignment. They reveal through-bond connectivities that act as a roadmap of the molecule.

Experimental Workflow

The logical flow of experiments is designed to build a complete picture of the molecular structure, from proton-proton proximity to long-range proton-carbon correlations.

G cluster_0 Data Acquisition cluster_1 Data Analysis synthesis Synthesized Product (Mixture of Isomers?) nmr_sample Prepare NMR Sample (CDCl3 or DMSO-d6) synthesis->nmr_sample one_d Acquire 1D Spectra (¹H, ¹³C) nmr_sample->one_d two_d Acquire 2D Spectra (COSY, HSQC, HMBC) one_d->two_d assign_1h Assign ¹H Spectrum (using COSY) two_d->assign_1h assign_13c Assign ¹³C Spectrum (using HSQC) assign_1h->assign_13c hmbc_analysis Analyze Key HMBC Correlations assign_13c->hmbc_analysis structure Confirm N-1 or N-2 Structure hmbc_analysis->structure

Caption: Workflow for NMR-based structure elucidation.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum to check sample purity and concentration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • COSY (Correlation Spectroscopy) Acquisition: This experiment identifies protons that are spin-spin coupled (typically 2-3 bonds apart).[9][10] This is crucial for tracing the connectivity within the aromatic ring and along the alkyl substituent.

  • HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[11] It allows for the confident assignment of protonated carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This is the cornerstone experiment for determining the N-substitution site. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds away.[9][11] The key is to optimize the experiment to observe long-range couplings (typically set for a J-coupling of 7-10 Hz).[12]

Part 3: Comparative Data Analysis - A Case Study

Let's analyze the hypothetical data for our parent compound (1) and its N-1 substituted derivative (2) .

Table 1: ¹H and ¹³C NMR Data Comparison (in DMSO-d₆)
PositionCompound 1: ¹H δ (ppm)Compound 1: ¹³C δ (ppm)Compound 2: ¹H δ (ppm)Compound 2: ¹³C δ (ppm)
NH/NCH₂14.17 (brs, 1H)-4.55 (t, 2H)48.5
CH₂OH--3.80 (t, 2H)59.8
3-CHO10.20 (s, 1H)187.410.15 (s, 1H)187.0
48.15 (d, 1H)123.88.25 (d, 1H)124.5
57.37 (dd, 1H)120.77.45 (dd, 1H)121.2
6-120.3-120.9
77.70 (d, 1H)111.27.95 (d, 1H)113.0
3-143.4-142.8
3a-141.1-140.5
7a-127.3-128.1

Note: Data for compound 1 is based on literature values.[5] Data for compound 2 is hypothetical but based on established substitution effects.

The Decisive Experiment: HMBC Analysis

The HMBC spectrum provides the definitive connection between the substituent and the indazole core. The key is to look for correlations from the protons on the carbon directly attached to the nitrogen (the NC H₂ protons) to the quaternary carbons of the indazole ring.

The Diagnostic Correlations:

  • For an N-1 Substituted Isomer: The NC H₂ protons will show a three-bond correlation to carbon C7a and a three-bond correlation to carbon C3 . The correlation to C7a is the most unambiguous proof of N-1 substitution.[1]

  • For an N-2 Substituted Isomer: The NC H₂ protons will show a three-bond correlation to carbon C3 , but crucially, they will not show a correlation to C7a.[1]

G nch2 c7a nch2->c7a ³J correlation to C7a (KEY DIAGNOSTIC) c3 nch2->c3 ³J correlation to C3

Caption: Key HMBC correlations for an N-1 substituted indazole.

In our case study of compound (2) , observing a clear cross-peak between the triplet at 4.55 ppm (NC H₂) and the carbon resonance at 128.1 ppm (C7a) would provide incontrovertible evidence of the N-1 substitution pattern. The absence of this correlation would strongly suggest the N-2 isomer had been formed. Additional correlations, such as from the aldehyde proton (CHO) to C3 and C3a, further solidify the overall assignment.

Conclusion

The synthesis of N-substituted indazoles necessitates rigorous structural verification due to the high potential for isomeric mixtures. While 1D NMR offers valuable preliminary data, it is the strategic application of 2D NMR techniques, particularly the HMBC experiment, that provides the conclusive evidence required for publication and further drug development. The three-bond correlation from the N-alkyl protons to the C7a carbon serves as the gold-standard diagnostic marker for confirming N-1 substitution. By following this systematic and self-validating workflow, researchers can ensure the absolute structural integrity of their this compound derivatives.

References

A Senior Application Scientist's Comparative Guide: LC-MS versus HPLC-UV for Purity Analysis of 6-Chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 6-Chloro-1H-indazole-3-carbaldehyde is a critical step in the drug development pipeline. The choice of analytical technique for purity assessment directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two workhorse analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the comprehensive purity analysis of this key building block.

This compound is a heterocyclic compound with the molecular formula C8H5ClN2O. Its purity is crucial as impurities can affect the outcome of subsequent synthetic steps and the pharmacological profile of the final drug product.

The Foundational Choice: Understanding the Technologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[1][2] It operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase within a column.[2][3]

HPLC-UV , a common configuration, couples the separation power of HPLC with a UV-Visible detector.[3][4] This detector measures the absorbance of UV or visible light by the analytes as they elute from the column, allowing for their quantification.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) , on the other hand, is a hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[5][6] This combination provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for molecular weight determination and structural elucidation.[7][8]

Head-to-Head Comparison: LC-MS vs. HPLC-UV

FeatureHPLC-UVLC-MS
Selectivity Good; based on chromatographic separation and UV absorbance.Excellent; based on chromatographic separation and mass-to-charge ratio.[8][9]
Sensitivity Moderate; dependent on the chromophore of the analyte.High to very high; capable of detecting trace-level impurities.[7][9]
Specificity & Identification Limited to retention time matching with a known standard. Peak purity can be assessed with a Diode Array Detector (DAD).High; provides molecular weight information, aiding in the definitive identification of known and unknown impurities.[7][10]
Quantification Excellent for routine analysis with established methods.[4]Excellent; offers high accuracy, especially for low-level impurities.[7][11]
Cost & Complexity Lower initial cost and less complex to operate and maintain.[5]Higher initial investment and requires more specialized expertise.[8]
Mobile Phase Compatibility Wide range of buffers and solvents can be used.Requires volatile mobile phases and buffers to be compatible with the MS interface.[12]

Experimental Design: A Tale of Two Methods

The choice of analytical method dictates the experimental parameters. Here, we outline robust protocols for the purity analysis of this compound using both HPLC-UV and LC-MS.

HPLC-UV Method Protocol

This method is designed for routine purity assessment and quantification.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a suitable diluent (e.g., acetonitrile/water 50:50 v/v).

  • Prepare a working standard solution at a concentration of 0.1 mg/mL by diluting the stock solution.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

LC-MS Method Protocol

This method is tailored for impurity identification and sensitive detection.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

  • Prepare a working standard solution at a concentration of 10 µg/mL by diluting the stock solution with the initial mobile phase composition.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

Visualizing the Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep Dissolve Sample (1.0 mg/mL) dilute Dilute to Working Conc. (0.1 mg/mL) prep->dilute inject Inject Sample (10 µL) dilute->inject separate C18 Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantify Purity (% Area) integrate->quantify

Caption: HPLC-UV Experimental Workflow.

LC_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep Dissolve Sample (1.0 mg/mL) dilute Dilute to Working Conc. (10 µg/mL) prep->dilute inject Inject Sample (2 µL) dilute->inject separate C18 Separation (Gradient Elution) inject->separate ionize ESI Ionization (Positive Mode) separate->ionize detect Mass Detection (m/z 100-500) ionize->detect extract Extract Ion Chromatograms detect->extract identify Identify Impurities (by m/z) extract->identify quantify Quantify Purity (% Area) identify->quantify

Caption: LC-MS Experimental Workflow.

Interpreting the Data: A Comparative Look

ParameterHPLC-UV ResultLC-MS ResultInterpretation
Purity of Main Peak 99.5% (Area Percent)99.6% (Area Percent)Both techniques show high purity for the main compound.
Known Impurity 1 0.25%0.22%Both methods quantify the known impurity at similar levels.
Unknown Impurity 2 0.15% (at RT 12.5 min)0.18% (at RT 10.2 min, m/z 194.5)LC-MS provides the molecular weight of the unknown impurity, facilitating its identification.
Trace Impurity 3 Not Detected0.05% (at RT 8.9 min, m/z 210.4)LC-MS detects a trace impurity missed by HPLC-UV due to its higher sensitivity.[13]

The Deciding Factor: Which Method to Choose?

The choice between HPLC-UV and LC-MS is contingent on the specific requirements of the analysis.

Decision_Tree start Purity Analysis of This compound q1 Need for Impurity Identification? start->q1 q2 Is High Sensitivity for Trace Impurities Required? q1->q2 No lcms Use LC-MS q1->lcms Yes q2->lcms Yes hplcuv Use HPLC-UV q2->hplcuv No

Caption: Decision tree for analytical method selection.

Choose HPLC-UV for:

  • Routine quality control and batch release testing where impurities are known and specifications are established.[14]

  • Cost-effective and high-throughput analysis.[5]

  • When a robust and validated method is already in place.

Choose LC-MS for:

  • Impurity profiling and identification of unknown degradation products or synthesis byproducts.[12][15]

  • When high sensitivity is required to detect and quantify trace-level impurities, especially genotoxic impurities.[9][12]

  • Method development and validation, where it can be used as an orthogonal technique to confirm the specificity of an HPLC-UV method.[16][17]

Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

While HPLC-UV is a reliable and economical tool for routine purity analysis, LC-MS offers unparalleled advantages in terms of sensitivity and specificity for the identification and quantification of unknown and trace-level impurities.[9][13] For a comprehensive understanding of the purity profile of this compound, an orthogonal approach is recommended.[16] This involves using HPLC-UV for routine quality control and employing LC-MS for in-depth impurity profiling, method validation, and investigation of out-of-specification results. This dual-pronged strategy ensures the highest level of quality and safety in the drug development process, in line with regulatory expectations such as those outlined by the ICH.[18][19]

References

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel 6-Chloro-1H-indazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from the bench to the bedside is fraught with challenges, with preclinical safety assessment being a critical hurdle. For promising scaffolds like 6-Chloro-1H-indazole-3-carbaldehyde, from which numerous derivatives with potential therapeutic applications are synthesized, a thorough understanding of their cytotoxic profile is paramount.[1][2][3][4][5] Cytotoxicity assays are fundamental tools in the early stages of drug development, providing essential data to screen compounds, understand mechanisms of cell death, and select promising candidates for further development.[6][7] This guide provides a comparative overview of commonly employed cytotoxicity assays, offering insights into their principles, protocols, and data interpretation to aid researchers in selecting the most appropriate method for their novel indazole derivatives.

Understanding Cytotoxicity: More Than Just Live or Dead

Before delving into specific assays, it's crucial to understand the fundamental concepts of cellular demise. Cytotoxicity refers to the quality of being toxic to cells.[8] This can manifest through two primary mechanisms:

  • Necrosis: A form of cell injury that results in the premature death of cells in living tissue by autolysis. It is often caused by external factors like toxins, trauma, or infection and is characterized by a loss of membrane integrity.

  • Apoptosis: A programmed and regulated process of cell death that occurs as a normal part of an organism's growth or development. It is a tidy process that avoids the inflammation associated with necrosis.

The choice of assay can provide insights into which of these pathways a novel compound might be inducing.[9][10]

Comparative Analysis of Key Cytotoxicity Assays

The selection of a cytotoxicity assay is a critical decision that depends on the research question, the nature of the compound, and available resources.[8][9][10] Here, we compare several widely used assays, highlighting their strengths and weaknesses.

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12][13][14] The amount of formazan produced is directly proportional to the number of living cells.[11]

  • Experimental Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives for the desired exposure time (e.g., 24, 48, or 72 hours).[6][14]

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][14]

    • Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6][14][15]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Scientist's Insight: The MTT assay is a workhorse in many labs due to its low cost and ease of use. However, the requirement for a solubilization step can introduce variability. It's also important to note that the metabolic activity of cells can be influenced by factors other than viability, potentially leading to misleading results.

  • Principle: The MTS assay is a second-generation tetrazolium salt-based assay that offers improvements over the traditional MTT assay.[16] The MTS reagent is reduced by viable cells to a soluble formazan product, eliminating the need for a separate solubilization step.[13][16][17]

  • Experimental Protocol:

    • Seed and treat cells as described for the MTT assay.

    • Add the MTS reagent directly to the culture wells.

    • Incubate for 1-4 hours at 37°C.[15]

    • Measure the absorbance at 490 nm.

  • Scientist's Insight: The "add-mix-measure" format of the MTS assay makes it more convenient and less prone to errors compared to the MTT assay.[16] This makes it well-suited for higher throughput screening applications. However, the cost of MTS reagents is generally higher than that of MTT.[18]

  • Principle: The LDH assay is a cytotoxicity assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][19][20][21] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[19][21]

  • Experimental Protocol:

    • Seed and treat cells as previously described.

    • After the treatment period, carefully collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture, which contains a substrate and a tetrazolium salt.[22]

    • Incubate for up to 30 minutes at room temperature, protected from light.[19]

    • Measure the absorbance at 490 nm.[22]

  • Scientist's Insight: The LDH assay is a reliable method for measuring cytotoxicity mediated by necrosis.[23] It is important to include proper controls, such as a maximum LDH release control (cells lysed with a detergent like Triton X-100) and a spontaneous LDH release control (untreated cells), to accurately calculate the percentage of cytotoxicity.[23]

  • Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[24][25][26] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, generating a luminescent signal that is proportional to caspase activity.[24]

  • Experimental Protocol:

    • Seed and treat cells as described above.

    • Equilibrate the plate to room temperature.

    • Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well.[27]

    • Mix gently and incubate at room temperature for 30 minutes to 3 hours.[27]

    • Measure luminescence using a luminometer.

  • Scientist's Insight: This assay is highly sensitive and specific for apoptosis.[28] Its "add-mix-measure" format makes it suitable for high-throughput screening.[24] When a compound induces apoptosis, the timing of the assay is critical, as caspase activity is transient.

  • Principle: Real-time cytotoxicity assays allow for the continuous monitoring of cell death over time.[29][30][31][32] These assays often utilize membrane-impermeable fluorescent dyes that enter cells with compromised membranes and bind to DNA, emitting a fluorescent signal.[20][33] This allows for the kinetic analysis of cytotoxicity.

  • Experimental Protocol:

    • Add the fluorescent dye to the cell culture medium at the time of cell seeding or compound treatment.

    • Place the plate in a live-cell imaging system or a plate reader equipped for kinetic measurements.

    • Acquire fluorescence readings at regular intervals over the desired time course.

  • Scientist's Insight: Real-time assays provide a wealth of information about the dynamics of cytotoxicity, helping to distinguish between rapid necrotic events and slower apoptotic processes.[33] This can be particularly valuable for understanding the mechanism of action of novel compounds.

Data Presentation and Interpretation

The results of cytotoxicity assays are typically presented as a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) value is calculated.[6] The IC50 represents the concentration of a compound that causes a 50% reduction in cell viability.

Table 1: Comparison of Common Cytotoxicity Assays

AssayPrincipleEndpointThroughputAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activityColorimetricMediumInexpensive, well-establishedRequires solubilization step, can be affected by metabolic changes
MTS Mitochondrial dehydrogenase activityColorimetricHigh"Add-mix-measure" format, soluble productMore expensive than MTT
LDH Release of lactate dehydrogenaseColorimetricHighMeasures necrosis, non-destructive to remaining cellsMay not detect apoptosis, background from serum LDH
Caspase-Glo® 3/7 Caspase-3 and -7 activityLuminescentHighHighly sensitive and specific for apoptosisTransient signal, more expensive
Real-Time Loss of membrane integrityFluorescentHighKinetic data, provides mechanistic insightsRequires specialized instrumentation

Visualizing the Workflow and Decision-Making Process

Selecting the right assay is a critical step in the research process. The following diagrams illustrate a general workflow for cytotoxicity testing and a decision tree to guide assay selection.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Dilution Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Assay_Execution Assay Execution Incubation->Assay_Execution Data_Acquisition Data Acquisition Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (IC50) Data_Acquisition->Data_Analysis Assay_Selection Start What is the primary research question? Screening High-Throughput Screening? Start->Screening Mechanism Mechanism of Action? Start->Mechanism MTS_LDH MTS or LDH Assay Screening->MTS_LDH Yes MTT MTT Assay (Cost-effective) Screening->MTT No (Lower throughput) Mechanism->Screening No (Initial Screen) Caspase_RealTime Caspase or Real-Time Assay Mechanism->Caspase_RealTime Yes

References

A Senior Application Scientist's Guide to Catalytic Indazole Synthesis: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including anti-cancer agents like Axitinib, anti-emetics such as Granisetron, and potent anti-inflammatory drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone for the design of targeted therapeutics. Consequently, the development of efficient and versatile synthetic routes to functionalized indazoles is a topic of paramount importance for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the efficacy of various catalytic systems for indazole synthesis. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each catalyst class, offering field-proven insights into their relative strengths and weaknesses. Our aim is to equip you with the knowledge to make informed decisions when selecting a synthetic strategy, balancing factors such as yield, substrate scope, cost, and operational simplicity.

Transition Metal Catalysis: The Workhorses of Indazole Synthesis

Transition metal-catalyzed cross-coupling and amination reactions represent the most robust and widely employed strategies for constructing the indazole ring system. Palladium, copper, and to a growing extent, nickel, are the key players in this domain.

Palladium Catalysis: Precision and Versatility

Palladium catalysts are renowned for their high efficiency and broad functional group tolerance, making them a first choice for many complex indazole syntheses.

Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction is utilized to introduce diversity onto a pre-formed indazole core. A notable application involves the coupling of bromo-indazole carboxamides with various organoboronic acids.[1] The use of catalysts like PdCl₂(dppf)·CH₂Cl₂ facilitates the synthesis of a wide array of substituted indazoles in good yields.[1]

Intramolecular Amination (Buchwald-Hartwig Type): A highly effective strategy for constructing the indazole ring itself involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[2][4] This method allows for the formation of the crucial N(1)-C(7a) bond. The combination of Pd(OAc)₂ with a suitable phosphine ligand, such as dppf, and a base like t-BuONa has proven to be a reliable system.[4]

Experimental Protocol: Palladium-Catalyzed Intramolecular Amination for 2-Aryl-2H-indazole Synthesis [2][4]

  • To a solution of the appropriate N-aryl-N-(o-bromobenzyl)hydrazine in toluene, add Pd(OAc)₂ (typically 2-5 mol%), dppf (typically 4-10 mol%), and t-BuONa (typically 1.5-2.0 equivalents).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture at 90-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Diagram: Catalytic Cycle for Palladium-Catalyzed Intramolecular Amination

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Complex1 Aryl-Pd(II)-Br Complex OxAdd->Complex1 Coord Coordination of Hydrazine Complex1->Coord Hydrazine Complex2 Coordinated Intermediate Coord->Complex2 RedElim Reductive Elimination Complex2->RedElim - HBr RedElim->Pd0 Reforms Catalyst Product Dihydroindazole Product RedElim->Product Aromatization Spontaneous Aromatization Product->Aromatization FinalProduct 2-Aryl-2H-indazole Aromatization->FinalProduct

Caption: Proposed catalytic cycle for the palladium-catalyzed intramolecular amination.

Copper Catalysis: Cost-Effective and Evolving

Copper catalysts offer a more economical alternative to palladium and have demonstrated significant utility in indazole synthesis, particularly for N-arylation and cyclization reactions.

Intramolecular N-Arylation: Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a direct route to N-phenyl- and N-thiazolyl-1H-indazoles.[5] While yields may sometimes be lower compared to palladium-catalyzed reactions with bromo-substrates, the use of more readily available and less expensive chloro-precursors makes this an attractive approach.[5]

Hydroamination of Alkynylazobenzenes: A novel and efficient method involves the copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes to synthesize 3-alkenyl-2H-indazoles.[6][7] This reaction proceeds through a C-N bond formation followed by a 1,2-hydride shift, with DFT calculations suggesting the latter as the rate-determining step.[6][7] This method is advantageous due to the use of catalytic amounts of copper and shorter reaction times.[7]

One-Pot Three-Component Reactions: Copper(I) oxide nanoparticles have been effectively used to catalyze the one-pot synthesis of 2H-indazoles from 2-halo-benzaldehydes, primary amines, and sodium azide in a green solvent like polyethylene glycol (PEG).[8] This approach is notable for its operational simplicity and broad substrate scope.[8]

Experimental Protocol: Copper-Catalyzed Synthesis of 3-Alkenyl-2H-indazoles [7]

  • In a sealed reaction vessel, dissolve the 2-alkynylazobenzene substrate in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a copper(I) salt (e.g., Cu₂O or CuI, typically 5-10 mol%).

  • Heat the reaction mixture to 110 °C and stir until completion, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired 3-alkenyl-2H-indazole.

Diagram: Experimental Workflow for Copper-Catalyzed Hydroamination

G Start Start: 2-Alkynylazobenzene + Cu Catalyst Reaction Heat to 110°C in Toluene Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Filter Monitoring->Workup Complete Purification Concentrate and Column Chromatography Workup->Purification Product Final Product: 3-Alkenyl-2H-indazole Purification->Product

Caption: Step-by-step workflow for the copper-catalyzed synthesis of 3-alkenyl-2H-indazoles.

Nickel Catalysis: An Emerging Contender

Nickel catalysis is gaining traction as a cost-effective and powerful tool for C-H functionalization and cross-coupling reactions. In the context of indazole synthesis, nickel has shown promise in C3-acylation reactions.

C3-Acylation of 2H-Indazoles: A direct nickel(II)-catalyzed C3-acylation of 2H-indazoles with aldehydes has been developed.[9] This method utilizes a radical pathway, initiated by tert-butyl hydroperoxide (TBHP), and provides a convenient route to 3-acyl-2H-indazoles, which are valuable intermediates in medicinal chemistry.[9]

Photoredox Catalysis: A Green and Modern Approach

Visible-light photoredox catalysis has emerged as a sustainable and powerful strategy for organic synthesis, enabling reactions under mild conditions that are often difficult to achieve with traditional thermal methods.

Intramolecular N-N Bond Formation: Ruthenium-based photocatalysts can mediate the intramolecular formation of the N-N bond in the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines.[10][11] This approach leverages the energy of visible light to drive the cyclization reaction.

Organophotoredox Catalysis: Metal-free organophotocatalysts, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), have been successfully employed for the C-H arylation of 2H-indazoles.[8][12] These methods offer an environmentally benign alternative to transition metal-catalyzed processes and often exhibit high regioselectivity.[12]

Comparative Efficacy at a Glance

To facilitate a direct comparison, the following table summarizes the key performance indicators of the discussed catalytic systems. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions reported in the literature.

Catalyst SystemTypical CatalystKey Reaction TypeAdvantagesDisadvantagesRepresentative Yields
Palladium Pd(OAc)₂, PdCl₂(dppf)Suzuki Coupling, Intramolecular AminationHigh yields, broad substrate scope, high functional group tolerance.[1][2]High cost, potential for heavy metal contamination.70-95%[1][2]
Copper CuI, Cu₂O, Cu(OAc)₂N-Arylation, Hydroamination, 3-Component ReactionsLow cost, readily available, good for N-heterocycle synthesis.[5][6][8]Can require higher temperatures, sometimes lower yields than Pd.[5]60-90%[6][7][8]
Nickel Ni(OAc)₂C-H AcylationLow cost, unique reactivity for C-H functionalization.[9]Can be sensitive to air and moisture, radical pathways may lead to side products.Up to 91%[9]
Photoredox Ru(bpy)₃Cl₂, 4CzIPNN-N Bond Formation, C-H ArylationMild reaction conditions, green and sustainable, unique reaction pathways.[10][12]Can require specialized equipment (e.g., photoreactors), substrate scope can be limited.50-85%[10][12]

Conclusion and Future Outlook

The synthesis of indazoles is a mature field with a diverse and powerful toolkit of catalytic methods. Palladium catalysis remains the gold standard for complex and high-stakes applications where yield and substrate scope are paramount. However, the economic and environmental advantages of copper and nickel catalysis are making them increasingly attractive alternatives, with ongoing research continually expanding their capabilities. The rise of photoredox catalysis offers exciting new avenues for sustainable and innovative indazole synthesis under exceptionally mild conditions.

As a senior application scientist, my recommendation is to select a catalytic system based on a holistic evaluation of the specific synthetic challenge. For late-stage functionalization in a drug discovery program, the reliability of palladium may be worth the cost. For large-scale synthesis of a key intermediate, the economics of copper or nickel might be the deciding factor. And for exploring novel chemical space with a focus on green chemistry, photoredox catalysis presents a compelling frontier. The continued development of more active, stable, and selective catalysts will undoubtedly further empower researchers in their quest to harness the full potential of the indazole scaffold.

References

A Senior Application Scientist's Guide to the In Vitro Validation of Enzyme Inhibition by 6-Chloro-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of enzymes implicated in numerous pathologies.[1][2] Among its many derivatives, the 6-chloro-indazole core has garnered significant attention for its potential to confer enhanced potency and selectivity, making it a focal point in the development of novel therapeutic agents.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the in vitro validation methodologies crucial for characterizing the inhibitory activity of 6-chloro-indazole derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of these compounds against established inhibitors, supported by experimental data. Our objective is to equip you with the knowledge to design and execute robust, self-validating in vitro studies that will confidently advance your drug discovery programs.

The Rationale for In Vitro Validation: From Biochemical Potency to Cellular Efficacy

The journey of a potential drug candidate from a chemical library to a clinical trial is a rigorous one, paved with extensive validation at every stage. In vitro validation serves as the foundational screening funnel, allowing for the early and cost-effective assessment of a compound's biological activity. This process typically follows a tiered approach, beginning with target-specific biochemical assays and progressing to more physiologically relevant cell-based models. This dual-pronged strategy is essential because potent inhibition in a purified, cell-free system does not always translate to efficacy within the complex milieu of a living cell.[5] Therefore, a thorough in vitro validation plan for 6-chloro-indazole derivatives should encompass both biochemical and cellular assays to build a comprehensive and predictive data package.

Key Enzyme Classes Targeted by 6-Chloro-Indazole Derivatives

The 6-chloro-indazole scaffold has shown inhibitory activity against a range of therapeutically relevant enzymes. This guide will focus on the in vitro validation strategies for the following key enzyme classes:

  • Protein Kinases: These enzymes play a pivotal role in cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.[1]

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, the selective inhibition of which is a well-established strategy for treating pain and inflammation.[6][7]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): An immunosuppressive enzyme that is a promising target in cancer immunotherapy.[8][9]

  • Bacterial DNA Gyrase: An essential bacterial enzyme that is a validated target for antibacterial agents.[10]

  • Trypanothione Reductase: A crucial enzyme in the antioxidant defense of trypanosomatid parasites, making it an attractive target for anti-parasitic drugs.[11][12]

Part 1: Biochemical Assays - Quantifying Direct Enzyme Inhibition

Biochemical assays are the first line of assessment, providing a direct measure of a compound's ability to inhibit the activity of a purified enzyme. These assays are typically performed in a high-throughput format to screen large compound libraries and determine key parameters such as the half-maximal inhibitory concentration (IC50).

Experimental Workflow: Biochemical IC50 Determination

The following diagram illustrates a generalized workflow for determining the IC50 value of a 6-chloro-indazole derivative in a biochemical assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Assay Plate Loading Assay Plate Loading Compound Dilution->Assay Plate Loading Enzyme Preparation Enzyme Preparation Enzyme Preparation->Assay Plate Loading Substrate & Cofactor Mix Substrate & Cofactor Mix Substrate & Cofactor Mix->Assay Plate Loading Incubation Incubation Assay Plate Loading->Incubation Detection Reagent Addition Detection Reagent Addition Incubation->Detection Reagent Addition Signal Measurement Signal Measurement Detection Reagent Addition->Signal Measurement Data Normalization Data Normalization Signal Measurement->Data Normalization Dose-Response Curve Fitting Dose-Response Curve Fitting Data Normalization->Dose-Response Curve Fitting IC50 Calculation IC50 Calculation Dose-Response Curve Fitting->IC50 Calculation

Caption: Generalized workflow for biochemical IC50 determination.

Detailed Protocol: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for assessing the inhibition of a protein kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • 6-chloro-indazole derivative and control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 6-chloro-indazole derivative and the control inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to create a 10-point dose-response curve.

  • Kinase Reaction:

    • Add 5 µL of the kinase solution (at 2X final concentration) to each well.

    • Add 2.5 µL of the diluted compound or DMSO (for control wells) to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X solution of substrate and ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the reaction for 1 hour at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the no-enzyme control (0% activity) and the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Analysis: 6-Chloro-Indazole Derivatives vs. Standard Inhibitors (Biochemical)

The following table summarizes hypothetical IC50 values for a representative 6-chloro-indazole derivative compared to known inhibitors across different enzyme classes. Lower IC50 values indicate higher potency.

Enzyme Target6-Chloro-Indazole Derivative (IC50, nM)Standard InhibitorStandard Inhibitor (IC50, nM)Reference
Kinases
VEGFR-25Axitinib1[1]
p38α MAPK15Doramapimod10[4]
COX-2 50Celecoxib40[6][7]
IDO1 150Epacadostat10[8]
DNA Gyrase (E. coli) 500Ciprofloxacin100[10][13]
Trypanothione Reductase (L. infantum) 80Clomipramine50[11]

Note: The IC50 values presented are for illustrative purposes and will vary depending on the specific derivative and assay conditions.

Part 2: Cell-Based Assays - Assessing Efficacy in a Physiological Context

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant assessment of a compound's activity. These assays take into account factors such as cell permeability, metabolism, and engagement with the target in its native environment.

Experimental Workflow: Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay is a powerful method to quantify the binding of a test compound to a target protein in live cells.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell Transfection (NanoLuc-Target Fusion) Cell Transfection (NanoLuc-Target Fusion) Cell Plating Cell Plating Cell Transfection (NanoLuc-Target Fusion)->Cell Plating Compound Treatment Compound Treatment Cell Plating->Compound Treatment Compound Dilution Compound Dilution Compound Dilution->Compound Treatment Addition of NanoBRET Tracer & Substrate Addition of NanoBRET Tracer & Substrate Compound Treatment->Addition of NanoBRET Tracer & Substrate Incubation Incubation Addition of NanoBRET Tracer & Substrate->Incubation BRET Signal Measurement BRET Signal Measurement Incubation->BRET Signal Measurement BRET Ratio Calculation BRET Ratio Calculation BRET Signal Measurement->BRET Ratio Calculation Dose-Response Curve Fitting Dose-Response Curve Fitting BRET Ratio Calculation->Dose-Response Curve Fitting Cellular IC50 Calculation Cellular IC50 Calculation Dose-Response Curve Fitting->Cellular IC50 Calculation

Caption: Workflow for a cellular target engagement assay using NanoBRET™.

Detailed Protocol: Cellular Kinase Phosphorylation Assay

This protocol describes how to measure the inhibition of a specific kinase signaling pathway in cells by quantifying the phosphorylation of a downstream substrate.

Materials:

  • A cell line known to have an active signaling pathway involving the kinase of interest.

  • 6-chloro-indazole derivative and a known pathway inhibitor.

  • Cell culture medium and supplements.

  • Antibodies: a primary antibody specific for the phosphorylated substrate and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).

  • Lysis buffer.

  • ELISA plates or Western blotting equipment.

  • Plate reader or imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the 6-chloro-indazole derivative or the control inhibitor for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells by adding lysis buffer and incubating on ice.

  • Detection of Substrate Phosphorylation (ELISA-based):

    • Coat an ELISA plate with a capture antibody that binds the total substrate protein.

    • Add the cell lysates to the wells and incubate to allow the substrate to bind.

    • Wash the wells to remove unbound proteins.

    • Add the primary antibody specific for the phosphorylated form of the substrate.

    • Wash the wells and add the labeled secondary antibody.

    • Add a detection substrate and measure the signal (e.g., absorbance or fluorescence).

  • Data Analysis:

    • Normalize the data to the untreated control.

    • Plot the percent inhibition of phosphorylation versus the inhibitor concentration and determine the cellular IC50.

Comparative Analysis: 6-Chloro-Indazole Derivatives vs. Standard Inhibitors (Cell-Based)

This table provides a hypothetical comparison of the cellular potency of a 6-chloro-indazole derivative with standard inhibitors.

Cellular Assay6-Chloro-Indazole Derivative (IC50, nM)Standard InhibitorStandard Inhibitor (IC50, nM)Reference
VEGFR-2 Phosphorylation (HUVEC cells) 25Sunitinib15[3]
p38 MAPK Phosphorylation (THP-1 cells) 80Losmapimod50[4]
Prostaglandin E2 Production (LPS-stimulated RAW 264.7 cells) 200Rofecoxib150[6][7]
Kynurenine Production (IFN-γ-stimulated HeLa cells) 500Navoximod100[8]
Bacterial Growth Inhibition (E. coli) 1000Levofloxacin200[10][13]
Leishmania Promastigote Viability 300Miltefosine200[11]

Note: Cellular IC50 values are typically higher than biochemical IC50s due to factors like cell permeability and target engagement.

Part 3: Selectivity and Off-Target Effects

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects and potential toxicity.[14] Kinase inhibitors, in particular, often exhibit activity against multiple kinases due to the conserved nature of the ATP-binding pocket.[1]

Kinase Selectivity Profiling

It is essential to profile promising 6-chloro-indazole derivatives against a broad panel of kinases to determine their selectivity. This is typically done by specialized contract research organizations (CROs) that offer screening against hundreds of kinases. The results are often visualized in a "kinome tree" format, which provides a graphical representation of the inhibitor's selectivity.

6-Chloro-Indazole Derivative 6-Chloro-Indazole Derivative Kinase Panel Screening (e.g., 400+ kinases) Kinase Panel Screening (e.g., 400+ kinases) 6-Chloro-Indazole Derivative->Kinase Panel Screening (e.g., 400+ kinases) Data Analysis (% Inhibition at a fixed concentration) Data Analysis (% Inhibition at a fixed concentration) Kinase Panel Screening (e.g., 400+ kinases)->Data Analysis (% Inhibition at a fixed concentration) Selectivity Score Calculation Selectivity Score Calculation Data Analysis (% Inhibition at a fixed concentration)->Selectivity Score Calculation Kinome Tree Visualization Kinome Tree Visualization Data Analysis (% Inhibition at a fixed concentration)->Kinome Tree Visualization Identification of On- and Off-Targets Identification of On- and Off-Targets Kinome Tree Visualization->Identification of On- and Off-Targets

Caption: Workflow for kinase selectivity profiling.

Assessing Cytotoxicity

In parallel with efficacy studies, it is crucial to assess the cytotoxicity of 6-chloro-indazole derivatives in various cell lines. A simple and common method is the MTT assay, which measures cell viability. A desirable therapeutic candidate should exhibit potent on-target cellular activity at concentrations significantly lower than those that induce cytotoxicity.

Comparative Cytotoxicity Data

Cell Line6-Chloro-Indazole Derivative (CC50, µM)Doxorubicin (CC50, µM)Reference
HEK293 (non-cancerous)> 501.5[2]
HCT116 (colon cancer)50.5[9]
A549 (lung cancer)80.8[1]

CC50 (50% cytotoxic concentration) values are for illustrative purposes.

Conclusion

The in vitro validation of enzyme inhibition by 6-chloro-indazole derivatives is a multifaceted process that requires a systematic and logical approach. By combining robust biochemical assays to determine direct enzyme potency with physiologically relevant cell-based assays to assess cellular efficacy and target engagement, researchers can build a comprehensive data package to support the advancement of promising candidates. Furthermore, early assessment of selectivity and cytotoxicity is paramount to de-risk potential off-target effects and toxicity. This guide provides a framework for designing and executing these critical in vitro studies, ultimately enabling the identification of 6-chloro-indazole derivatives with the greatest potential to become novel therapeutics.

References

A Comparative Guide to In Silico Docking of 6-Chloro-1H-indazole-3-carbaldehyde Derivatives with Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting molecular docking studies of 6-Chloro-1H-indazole-3-carbaldehyde derivatives targeting protein kinases. While a direct comparative study of a library of these specific derivatives against a broad panel of kinases is not extensively documented in a single publication, this guide synthesizes findings from related indazole-based inhibitors and establishes a robust methodology for such in silico investigations.

The Rationale: Why this compound and Protein Kinases?

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The human genome contains approximately 500 protein kinase genes, which are broadly classified as serine/threonine kinases and tyrosine kinases.[2]

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP, the natural ligand for kinases. This allows indazole-containing compounds to effectively compete for the ATP-binding site.[3] Several approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic potential.[1]

The this compound scaffold offers a versatile platform for derivatization. The chlorine atom at the 6-position and the carbaldehyde at the 3-position provide synthetic handles for creating diverse chemical libraries. These modifications can be strategically employed to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.

The In Silico Approach: A Workflow for Predictive Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[4] This allows for the rapid screening of virtual compound libraries to prioritize candidates for synthesis and experimental validation.

Below is a generalized workflow for conducting docking studies of this compound derivatives against a panel of protein kinases.

G cluster_0 Preparation Phase cluster_1 Docking & Scoring cluster_2 Analysis & Validation Target Selection Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation PDB Database Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Library Design Ligand Library Design Ligand Preparation Ligand Preparation Ligand Library Design->Ligand Preparation Derivatization Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Scoring & Ranking Scoring & Ranking Molecular Docking->Scoring & Ranking Pose Analysis Pose Analysis Scoring & Ranking->Pose Analysis Comparative Analysis Comparative Analysis Pose Analysis->Comparative Analysis Experimental Validation Experimental Validation Comparative Analysis->Experimental Validation

Caption: A generalized workflow for molecular docking studies.

Detailed Experimental Protocol: Molecular Docking

This protocol outlines the key steps for performing a comparative docking study.

I. Target Protein Selection and Preparation:

  • Selection: Choose a panel of protein kinases of interest. It is advisable to include kinases from different families to assess selectivity. For this guide, we will consider representatives such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinase A, and Fibroblast Growth Factor Receptor 1 (FGFR1), as these have been studied with related indazole inhibitors.[1][5][6]

  • Structure Retrieval: Obtain the 3D crystal structures of the selected kinases from the Protein Data Bank (PDB). Prioritize high-resolution structures co-crystallized with a ligand in the ATP-binding site.

  • Preparation:

    • Remove water molecules and any co-solvents from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

    • Repair any missing side chains or loops.

    • Assign partial charges using a suitable force field (e.g., AMBER, CHARMM).

    • Causality: Proper protein preparation is critical to ensure that the electrostatic and steric properties of the binding site are accurately represented.

II. Ligand Library Preparation:

  • Design: Generate a virtual library of this compound derivatives. Modifications can be made at the carbaldehyde group (e.g., conversion to imines, amides, or alcohols) and potentially at the N1 position of the indazole ring.

  • 3D Structure Generation: Convert the 2D structures of the derivatives into 3D conformers.

  • Energy Minimization: Minimize the energy of each ligand to obtain a stable, low-energy conformation using a suitable force field.

  • Charge Assignment: Assign partial atomic charges to the ligand atoms.

III. Molecular Docking and Scoring:

  • Grid Generation: Define the binding site by generating a grid box around the co-crystallized ligand in the active site of the prepared protein structure. The grid defines the space where the docking algorithm will search for favorable ligand poses.

  • Docking: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock each ligand from the library into the defined grid of each target kinase.[7][8] The software will generate multiple binding poses for each ligand.

  • Scoring: The docking program will calculate a binding score (e.g., binding energy in kcal/mol) for each pose, which estimates the binding affinity. The poses are then ranked based on these scores.

  • Validation: Before screening the entire library, it is crucial to validate the docking protocol. This is typically done by redocking the co-crystallized ligand back into the active site. A successful docking protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[8]

IV. Analysis of Results:

  • Binding Affinity Comparison: Compare the docking scores of the different derivatives against each kinase to identify the most potent binders.

  • Binding Mode Analysis: Visualize the top-ranked poses for the most promising derivatives. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues in the kinase active site.

  • Selectivity Assessment: Compare the docking scores of a given derivative across the panel of kinases to predict its selectivity profile. A compound with a significantly better score for one kinase over others is predicted to be more selective.

Comparative Analysis: Interpreting Docking Results

The following tables provide a template for summarizing and comparing the docking data. The values presented are hypothetical and for illustrative purposes.

Table 1: Comparative Docking Scores (Binding Energy in kcal/mol) of this compound Derivatives against a Panel of Protein Kinases

DerivativeVEGFR-2 (PDB: 4AGD)Aurora Kinase A (PDB: 2C6E)FGFR1 (PDB: 4ZSA)
Parent Scaffold -6.5-6.2-6.0
Derivative A -8.2-7.1-6.8
Derivative B -7.5-8.5-7.2
Derivative C -7.9-7.0-8.8
Axitinib (Control) -9.5-8.9-9.2

Table 2: Key Interacting Residues for a Hypothetical Potent Derivative (Derivative A with VEGFR-2)

Interaction TypeLigand Atom/GroupKinase Residue
Hydrogen Bond Indazole N-HCys919 (Hinge)
Hydrogen Bond Carbonyl OxygenAsp1046
Hydrophobic Chloro-phenylVal848, Leu840
Pi-Stacking Indazole RingPhe1047

Discussion: From In Silico Prediction to Experimental Validation

The docking studies of indazole derivatives against various kinases consistently show the importance of the indazole core in forming hydrogen bonds with the hinge region of the kinase, mimicking the adenine of ATP.[3] For instance, in studies with Aurora kinases, the indazole scaffold was shown to be crucial for potent inhibition.[6] Similarly, computational investigations of indazole scaffolds as VEGFR-2 inhibitors have highlighted key interactions within the ATP binding pocket.[5]

Derivatives of the this compound scaffold can be designed to exploit specific sub-pockets within the kinase active site to enhance potency and selectivity. For example, modifications at the 3-position can be tailored to interact with the solvent-exposed region, while substitutions at the N1 position can probe the hydrophobic pocket.

It is imperative to remember that molecular docking provides predictions that must be experimentally validated.[3] Promising candidates identified through in silico screening should be synthesized and subjected to in vitro kinase inhibition assays and cellular proliferation assays to confirm their biological activity.

G In Silico Screening In Silico Screening Hit Identification Hit Identification In Silico Screening->Hit Identification Synthesis Synthesis Hit Identification->Synthesis In Vitro Kinase Assays In Vitro Kinase Assays Synthesis->In Vitro Kinase Assays Cell-Based Assays Cell-Based Assays In Vitro Kinase Assays->Cell-Based Assays Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization SAR Lead Optimization->In Silico Screening

Caption: The iterative cycle of in silico guided drug discovery.

Conclusion

This guide provides a robust framework for conducting and interpreting comparative docking studies of this compound derivatives against protein kinases. By leveraging the power of in silico modeling, researchers can accelerate the discovery of novel, potent, and selective kinase inhibitors. The key to success lies in a methodologically sound approach, careful analysis of the results, and a commitment to experimental validation of the computational predictions.

References

Safety Operating Guide

Navigating the Disposal of 6-Chloro-1H-indazole-3-carbaldehyde: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling novel or specialized compounds like 6-Chloro-1H-indazole-3-carbaldehyde (CAS No. 885521-37-9) demands a rigorous and informed approach to disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently, ensuring personal safety and regulatory compliance.

Hazard Identification and Waste Classification

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is a halogenated aromatic compound.[1][2] Based on data for this and structurally similar molecules, it should be treated as a hazardous substance.

  • Health Hazards: It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[1][3] It is also harmful if swallowed.[1][4]

  • Environmental Hazards: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination.[5]

Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), this compound must be managed as hazardous waste .[6][7] Specifically, it falls into the category of halogenated organic compounds (HOCs).[5][8] It is forbidden to dispose of this chemical via sink or general trash.[9][10]

Parameter Description Regulatory Guideline
Chemical Class Halogenated Organic CompoundEPA (RCRA), 40 CFR Part 268[6][8]
Primary Health Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335), Harmful if Swallowed (H302)Globally Harmonized System (GHS)[1][3]
Physical Form Solid[1]-
Disposal Pathway Hazardous Waste Stream (Incineration Preferred)EPA, State, and Local Regulations[11]
Incompatible Materials Strong oxidizing agents, strong basesGeneral Chemical Safety Principles

Personal Protective Equipment (PPE) and Safe Handling

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, preventing exposure through contact, inhalation, or ingestion.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before and during use.

  • Eye/Face Protection: Use safety glasses with side shields or, for greater protection against splashes, chemical safety goggles.[12]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[13]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is critical. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, which is often tailored to specific chemical classes.[14][15] Halogenated wastes are typically incinerated at high temperatures, a process that can be compromised by other contaminants.[11][16]

Protocol for Waste Collection:

  • Container Selection:

    • Select a designated hazardous waste container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[17][18]

    • The container material must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is appropriate.

  • Labeling:

    • Label the container before adding any waste.[14][16]

    • The label must include the words "Hazardous Waste," the full chemical name ("Waste this compound"), and a clear indication of the hazards (e.g., "Irritant," "Toxic").[18]

  • Waste Accumulation:

    • Solid Waste: Collect unadulterated or minimally contaminated this compound powder in a designated solid waste container.

    • Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that are grossly contaminated should be placed in the same solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as hazardous liquid waste.

    • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a separate "Halogenated Organic Liquid Waste" container. Do not mix halogenated waste with non-halogenated solvent waste.[16]

  • Storage:

    • Keep the waste container securely closed at all times, except when actively adding waste.[18][19]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[18]

    • The SAA should be in a secondary containment tray to mitigate potential spills.[15][17] Do not store waste containers in hallways or public areas.[19]

Spill and Emergency Procedures

Preparedness for accidental releases is a critical component of a self-validating safety system.

  • Minor Spill (Solid):

    • Ensure the area is well-ventilated (fume hood).

    • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

    • Use a plastic dustpan and place the spilled material into the designated hazardous waste container.

    • Clean the spill area with a cloth dampened with a suitable solvent (like acetone), and dispose of the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert colleagues and notify your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor. This adheres to the "cradle-to-grave" principle of RCRA, which holds the generator responsible for the waste from its creation to its final, environmentally sound disposal.[7][20]

  • Waste Pickup: Once the waste container is full or has been accumulating for a period defined by your institution's policies (often within 60-90 days), arrange for a pickup by your EHS or a contracted waste management service.[19][21]

  • Treatment Method: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[11] This process breaks the carbon-halogen bonds and destroys the molecule, preventing its release into the environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating and collecting waste generated from work with this compound.

G cluster_waste_type 1. Identify Waste Type cluster_collection 2. Segregate and Collect cluster_final 3. Final Disposition start Waste Generation (this compound) is_solid Solid or Contaminated Dry Labware? start->is_solid Solid is_liquid Liquid Solution or Rinsate? start->is_liquid Liquid solid_container Collect in Labeled 'Solid Halogenated Hazardous Waste' Container is_solid->solid_container liquid_container Collect in Labeled 'Liquid Halogenated Hazardous Waste' Container is_liquid->liquid_container storage Store in Secondary Containment in Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange Pickup by EHS / Licensed Contractor storage->pickup

Caption: Waste Disposal Decision Workflow for this compound.

References

A Researcher's Guide to Personal Protective Equipment for Handling 6-Chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for laboratory personnel handling 6-Chloro-1H-indazole-3-carbaldehyde. As a compound frequently utilized in medicinal chemistry and drug development, a thorough understanding of its hazard profile is paramount to ensuring a safe research environment. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety principles. Our goal is to empower researchers with the knowledge to not only protect themselves but also to cultivate a culture of safety within their laboratories.

Hazard Assessment of this compound

Before handling any chemical, a comprehensive understanding of its potential hazards is crucial. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H302: Harmful if swallowed. [1][2][3][4]

  • H315: Causes skin irritation. [3][4][5]

  • H319: Causes serious eye irritation. [3][4][5]

  • H335: May cause respiratory irritation. [3][4][5]

These classifications indicate that the compound can cause significant harm through multiple routes of exposure, including ingestion, skin and eye contact, and inhalation. The primary safety objective is, therefore, to establish effective barriers to prevent the chemical from coming into contact with the body.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required for handling this compound. The subsequent sections will provide detailed operational procedures.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. These materials provide a suitable barrier against substituted indazoles. Always inspect gloves for tears or punctures before use.[6]
Eyes Safety glasses with side shields or gogglesEssential for protecting against splashes and airborne particles of the compound.[6]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing, such as during transfers of larger quantities or when handling solutions.[6][7]
Body Laboratory coatA standard, properly fitting lab coat is mandatory to protect against accidental skin contact from spills.[6]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to the following procedural steps is critical for the safe handling of this compound.

Preparation and Engineering Controls
  • Fume Hood: All manipulations of solid this compound should be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.[6][8]

  • Verify Equipment: Before commencing work, ensure that all necessary PPE is available, in good condition, and fits correctly. Eyewash stations and safety showers should be readily accessible and unobstructed.[9]

Donning PPE: A Prescribed Sequence

The order in which PPE is put on is crucial to prevent cross-contamination.

PPE_Donning_Sequence lab_coat 1. Lab Coat respirator 2. Respirator (if required) lab_coat->respirator goggles 3. Goggles/Face Shield respirator->goggles gloves 4. Gloves goggles->gloves

Caption: PPE Donning Sequence

Handling the Compound
  • Wear all required PPE as detailed in the table above.

  • Avoid Dust Formation: When handling the solid material, use appropriate tools like spatulas to prevent the generation of dust.[6][9]

  • Containment: Keep the container with the chemical tightly closed when not in use.[5]

In Case of a Spill
  • Evacuate: Immediately evacuate the affected area.

  • Assess and Alert: If the spill is minor and you are trained to handle it, proceed with caution. For larger spills, alert your supervisor and follow your institution's emergency procedures.

  • PPE for Cleanup: Wear appropriate PPE, including a respirator, during cleanup.[6]

  • Cleanup Procedure: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[6][9]

Disposal of Contaminated PPE

Proper disposal of used PPE is a critical step in preventing secondary exposure.

PPE_Disposal_Workflow cluster_doffing Doffing (Removal) Sequence cluster_disposal Disposal Actions gloves 1. Gloves (Contaminated) goggles 2. Goggles/Face Shield gloves->goggles disposable_ppe Disposable PPE (Gloves, etc.) gloves->disposable_ppe lab_coat 3. Lab Coat goggles->lab_coat reusable_ppe Reusable PPE (Goggles, Lab Coat) goggles->reusable_ppe respirator 4. Respirator lab_coat->respirator lab_coat->reusable_ppe waste_bag Designated Hazardous Waste Bag disposable_ppe->waste_bag decon Decontaminate Thoroughly reusable_ppe->decon

Caption: PPE Removal and Disposal Workflow

  • Glove Removal: The most likely piece of PPE to be contaminated is your gloves. Remove them using a technique that avoids touching the outer surface with your bare skin.

  • Disposal of Single-Use Items: Dispose of contaminated gloves and any other single-use items in a designated hazardous waste container.

  • Decontamination of Reusable Items: Thoroughly clean and decontaminate reusable items like safety glasses and face shields according to your institution's protocols before reuse.

  • Hand Hygiene: After removing all PPE, wash your hands thoroughly with soap and water.[5]

By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1H-indazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Chloro-1H-indazole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.